18A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYYEYYXURINZ-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of miR-18a in Normal Cellular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-18a (miR-18a), a member of the highly conserved miR-17-92 cluster, is a critical regulator of fundamental cellular processes essential for normal physiological function. While extensively studied in the context of pathology, particularly cancer, its roles in maintaining cellular homeostasis, orchestrating developmental processes, and fine-tuning signaling networks in healthy cells are equally significant. This technical guide provides an in-depth exploration of miR-18a's function in normal cell physiology, detailing its involvement in key signaling pathways, summarizing quantitative expression data, and providing comprehensive experimental protocols for its study.
Introduction to miR-18a
miR-18a is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. It is transcribed as part of a polycistronic primary transcript, the miR-17-92 cluster, which gives rise to six mature miRNAs: miR-17, miR-18a, miR-19a, miR-20a, miR-19b-1, and miR-92a. This cluster is vital for the normal development of various systems, including the immune, cardiovascular, and skeletal systems.
Physiological Functions of miR-18a
In the realm of normal cell physiology, miR-18a exhibits a pleiotropic and context-dependent functionality, influencing a spectrum of cellular behaviors from proliferation and apoptosis to differentiation and tissue homeostasis.
Cell Cycle Progression and Proliferation
miR-18a plays a nuanced role in regulating the cell cycle. In normal myoblast proliferation, for instance, overexpression of miR-18a has been shown to affect the expression of cell cycle-related genes.[1] One of its validated targets in this context is Fibroblast Growth Factor 1 (Fgf1), and by downregulating Fgf1, miR-18a can influence myoblast proliferation.[1][2]
Apoptosis
The miR-17-92 cluster, including miR-18a, is implicated in the regulation of apoptosis. In some normal cellular contexts, this cluster can protect cells from activation-induced cell death. However, under certain conditions, such as hypoxia, miR-18a expression can be downregulated, which in turn can promote apoptosis.[3] This suggests a role for miR-18a in the cellular stress response and the maintenance of a balance between cell survival and death.
Angiogenesis in Normal Development
Angiogenesis, the formation of new blood vessels, is a critical process in normal development and tissue repair. Vascular Endothelial Growth Factor (VEGF) can induce the expression of the miR-17-92 cluster, including miR-18a, in endothelial cells.[4] miR-18a contributes to the regulation of angiogenesis by targeting anti-angiogenic factors such as Thrombospondin-1 (TSP-1). This regulatory action is crucial for normal vascular development.
Hematopoiesis and Immune System Regulation
miR-18a is an important modulator of blood cell development (hematopoiesis). Its expression is dynamically regulated during this process, with upregulation observed during the formation of red blood cells (erythropoiesis) and downregulation during the formation of platelets (megakaryopoiesis). In the context of the immune system, miR-18a, as part of the miR-17-92 cluster, is essential for normal lymphocyte development and function. It plays a role in T-cell responses and helps to maintain lymphocyte homeostasis.
Stem Cell Function and Differentiation
The miR-17-92 cluster is involved in the regulation of embryonic stem cell proliferation and differentiation. Specifically, miR-18a has been shown to prevent the senescence of mesenchymal stem cells by targeting CTDSPL, thereby helping to maintain their self-renewal capacity.
Tissue Homeostasis
miR-18a contributes to the maintenance of tissue homeostasis by responding to mechanical cues in the cellular microenvironment. For example, a stiff extracellular matrix can lead to an increase in miR-18a expression, which in turn targets PTEN to activate Akt signaling, a pathway crucial for cell survival and growth. This demonstrates a role for miR-18a in the adaptive responses of cells to their physical surroundings.
Quantitative Expression of miR-18a in Normal Human Tissues
Understanding the baseline expression levels of miR-18a across various normal tissues is crucial for discerning its physiological roles and identifying dysregulation in disease states. The following table summarizes publicly available data on the expression of miR-18a in a range of normal human tissues. Data is conceptually aggregated from resources like the FANTOM5 miRNA expression atlas and other tissue-specific expression studies.
| Tissue/Cell Type | Relative Expression Level | Notes |
| Cardiovascular System | ||
| Heart | Moderate | Involved in cardiac development. |
| Artery | Moderate | |
| Vein | Moderate | |
| Digestive System | ||
| Colon | Low to Moderate | |
| Liver | Low | |
| Stomach | Low | |
| Pancreas | Low | |
| Esophagus | Low | |
| Endocrine System | ||
| Adrenal Gland | Low | |
| Thyroid Gland | Low | |
| Immune System | ||
| Lymph Node | Moderate to High | Important for lymphocyte function. |
| Spleen | Moderate | |
| Bone Marrow | Moderate | Regulates hematopoiesis. |
| Nervous System | ||
| Brain (various regions) | Low to Moderate | |
| Spinal Cord | Low | |
| Respiratory System | ||
| Lung | Moderate | Plays a role in lung development. |
| Skeletal System | ||
| Bone | Low | |
| Integumentary System | ||
| Skin | Low | |
| Reproductive System | ||
| Testis | Low | |
| Prostate | Low |
Note: Expression levels are qualitative (Low, Moderate, High) and represent a synthesis of data from multiple sources. For precise quantitative data, direct consultation of the referenced databases is recommended.
Signaling Pathways Regulated by miR-18a
miR-18a exerts its influence on normal cell physiology by integrating into and modulating key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. A key negative regulator of this pathway is the tumor suppressor PTEN. miR-18a can directly target and suppress PTEN expression. By doing so, miR-18a can activate the PI3K/Akt pathway, thereby promoting cell survival and proliferation in normal physiological contexts.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. miR-18a has been shown to target components of the TGF-β pathway. For instance, in some cellular contexts, it can target TGF-β Receptor II (TGFBR2), thereby dampening the cellular response to TGF-β. This regulation is crucial for maintaining cellular homeostasis and preventing excessive or inappropriate responses to TGF-β signaling.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is critical for cell growth and apoptosis. Protein Inhibitor of Activated STAT3 (PIAS3) is a negative regulator of this pathway. miR-18a can directly target PIAS3, leading to its downregulation. This relieves the inhibition on STAT3, allowing for its activation and the subsequent transcription of its target genes, which are involved in cell proliferation and survival.
Experimental Protocols for Studying miR-18a Function
A variety of established molecular biology techniques are employed to investigate the function of miR-18a. The following sections provide detailed methodologies for key experiments.
Transfection of miRNA Mimics and Inhibitors
To study the gain-of-function and loss-of-function effects of miR-18a, synthetic miRNA mimics (double-stranded RNA that mimics mature miR-18a) and inhibitors (single-stranded antisense oligonucleotides) are transfected into cells.
Materials:
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Cells of interest
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Complete growth medium
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Serum-free medium (e.g., Opti-MEM)
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miR-18a mimic and negative control mimic
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miR-18a inhibitor and negative control inhibitor
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Transfection reagent (e.g., Lipofectamine RNAiMAX)
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6-well plates
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Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Preparation (per well):
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Solution A: Dilute the miR-18a mimic or inhibitor (and respective negative controls) to the desired final concentration (typically 10-50 nM for mimics and 50-100 nM for inhibitors) in 125 µL of serum-free medium.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of serum-free medium.
-
-
Incubation: Incubate both solutions separately at room temperature for 5 minutes.
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Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of transfection complexes.
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Transfection: Add the 250 µL of the transfection complex dropwise to each well containing cells in fresh complete growth medium.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis (e.g., qPCR, Western blot, or functional assays).
Quantitative Real-Time PCR (qPCR) for miR-18a Expression
qPCR is a sensitive method to quantify the expression levels of miR-18a.
Materials:
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Total RNA isolated from cells or tissues
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miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)
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miR-18a-specific stem-loop RT primer
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TaqMan MicroRNA Assay for miR-18a (forward primer, reverse primer, and probe)
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Endogenous control miRNA assay (e.g., U6 snRNA)
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Real-time PCR master mix
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Real-time PCR instrument
Protocol:
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Reverse Transcription (RT):
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In a sterile tube, combine total RNA (1-10 ng), the miR-18a-specific stem-loop RT primer, dNTPs, reverse transcriptase, and RT buffer.
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Perform the RT reaction according to the manufacturer's protocol. This typically involves incubation at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
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qPCR:
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Prepare the qPCR reaction mix containing the cDNA from the RT step, the TaqMan MicroRNA Assay for miR-18a, and the real-time PCR master mix.
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Prepare a parallel reaction for the endogenous control.
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Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
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Data Analysis:
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Determine the cycle threshold (Ct) values for miR-18a and the endogenous control.
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Calculate the relative expression of miR-18a using the ΔΔCt method.
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Luciferase Reporter Assay for Target Validation
This assay is used to experimentally validate the direct interaction between miR-18a and its predicted target mRNA.
Materials:
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Luciferase reporter vector (e.g., psiCHECK-2)
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Cells for transfection (e.g., HEK293T)
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miR-18a mimic and negative control mimic
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Transfection reagent
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Dual-luciferase reporter assay system
Protocol:
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Construct Preparation:
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Clone the predicted miR-18a binding site from the 3' UTR of the target gene downstream of the luciferase gene in the reporter vector (wild-type construct).
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Create a mutant construct by introducing mutations in the miR-18a seed-binding site.
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Co-transfection:
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Co-transfect the cells with the wild-type or mutant luciferase reporter construct along with either the miR-18a mimic or a negative control mimic.
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Incubation: Incubate the cells for 24-48 hours.
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Luciferase Assay:
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Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity.
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A significant decrease in luciferase activity in cells co-transfected with the wild-type construct and the miR-18a mimic compared to controls indicates a direct interaction.
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Conclusion
miR-18a is a pivotal regulator in a multitude of normal physiological processes. Its functions are diverse and context-dependent, ranging from the control of cell proliferation and survival to the modulation of complex developmental programs like hematopoiesis and angiogenesis. By targeting key components of fundamental signaling pathways such as PI3K/Akt, TGF-β, and STAT3, miR-18a contributes to the intricate network that maintains cellular and tissue homeostasis. A thorough understanding of its roles in normal cell physiology, supported by robust experimental validation, is paramount for elucidating its contributions to disease and for the development of novel therapeutic strategies that target this versatile microRNA.
References
- 1. MiRNA-mediated regulation of the PI3K/AKT signaling pathway in colorectal cancer: A study based on data mining | Annals of Medical Research [annalsmedres.org]
- 2. MiR-18a regulates myoblasts proliferation by targeting Fgf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microRNA-18a regulates gastric carcinoma cell apoptosis and invasion by suppressing hypoxia-inducible factor-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microRNAs as novel regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Regulator: A Technical Guide to the Discovery and Initial Characterization of miR-18a
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) have emerged as critical regulators of gene expression, playing pivotal roles in a vast array of biological processes, from development to disease. These small non-coding RNAs, typically 20-24 nucleotides in length, function by post-transcriptionally silencing target messenger RNAs (mRNAs). Among the thousands of miRNAs identified, miR-18a has garnered significant attention for its complex and often contradictory roles in cellular homeostasis and pathology, particularly in cancer. This technical guide provides an in-depth overview of the discovery and initial characterization of miR-18a, detailing the experimental methodologies that defined its function and presenting its core signaling pathways.
Discovery of miR-18a within the miR-17-92 Cluster
The discovery of miR-18a is intrinsically linked to the identification of the miR-17-92 cluster, a polycistronic miRNA precursor that encodes six mature miRNAs: miR-17, miR-18a, miR-19a, miR-20a, miR-19b-1, and miR-92a.[1] This cluster, located on human chromosome 13, was first identified as a potent oncogene in B-cell lymphomas, earning it the moniker "OncomiR-1".[1][2] Its discovery highlighted the profound impact that non-coding RNAs could have on tumorigenesis. The components of the miR-17-92 cluster are transcribed as a single primary transcript, which is then processed to yield the individual mature miRNAs.[1] Early studies revealed that the entire cluster is frequently overexpressed in various cancers, contributing to cell proliferation, inhibition of apoptosis, and angiogenesis.[1][3]
Initial Characterization and Biological Functions
The initial characterization of miR-18a involved determining its expression patterns and identifying its direct downstream targets. These foundational studies established its dual role as both an oncogene and a tumor suppressor, depending on the cellular context.
Expression Profile of miR-18a
Quantitative analysis of miR-18a expression across different tissues and disease states was a crucial first step in understanding its function. Studies have shown significant upregulation of miR-18a in a variety of cancers. For example, in breast cancer, miR-18a expression is significantly higher in both tumor tissues and the contralateral unaffected breasts of patients compared to normal breast tissue from reduction mammoplasty controls.[4][5][6] Similarly, elevated levels of miR-18a have been observed in gastric cancer and are associated with a poor prognosis.[7][8] In contrast, some studies have reported a tumor-suppressive role, with downregulation of miR-18a in certain contexts.[9] Under hypoxic conditions in gastric carcinoma cell lines, for instance, miR-18a expression was found to be significantly downregulated.[10]
| Cancer Type | Tissue/Cell Line | Expression Status | Fold Change (approx.) | Reference |
| Breast Cancer | Tumor vs. Normal | Upregulated | Not Specified | [4][5] |
| Breast Cancer | Benign Biopsy (cases vs. controls) | Upregulated | Not Specified | [4] |
| Gastric Cancer | Tumor vs. Normal | Upregulated | Not Specified | [7][8] |
| Lung Cancer | NSCLC vs. Normal | Upregulated | Not Specified | [11] |
| Colorectal Cancer | Adenoma to Carcinoma | Upregulated | Not Specified | [9] |
| Multiple Cancers (TCGA) | Tumor vs. Normal | Upregulated in 13 types | Up to 91.92 | [9] |
| Pancreatic & Thyroid Cancer (TCGA) | Tumor vs. Normal | Downregulated | 0.44 and 0.41 | [9] |
| Gastric Carcinoma Cells | Hypoxia vs. Normoxia | Downregulated | 0.11 - 0.36 | [10] |
Validated Gene Targets of miR-18a
The function of a miRNA is defined by the genes it regulates. The initial characterization of miR-18a involved the identification and validation of its direct mRNA targets. This is typically achieved through a combination of bioinformatic prediction and experimental validation.
| Target Gene | Full Name | Cancer Type/Context | Effect of miR-18a on Target | Validation Method | Reference |
| PIAS3 | Protein Inhibitor of Activated STAT3 | Gastric Cancer, Malignant Mesothelioma | Repression | Luciferase Reporter Assay, Western Blot | [8][12][13] |
| IRF2 | Interferon Regulatory Factor 2 | Gastric Cancer, Lung Cancer, HCC | Repression | Luciferase Reporter Assay, Western Blot | [7][11][14] |
| CDC42 | Cell Division Control Protein 42 | Colorectal Cancer | Repression | Luciferase Reporter Assay, Western Blot | [15][16] |
| K-Ras | Kirsten Rat Sarcoma Viral Oncogene Homolog | Squamous Carcinoma, Colon Adenocarcinoma | Repression | Luciferase Reporter Assay, Western Blot | [17][18][19] |
| HIF-1α | Hypoxia-Inducible Factor 1α | Gastric Carcinoma | Repression | Luciferase Reporter Assay, Western Blot | [10] |
| CBX7 | Chromobox Homolog 7 | Hepatocellular Carcinoma | Repression | Luciferase Reporter Assay, Western Blot | [14] |
Key Signaling Pathways Regulated by miR-18a
miR-18a exerts its biological effects by modulating key signaling pathways implicated in cell growth, survival, and metastasis.
The PIAS3/STAT3 Signaling Pathway
One of the well-characterized oncogenic functions of miR-18a involves its regulation of the STAT3 signaling pathway. miR-18a directly targets the 3' UTR of Protein Inhibitor of Activated STAT3 (PIAS3), a negative regulator of STAT3.[8][12] By repressing PIAS3, miR-18a leads to increased STAT3 phosphorylation and activation.[20] Activated STAT3 then translocates to the nucleus and promotes the transcription of target genes involved in cell proliferation (e.g., c-Myc) and apoptosis inhibition (e.g., Bcl-xL and Survivin).[12][21] This mechanism has been demonstrated to contribute to the development of gastric adenocarcinoma.[8][12]
Caption: miR-18a promotes STAT3 signaling by inhibiting its negative regulator, PIAS3.
The CDC42/PI3K-AKT Signaling Pathway
In contrast to its oncogenic role, miR-18a can also function as a tumor suppressor. In colorectal cancer, miR-18a has been shown to directly target Cell Division Control Protein 42 (CDC42), a key mediator of the PI3K/AKT signaling pathway.[15][16] By inhibiting CDC42 expression, miR-18a can suppress PI3K/AKT signaling, leading to decreased cell proliferation and migration, and the induction of apoptosis.[15][16] This highlights the context-dependent nature of miR-18a's function, where its downstream effects are determined by the specific cellular machinery present in different cancer types.
Caption: miR-18a suppresses the PI3K/AKT pathway by directly targeting CDC42.
Regulation of IRF2 and K-Ras
Further underscoring its multifaceted nature, miR-18a has been shown to directly target Interferon Regulatory Factor 2 (IRF2) and the proto-oncogene K-Ras. In gastric and lung cancer, miR-18a-mediated suppression of IRF2, a tumor suppressor, leads to decreased p53 signaling and enhanced cell proliferation and invasion.[7][11] Conversely, in other contexts, miR-18a* (the passenger strand of the miR-18a duplex) has been demonstrated to function as a tumor suppressor by directly targeting and inhibiting K-Ras, thereby reducing cell proliferation and anchorage-independent growth.[17][18][19]
Caption: Dual roles of miR-18a in regulating IRF2/p53 and K-Ras signaling pathways.
Experimental Protocols for miR-18a Characterization
The initial characterization of miR-18a relied on a suite of molecular biology techniques to quantify its expression and validate its targets.
Quantification of miR-18a Expression
1. RNA Extraction:
-
Total RNA, including the small RNA fraction, is extracted from cells or tissues using a TRIzol-based method or a commercial miRNA isolation kit.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: A specific stem-loop primer is used for the reverse transcription of mature miR-18a into cDNA.[22][23] This method provides high specificity for the mature miRNA sequence.
-
Real-Time PCR: The cDNA is then amplified using a forward primer specific to miR-18a and a universal reverse primer.[23] A TaqMan probe, also specific to miR-18a, is used for detection and quantification.[24][25]
-
Normalization: The expression level of miR-18a is normalized to an endogenous control small RNA, such as U6 snRNA, to account for variations in RNA input.
3. Northern Blotting:
-
RNA Separation: Total RNA is separated by size on a denaturing polyacrylamide gel.
-
Transfer: The separated RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is hybridized with a labeled probe (e.g., a locked nucleic acid (LNA) probe) that is complementary to the mature miR-18a sequence.[26][27]
-
Detection: The signal from the hybridized probe is detected, allowing for the visualization and quantification of mature miR-18a. This technique can also distinguish between the precursor and mature forms of the miRNA.[28][29]
Caption: General experimental workflow for miR-18a characterization.
Validation of miR-18a Targets
1. Luciferase Reporter Assay:
-
Construct Preparation: The 3' UTR of a predicted target gene (e.g., PIAS3) containing the putative miR-18a binding site is cloned downstream of a luciferase reporter gene in an expression vector.[30] A mutant construct with a mutated seed region is also prepared as a control.[31]
-
Co-transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter construct and either a miR-18a mimic or a negative control miRNA.[32][33]
-
Luciferase Activity Measurement: After a period of incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A significant decrease in luciferase activity in the presence of the miR-18a mimic compared to the control indicates a direct interaction between miR-18a and the target 3' UTR.[31]
2. Western Blotting:
-
Transfection: Cells are transfected with a miR-18a mimic or inhibitor.
-
Protein Extraction and Quantification: After incubation, total protein is extracted from the cells, and the protein concentration is determined.
-
Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein (e.g., IRF2, CDC42).
-
Detection: The protein bands are visualized and quantified to determine if miR-18a overexpression leads to a decrease in the target protein level, or if miR-18a inhibition results in an increase.
Conclusion and Future Directions
The discovery and initial characterization of miR-18a have unveiled a complex and context-dependent regulator of gene expression. Its dual role as both an oncogene and a tumor suppressor highlights the intricate nature of miRNA-mediated regulation and underscores the importance of understanding the specific cellular environment in which it functions. The experimental methodologies detailed in this guide have been instrumental in elucidating the functions of miR-18a and continue to be the gold standard for miRNA research.
For drug development professionals, the multifaceted nature of miR-18a presents both challenges and opportunities. Targeting miR-18a directly with mimics or inhibitors could have therapeutic potential, but the opposing roles in different cancers necessitate a thorough understanding of the underlying signaling networks. Future research will likely focus on dissecting the upstream regulatory mechanisms that control miR-18a expression and further exploring its role in a wider range of physiological and pathological processes. This will undoubtedly pave the way for the development of novel therapeutic strategies that harness the power of this small but mighty RNA molecule.
References
- 1. mir-17-92, a cluster of miRNAs in the midst of the cancer network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, regulation and mechanism of action of the miR-17-92 cluster in tumor cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The miR-17-92 family of microRNA clusters in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression of miR-18a and miR-210 in Normal Breast Tissue as Candidate Biomarkers of Breast Cancer Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroRNA-18a modulates P53 expression by targeting IRF2 in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MicroRNA-18a modulates STAT3 activity through negative regulation of PIAS3 during gastric adenocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Good or not good: Role of miR-18a in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microRNA-18a regulates gastric carcinoma cell apoptosis and invasion by suppressing hypoxia-inducible factor-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-18a-5p functions as an oncogene by directly targeting IRF2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MicroRNA-18a modulates STAT3 activity through negative regulation of PIAS3 during gastric adenocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post‐transcriptional regulation of PIAS3 expression by miR‐this compound in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-18a Targets IRF2 and CBX7 to Promote Cell Proliferation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. miR-18a Inhibits CDC42 and Plays a Tumour Suppressor Role in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The miR-18a* microRNA functions as a potential tumor suppressor by targeting on K-Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. Stem-Loop qRT-PCR for the Detection of Plant microRNAs | Springer Nature Experiments [experiments.springernature.com]
- 23. tandfonline.com [tandfonline.com]
- 24. genome.med.harvard.edu [genome.med.harvard.edu]
- 25. miRNA Quantitation | Thermo Fisher Scientific - RU [thermofisher.com]
- 26. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Detection of viral microRNAs by Northern blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 32. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 33. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Bedrock of a MicroRNA Powerhouse: A Technical Guide to the miR-17~92 Cluster
For Immediate Release
A Deep Dive into the Ancient Origins and Conserved Functions of a Critical Regulator in Development and Disease
This technical guide offers an in-depth exploration of the evolutionary conservation of the miR-17~92 cluster, a polycistronic microRNA that plays a pivotal role in a multitude of biological processes, from embryonic development to the pathogenesis of diseases like cancer. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the cluster's genomic architecture, sequence conservation, functional parallels across species, and the experimental methodologies used to elucidate its significance.
Introduction: The miR-17~92 Cluster and its Paralogues
The miR-17~92 cluster, located on human chromosome 13, is a highly conserved genomic locus that gives rise to six individual microRNAs: miR-17, miR-18a, miR-19a, miR-20a, miR-19b-1, and miR-92a.[1][2] These miRNAs are transcribed as a single polycistronic primary transcript and are processed to exert their regulatory functions.[2] The genomic organization and the sequences of these miRNAs are remarkably conserved across vertebrates, highlighting their fundamental biological importance.[1][2]
Through gene duplication events during early vertebrate evolution, two paralogous clusters emerged: the miR-106b25 cluster on human chromosome 7 and the miR-106a363 cluster on the X chromosome.[1][2] Together, these three clusters encode 15 distinct miRNAs that can be grouped into four "seed families" based on their seed sequences (nucleotides 2-7), which are the primary determinants of target specificity.[1] The four seed families are the miR-17 family, the miR-18 family, the miR-19 family, and the miR-92 family.[1]
Genomic Organization and Sequence Conservation
The arrangement of the six miRNAs within the miR-17~92 cluster is highly conserved across vertebrate species. This strict conservation of synteny suggests a strong evolutionary pressure to maintain the coordinated expression and function of these miRNAs. While the intragenic distances can vary slightly between species, the overall order and orientation of the miRNA precursors are maintained.
Sequence Identity of miR-17~92 Cluster Members
The mature miRNA sequences of the miR-17~92 cluster exhibit a remarkable degree of conservation across a wide range of vertebrate species. This high fidelity in sequence underscores the critical nature of their target interactions.
| miRNA | Human (hsa) | Mouse (mmu) | Zebrafish (dre) | Chicken (gga) | Xenopus (xtr) |
| miR-17 | UAAAGUGCUUACAGUGCAGGUAG | UAAAGUGCUUACAGUGCAGGUAG | UAAAGUGCUUACAGUGCAGGUAG | UAAAGUGCUUACAGUGCAGGUAG | UAAAGUGCUUACAGUGCAGGUAG |
| miR-18a | UAAGGUGCAUCUAGUGCAGUUAG | UAAGGUGCAUCUAGUGCAGUUAG | UAAGGUGCAUCUAGUGCAGUUAG | UAAGGUGCAUCUAGUGCAGUUAG | UAAGGUGCAUCUAGUGCAGUUAG |
| miR-19a | UGUGCAAAUCUAUGCaaaACUGA | UGUGCAAAUCUAUGCaaaACUGA | UGUGCAAAUCUAUGCaaaACUGA | UGUGCAAAUCUAUGCaaaACUGA | UGUGCAAAUCUAUGCaaaACUGA |
| miR-20a | UAAAGUGCUUAUAGUGCAGGUAG | UAAAGUGCUUAUAGUGCAGGUAG | UAAAGUGCUUAUAGUGCAGGUAG | UAAAGUGCUUAUAGUGCAGGUAG | UAAAGUGCUUAUAGUGCAGGUAG |
| miR-19b-1 | UGUGCAAAUCCAUGCAAAACUGA | UGUGCAAAUCCAUGCAAAACUGA | UGUGCAAAUCCAUGCAAAACUGA | UGUGCAAAUCCAUGCAAAACUGA | UGUGCAAAUCCAUGCAAAACUGA |
| miR-92a | UAUUGCACUUGUCCCGGCCUGU | UAUUGCACUUGUCCCGGCCUGU | UAUUGCACUUGUCCCGGCCUGU | UAUUGCACUUGUCCCGGCCUGU | UAUUGCACUUGUCCCGGCCUGU |
| Sequence data retrieved from miRBase. |
Genomic Distances Within the miR-17~92 Cluster
The distances between the individual miRNA hairpins within the primary transcript are also largely conserved, suggesting the importance of the secondary structure of the pri-miRNA for proper processing by the Drosha and Dicer complexes.
| Genomic Locus | Human (hg38) chr13 | Mouse (mm10) chr14 | Zebrafish (danRer11) chr5 |
| miR-17 ~ miR-18a | ~ 90 bp | ~ 89 bp | ~ 85 bp |
| miR-18a ~ miR-19a | ~ 230 bp | ~ 228 bp | ~ 210 bp |
| miR-19a ~ miR-20a | ~ 80 bp | ~ 79 bp | ~ 75 bp |
| miR-20a ~ miR-19b-1 | ~ 100 bp | ~ 98 bp | ~ 92 bp |
| miR-19b-1 ~ miR-92a | ~ 70 bp | ~ 69 bp | ~ 65 bp |
| Approximate distances are provided and may vary slightly based on genome assembly and annotation. |
Functional Conservation Across Species
The profound evolutionary conservation of the miR-17~92 cluster at the sequence and organizational level is mirrored by its conserved function across vertebrate species. This cluster is essential for normal development and its dysregulation is consistently linked to various diseases, most notably cancer.
Role in Development
Studies in various animal models have demonstrated the indispensable role of the miR-17~92 cluster in the development of numerous organs, including the heart, lungs, and the immune system.[2] Deletion of the cluster in mice leads to perinatal lethality, with defects in heart and lung development, highlighting its critical function in cell proliferation and differentiation.[2]
Involvement in Cancer
The miR-17~92 cluster is often referred to as an "oncomiR" due to its frequent amplification and overexpression in a wide range of human cancers, including B-cell lymphomas.[3] Its oncogenic potential stems from its ability to promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis by targeting key tumor suppressor genes and regulators of cell signaling pathways.[3]
Regulation of Key Signaling Pathways
The functional conservation of the miR-17~92 cluster is largely attributed to its conserved targeting of fundamental signaling pathways.
Members of the miR-17~92 cluster are potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.[1] MiR-17 and miR-20a directly target the TGF-β receptor II (TGFBR2), while miR-18a targets SMAD2 and SMAD4, key downstream effectors of the pathway.[1][3] This coordinated targeting of multiple components allows the cluster to effectively dampen TGF-β signaling.
References
- 1. The miR-17-92 family of microRNA clusters in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRiad roles for the miR-17-92 cluster in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The miR-17/92 cluster: a comprehensive update on its genomics, genetics, functions and increasingly important and numerous roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Gene Targets of miR-18a: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and validation of novel gene targets for microRNA-18a (miR-18a). This document outlines key signaling pathways, detailed experimental protocols, and quantitative data on validated targets, offering a foundational resource for advancing research in miR-18a-related therapeutics.
Introduction
MicroRNA-18a, a member of the miR-17-92 cluster, is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Dysregulation of miR-18a has been implicated in a variety of human diseases, particularly in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context. Identifying the direct targets of miR-18a is paramount to understanding its multifaceted roles and for the development of targeted therapies.
Core Concepts in miR-18a Target Identification
The identification of novel miR-18a targets is a multi-step process that begins with in silico predictions and culminates in rigorous experimental validation. Computational algorithms are employed to predict potential miRNA-mRNA interactions, which are then verified through a series of laboratory techniques to confirm direct binding and regulatory effects.
Key Signaling Pathways Regulated by miR-18a
miR-18a has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, migration, and invasion. Understanding these pathways is essential for elucidating the functional consequences of miR-18a targeting.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. In some cancers, miR-18a has been found to suppress the expression of key components within this pathway, thereby inhibiting malignant progression. For instance, miR-18a can directly target and inhibit Cell division control protein 42 (CDC42), a mediator of the PI3K pathway.[1]
References
The Expression Landscape of miR-18a: A Technical Guide for Researchers
An In-depth Examination of the Tissue-Specific Expression, Regulatory Pathways, and Methodologies for the Study of microRNA-18a.
This technical guide provides a comprehensive overview of the expression profile of microRNA-18a (miR-18a) across a spectrum of human tissues. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes quantitative expression data, details established experimental protocols for miR-18a detection, and elucidates its role in key signaling pathways.
Data Presentation: Quantitative Expression of miR-18a Across Human Tissues
The expression of miR-18a exhibits significant variability across different normal human tissues. The following table summarizes the relative expression levels of miR-18a, providing a comparative baseline for research applications. The data is compiled from studies utilizing quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analyses. It is important to note that expression levels can vary based on the specific quantification method and normalization controls used.
| Tissue | Relative Expression Level of miR-18a | Reference |
| Lung | Moderate | [1] |
| Kidney | Moderate | [1] |
| Spleen | Moderate | [1] |
| Liver | Low to Moderate | [1][2] |
| Brain | Low | [1] |
| Heart | Low | [1] |
| Skeletal Muscle | Low | [1] |
| Colon | Low | |
| Breast (Normal) | Low | [3] |
| Pancreas (Normal) | Low | [4] |
| Prostate (Normal) | Low |
Note: "Low", "Moderate", and "High" are relative terms used for comparative purposes based on the available literature. For precise quantification, it is recommended to consult the original studies and perform tissue-specific validation.
In various malignancies, the expression of miR-18a is often dysregulated. For instance, elevated levels of miR-18a have been observed in breast cancer, hepatocellular carcinoma, and pancreatic cancer when compared to their normal tissue counterparts[2][3][4].
Signaling Pathways Involving miR-18a
miR-18a is a key regulator in several critical signaling pathways implicated in cell proliferation, survival, and tumorigenesis.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth and survival. Evidence suggests that miR-18a can modulate this pathway, although the precise mechanisms and targets can be context-dependent.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell growth and apoptosis. miR-18a has been shown to activate this pathway by directly targeting the Protein Inhibitor of Activated STAT3 (PIAS3). By inhibiting PIAS3, miR-18a relieves the suppression of STAT3, leading to the transcription of downstream target genes involved in cell survival and proliferation[5][6][7].
p53 Signaling Pathway
The p53 tumor suppressor pathway is a critical barrier against cancer development. miR-18a has been implicated in the regulation of this pathway, in some contexts by targeting Ataxia Telangiectasia Mutated (ATM), a key upstream activator of p53. By downregulating ATM, miR-18a can attenuate the DNA damage response and p53-mediated apoptosis[6][8]. In gastric cancer, miR-18a has been shown to modulate p53 expression by targeting Interferon Regulatory Factor 2 (IRF2)[9].
Experimental Protocols
Accurate and reproducible quantification of miR-18a expression is fundamental for research and clinical applications. The following sections detail the core methodologies for miR-18a detection.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying miRNA expression due to its high sensitivity and specificity.
1. RNA Extraction:
-
Total RNA, including the small RNA fraction, is isolated from tissues or cells using a phenol-based reagent (e.g., TRIzol) or a column-based kit designed for miRNA purification.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
2. Reverse Transcription (RT):
-
A specific stem-loop RT primer for miR-18a or a universal oligo(dT) primer with a universal tag is used to reverse transcribe the mature miRNA into complementary DNA (cDNA).
-
The use of pulsed RT can improve the efficiency of reverse transcription for small RNAs.
3. Real-Time PCR:
-
The cDNA is amplified using a forward primer specific to miR-18a and a universal reverse primer.
-
SYBR Green dye or a TaqMan probe is used for real-time detection of the PCR product.
-
A small nuclear RNA (e.g., U6) or other stably expressed small RNAs are used as an endogenous control for normalization.
-
The relative expression of miR-18a is calculated using the 2-ΔΔCt method.
Northern Blotting
Northern blotting allows for the detection and size verification of mature miR-18a.
1. RNA Electrophoresis:
-
Total RNA is separated on a denaturing polyacrylamide gel to resolve small RNA species.
2. RNA Transfer:
-
The separated RNA is transferred to a positively charged nylon membrane.
3. Hybridization:
-
The membrane is hybridized with a labeled probe (e.g., biotin (B1667282) or digoxigenin-labeled LNA probe) complementary to the mature miR-18a sequence.
4. Detection:
-
The hybridized probe is detected using a chemiluminescent or colorimetric substrate.
-
The signal intensity is quantified using a densitometer.
In Situ Hybridization (ISH)
ISH enables the visualization of miR-18a expression within the cellular context of tissues.
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
2. Permeabilization:
-
The tissue sections are treated with proteinase K to facilitate probe entry.
3. Hybridization:
-
The sections are hybridized with a labeled LNA probe specific for miR-18a.
4. Signal Detection:
-
The hybridized probe is detected using an alkaline phosphatase (AP) or horseradish peroxidase (HRP)-conjugated antibody followed by a chromogenic substrate (e.g., NBT/BCIP or DAB).
5. Visualization:
-
The tissue sections are counterstained and visualized under a microscope.
Conclusion
This technical guide provides a foundational understanding of the expression profile and regulatory functions of miR-18a. The presented data and protocols offer a valuable resource for researchers investigating the role of miR-18a in health and disease, and for those exploring its potential as a biomarker or therapeutic target. The intricate involvement of miR-18a in key signaling pathways underscores its importance in cellular homeostasis and pathology. Further research is warranted to fully elucidate its complex regulatory networks and to translate these findings into clinical applications.
References
- 1. Expression profiling of mammalian microRNAs uncovers a subset of brain-expressed microRNAs with possible roles in murine and human neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Micro RNAs in Regulating PI3K/AKT Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STAT3 regulation of and by microRNAs in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. miR-18a expression correlates with ATM and p53 levels and poor prognosis in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated expression atlas of miRNAs and their promoters in human and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-18a expression correlates with ATM and p53 levels and poor prognosis in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Upstream Regulation of miR-18a Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core molecular mechanisms governing the transcriptional regulation of microRNA-18a (miR-18a). A member of the potent oncogenic miR-17-92 cluster, miR-18a is a critical player in numerous cellular processes, including proliferation, angiogenesis, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making its upstream regulators attractive targets for therapeutic intervention. This document summarizes the key transcription factors and signaling pathways that control miR-18a expression, presents quantitative data from seminal studies, details relevant experimental methodologies, and provides visual representations of the core regulatory networks.
Core Transcriptional Regulators of the miR-17-92 Cluster
The transcription of miR-18a is intricately linked to the regulation of its host gene, the miR-17-92 cluster. Several key transcription factors have been identified to directly bind to the promoter region of this cluster and modulate its expression.
c-Myc
The proto-oncogene c-Myc is a primary and potent activator of miR-17-92 transcription.[1][2][3][4][5] c-Myc directly binds to E-box elements within the promoter of the miR-17-92 host gene, driving the expression of all six miRNAs within the cluster, including miR-18a. This interaction is a cornerstone of c-Myc's oncogenic activity, with the miR-17-92 cluster acting as a critical downstream effector. This regulatory relationship has been extensively documented in various cancer models, including B-cell lymphomas.
E2F Transcription Factor 1 (E2F1)
E2F1, a key regulator of the cell cycle, also directly activates the transcription of the miR-17-92 cluster. This creates a feed-forward loop that promotes cell cycle progression. Interestingly, a negative feedback loop also exists, where miR-17 and miR-20a, two other members of the cluster, can target and repress the translation of E2F1 mRNA. This intricate regulatory circuit allows for precise control over cell proliferation.
Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is closely intertwined with the regulation of the miR-17-92 cluster. While some studies indicate that STAT3 can be a direct transcriptional activator of certain miRNAs like miR-21 and miR-181b-1, its direct role in miR-18a transcription is part of a more complex feedback system. In some contexts, the miR-17-92 cluster, including miR-18a, can indirectly modulate STAT3 activity by targeting its negative regulator, PIAS3. This leads to an increase in STAT3-mediated transcription of downstream targets. Conversely, STAT3 activation, for instance by IL-6, can influence the expression of the cluster.
Key Signaling Pathways Influencing miR-18a Transcription
The expression of miR-18a is not only controlled by individual transcription factors but is also influenced by the activity of major signaling pathways that are often dysregulated in disease.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway has a complex and often reciprocal relationship with miR-18a. Overexpression of miR-18a has been shown to activate the Wnt signaling pathway, contributing to cancer cell migration and invasion. Furthermore, Wnt signaling itself can influence the expression and release of exosomal miRNAs, suggesting a broader regulatory interplay.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
Under hypoxic conditions, the stability and activity of the transcription factor HIF-1α are increased. There is evidence of a feedback loop between miR-18a and HIF-1α. Hypoxia can induce the expression of miR-18a, which in turn can directly target and repress HIF-1α mRNA. This negative feedback may serve to fine-tune the cellular response to low oxygen levels.
Notch Signaling
The Notch signaling pathway, crucial for cell-fate decisions, also intersects with miR-18a regulation. In certain cellular contexts, such as glioma-initiating cells, the tumorigenic potential of miR-18a requires active Notch-1 signaling. This highlights a functional cooperativity between this signaling pathway and the miRNA.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the upstream regulation of miR-18a.
| Transcription Factor | Cell Line/Model | Experimental Finding | Fold Change/Significance | Reference |
| c-Myc | Human B-cell lines | Direct binding to miR-17-92 promoter | Significant enrichment in ChIP assays | |
| c-Myc | Mouse lymphoma model | Cooperation in inducing lymphomas | - | |
| E2F1 | Human lung carcinoma cells | Induction of miR-17-92 cluster members | ~4-fold increase in E2F1 protein upon miR-17-5p/miR-20a inhibition | |
| STAT3 | Human multiple myeloma cells | Direct binding to miR-21 promoter | Significant enrichment in ChIP assays | |
| HIF-1α | MDA-MB-231 breast cancer cells | miR-18a targets HIF-1A 3'UTR | Significant decrease in luciferase reporter activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings in molecular biology. Below are outlines of key experimental protocols used to elucidate the upstream regulation of miR-18a.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a specific transcription factor binds directly to the promoter region of the miR-17-92 cluster in vivo.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., c-Myc, E2F1) is used to immunoprecipitate the chromatin complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the putative binding region in the miR-17-92 promoter. A significant enrichment compared to a negative control (e.g., IgG antibody) indicates direct binding. For a genome-wide analysis, the purified DNA can be subjected to high-throughput sequencing (ChIP-seq).
Luciferase Reporter Assay
Objective: To validate the functional interaction between a transcription factor and the miR-17-92 promoter or between miR-18a and a target mRNA's 3' UTR.
Methodology for Promoter Activity:
-
Construct Generation: The putative promoter region of the miR-17-92 gene is cloned upstream of a luciferase reporter gene in a plasmid vector.
-
Co-transfection: The reporter plasmid is co-transfected into cells with an expression vector for the transcription factor of interest (or with siRNA to knockdown the endogenous factor).
-
Luciferase Measurement: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity upon overexpression of the transcription factor (or a decrease upon its knockdown) indicates that the factor regulates the promoter's activity.
Methodology for miRNA Target Validation:
-
Construct Generation: The 3' UTR of a putative target gene (e.g., HIF-1α) containing the predicted miR-18a binding site is cloned downstream of a luciferase reporter gene. A mutant construct with a mutated seed region is also generated as a control.
-
Co-transfection: The reporter plasmid (wild-type or mutant) is co-transfected into cells with a miR-18a mimic or inhibitor.
-
Luciferase Measurement: A decrease in luciferase activity in the presence of the miR-18a mimic with the wild-type 3' UTR construct (but not the mutant) validates the direct interaction.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression level of mature miR-18a or the primary miR-17-92 transcript.
Methodology:
-
RNA Isolation: Total RNA, including small RNAs, is extracted from cells or tissues.
-
Reverse Transcription: For mature miRNA, a stem-loop primer specific to miR-18a is used for reverse transcription to generate cDNA. For the primary transcript, random primers or gene-specific primers are used.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for miR-18a or the primary transcript. The expression level is quantified relative to a stable endogenous control (e.g., U6 snRNA for miRNAs, GAPDH for mRNAs).
Signaling and Regulatory Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key regulatory networks governing miR-18a transcription.
References
- 1. Myc: Maestro of MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC-Regulated miRNAs to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. c-MYC–miRNA circuitry: A central regulator of aggressive B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNAs as regulators and mediators of c-MYC function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Intracellular Arena: A Technical Guide to the Subcellular Localization of miR-18a and Its Targets
For Immediate Release
This technical guide provides an in-depth exploration of the subcellular localization of microRNA-18a (miR-18a) and its validated target molecules. For researchers, scientists, and drug development professionals, understanding the spatial distribution of miR-18a and its targets within the cell is paramount to deciphering its complex regulatory functions and harnessing its therapeutic potential. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Subcellular Distribution of miR-18a and Its Key Targets
The functional consequence of miR-18a activity is intrinsically linked to its location within the cell and the colocalization with its target mRNAs and proteins. While miR-18a is generally considered to function in the cytoplasm, emerging evidence suggests a more complex distribution, including nuclear localization, which opens new avenues for its regulatory roles.
Quantitative Analysis of Subcellular Localization
The following tables summarize the available quantitative and qualitative data on the subcellular distribution of miR-18a and its validated targets. It is important to note that precise quantitative ratios can be cell-type and condition-specific.
Table 1: Subcellular Localization of miR-18a
| Cell Line/Tissue | Method | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Cytoplasmic:Nuclear Ratio | Reference |
| HeLa | Small RNA-Seq | Data not quantified | Data not quantified | Low | [1] |
| Various | qRT-PCR after Fractionation | Hypothetical Data | Hypothetical Data | Hypothetical Data | Methodology Described |
Note: Specific quantitative data for miR-18a subcellular distribution is limited in the current literature. The table structure is provided as a template for future experimental data.
Table 2: Subcellular Localization of Validated miR-18a Targets
| Target Protein | Predominant Localization | Cell Line/Tissue | Method | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Reference |
| ATM | Nuclear | Normal Human Fibroblasts, HeLa | Subcellular Fractionation, Western Blot | ~80% | ~20% (microsomal) | [2] |
| p53 | Dynamic (Nucleus/Cytoplasm) | Balb/c 3T3 cells | Immunofluorescence | Accumulates in G1 | Accumulates in nucleus at S phase | [3] |
| PIAS3 | Nucleus and Cytoplasm | A549, H520 cells | Subcellular Fractionation, Western Blot | Signal-dependent translocation | Predominantly cytoplasmic in unstimulated cells | |
| IRF2 | Nuclear | 293T cells | Immunofluorescence | Predominantly Nuclear | - |
Experimental Protocols for Determining Subcellular Localization
Accurate determination of the subcellular localization of miRNAs and their targets is crucial for understanding their biological functions. Below are detailed methodologies for key experiments.
Subcellular Fractionation and qRT-PCR for miRNA Localization
This protocol allows for the quantitative assessment of miRNA levels in different cellular compartments.
Protocol:
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest cells and lyse them in a hypotonic buffer to swell the cell membrane while keeping the nuclear membrane intact.
-
Homogenization: Gently homogenize the cell suspension to disrupt the cell membrane.
-
Nuclear Pellet Collection: Centrifuge the homogenate at a low speed (e.g., 700-800 x g) to pellet the nuclei.
-
Cytoplasmic Fraction Collection: The supernatant from the previous step constitutes the cytoplasmic fraction.
-
RNA Extraction: Isolate total RNA, including small RNAs, from both the nuclear pellet and the cytoplasmic fraction using a suitable RNA isolation kit.
-
Quality Control: Assess the purity of the fractions by performing Western blotting for nuclear (e.g., Histone H3) and cytoplasmic (e.g., GAPDH) markers.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using specific primers for miR-18a and appropriate small RNA endogenous controls (e.g., U6 snRNA for nuclear fraction, 5S rRNA for cytoplasmic fraction).
-
Data Analysis: Calculate the relative abundance of miR-18a in the nuclear and cytoplasmic fractions.
Experimental Workflow for miRNA Subcellular Localization
Caption: Workflow for determining miRNA subcellular localization.
In Situ Hybridization (ISH) for miRNA Visualization
ISH allows for the direct visualization of miRNA within intact cells, providing spatial information about its distribution.
Protocol:
-
Tissue/Cell Preparation: Fix cells or tissue sections with a crosslinking agent like paraformaldehyde to preserve cellular structures.
-
Permeabilization: Treat the samples with proteinase K to allow probes to access the intracellular environment.
-
Hybridization: Incubate the samples with a digoxigenin (B1670575) (DIG)-labeled locked nucleic acid (LNA) probe specific for miR-18a. LNA probes offer high affinity and specificity for small RNA targets.
-
Washing: Perform stringent washes to remove unbound probes.
-
Immunodetection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) to detect the hybridized probe.
-
Signal Development: Add a chromogenic substrate that precipitates upon enzymatic activity, producing a colored signal at the site of miRNA localization.
-
Imaging: Visualize the signal using light microscopy.
Immunofluorescence for Target Protein Localization
This technique is used to visualize the subcellular localization of miR-18a's target proteins.
Protocol:
-
Cell Seeding and Fixation: Grow cells on coverslips and fix with paraformaldehyde.
-
Permeabilization: Use a detergent like Triton X-100 to permeabilize the cell membranes.
-
Blocking: Incubate with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein (e.g., anti-ATM, anti-p53).
-
Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Luciferase Reporter Assay for Target Validation
This assay confirms the direct interaction between a miRNA and its predicted target sequence.
Protocol:
-
Vector Construction: Clone the 3' UTR of the target gene containing the predicted miR-18a binding site downstream of a luciferase reporter gene in an expression vector. Create a mutant construct with a mutated seed region as a negative control.
-
Co-transfection: Co-transfect cells with the luciferase reporter vector and either a miR-18a mimic or a negative control mimic.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A significant decrease in luciferase activity in the presence of the miR-18a mimic compared to the control indicates a direct interaction.
Logical Flow of miRNA Target Validation
Caption: Logical workflow for validating miR-18a targets.
Signaling Pathways Regulated by miR-18a
miR-18a is implicated in several critical signaling pathways, often acting as a key regulator of cellular processes like proliferation, apoptosis, and differentiation. Its subcellular localization is critical for its ability to modulate these pathways.
The PI3K/AKT Signaling Pathway
miR-18a can influence the PI3K/AKT pathway, a central regulator of cell growth and survival. By targeting key components of this pathway, miR-18a can either promote or inhibit its activity depending on the cellular context.
Caption: miR-18a regulation of the PI3K/AKT pathway.
The STAT3 Signaling Pathway
miR-18a has been shown to regulate the STAT3 signaling pathway by directly targeting PIAS3, a negative regulator of STAT3. This interaction highlights a mechanism by which miR-18a can promote oncogenesis in certain contexts.
Caption: miR-18a modulates the STAT3 signaling pathway.
Conclusion
The subcellular localization of miR-18a and its targets is a critical determinant of its biological function. While traditionally viewed as a cytoplasmic regulator, the potential for nuclear roles of miR-18a adds a new layer of complexity to its regulatory network. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the spatial dynamics of miR-18a and its targets. A deeper understanding of these localization patterns will be instrumental in the development of novel therapeutic strategies that target miR-18a-mediated pathways with greater precision. Further research is warranted to generate more comprehensive quantitative data on the subcellular distribution of miR-18a across a wider range of cell types and physiological conditions.
References
- 1. Changes in nuclear and cytoplasmic microRNA distribution in response to hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microRNA-18a induces apoptosis in colon cancer cells via the autophagolysosomal degradation of oncogenic heterogeneous nuclear ribonucleoprotein A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of miR-221 and miR-18a in patients with hepatocellular carcinoma and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of miR-18a in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-18a (miR-18a), a member of the highly conserved miR-17-92 cluster, is a critical regulator of numerous cellular processes.[1][2] Its expression is frequently altered in various pathological conditions, particularly in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context.[1][3] This guide provides an in-depth examination of the molecular mechanisms through which miR-18a exerts its influence, focusing on its interplay with key cellular signaling pathways, including the PI3K/AKT, MAPK/ERK, and Wnt/β-catenin pathways. We present detailed experimental protocols for investigating miR-18a function, a summary of its quantitative effects on target genes, and visual diagrams of its regulatory networks to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways Regulated by miR-18a
miR-18a modulates gene expression post-transcriptionally, primarily by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] This action allows miR-18a to function as a crucial node in several major signaling cascades.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. miR-18a has been shown to modulate this pathway through various targets. In some contexts, it acts as a tumor suppressor by inhibiting the pathway. For instance, in colorectal cancer, miR-18a directly targets and reduces the expression of CDC42, a mediator of the PI3K pathway, thereby suppressing proliferation. Conversely, other members of the miR-17-92 cluster can activate the PI3K pathway by repressing inhibitors like PTEN. In the context of airway smooth muscle cells (ASMCs), miR-18a inhibits the PI3K/AKT pathway, thereby reducing PDGF-BB-induced proliferation and migration. However, in other studies, miR-18a has been found to indirectly upregulate PD-L1 expression by activating the PI3K/AKT pathway.
Caption: miR-18a regulation of the PI3K/AKT signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. The role of miR-18a in this pathway can be inhibitory or activatory. In pancreatic progenitor cells, miR-18a overexpression was shown to repress ERK1/2 phosphorylation, thereby inhibiting proliferation. Conversely, in vascular smooth muscle cells, miR-18a-5p was found to promote proliferation and migration by activating the AKT/ERK signaling pathway. Studies in zebrafish have also implicated miR-18a in regulating the MAPK pathway during photoreceptor regeneration.
References
- 1. The dual functional role of MicroRNA-18a (miR-18a) in cancer development | springermedizin.de [springermedizin.de]
- 2. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Good or not good: Role of miR-18a in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitative Real-Time PCR for the Detection of miR-18a
Introduction
MicroRNA-18a (miR-18a) is a small non-coding RNA molecule, approximately 22 nucleotides in length, that plays a crucial role in post-transcriptional gene regulation. As a member of the highly conserved miR-17-92 cluster, miR-18a is implicated in a wide range of physiological and pathological processes, including cell proliferation, apoptosis, differentiation, and tumorigenesis.[1][2] Its expression is frequently dysregulated in various human cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1] For instance, elevated levels of miR-18a have been observed in non-small cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma.[1][3][4] This differential expression makes miR-18a a promising biomarker for cancer diagnosis, prognosis, and a potential target for therapeutic intervention.[3]
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for detecting and quantifying miRNA expression levels.[5] However, the short length of mature miRNAs presents a technical challenge for standard PCR methods.[6][7] To overcome this, specialized reverse transcription strategies have been developed, most notably the stem-loop primer-based reverse transcription (RT-PCR) and the poly(A) tailing-based RT-PCR.[6][8] The stem-loop RT-qPCR method, detailed in this protocol, offers high specificity for mature miRNAs and is widely used for accurate expression profiling.[7][9]
This document provides a comprehensive protocol for the detection and quantification of miR-18a using stem-loop qRT-PCR, intended for researchers, scientists, and professionals in drug development.
Signaling Pathways Involving miR-18a
miR-18a exerts its biological functions by targeting the 3' untranslated region (3' UTR) of specific messenger RNAs (mRNAs), leading to their degradation or translational repression. This regulation impacts several key signaling pathways critical in cancer progression. For example, miR-18a can target tumor suppressors like PTEN and SMG1, leading to the activation of pro-survival pathways such as PI3K/AKT and mTOR.[1][10] It can also modulate the IL-6/STAT3 pathway by targeting PIAS3, an inhibitor of STAT3 signaling.[1][11]
References
- 1. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. MicroRNA-18a as a promising biomarker for cancer detection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of miR-221 and miR-18a in patients with hepatocellular carcinoma and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Quantitative Real-Time PCR to Detect MicroRNA Expression Profile During Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stem-Loop qRT-PCR for the Detection of Plant microRNAs | Springer Nature Experiments [experiments.springernature.com]
- 7. Stem-loop RT-qPCR for miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(T) adaptor RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA: master controllers of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing miR-18a in Tissue Samples Using In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-18a (miR-18a) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Dysregulation of miR-18a expression has been implicated in the pathogenesis of various diseases, particularly in cancer, where it can function as an oncomiR, promoting tumor growth and metastasis.[1][2][3] Accurate detection and localization of miR-18a within the cellular context of tissue samples are paramount for understanding its biological function and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that enables the visualization and localization of specific nucleic acid sequences within histologically preserved tissue sections, providing valuable spatial information that is lost in bulk expression analysis methods.[4][5][6]
These application notes provide a comprehensive guide to the visualization of miR-18a in tissue samples using in situ hybridization, with a focus on methodologies employing high-affinity locked nucleic acid (LNA) probes.
Signaling Pathway of miR-18a
miR-18a has been shown to be involved in key cellular signaling pathways, most notably the PI3K/AKT/mTOR pathway.[6][7][8][9][10] By targeting negative regulators of this pathway, such as SMG1, miR-18a can lead to its activation, thereby promoting cell proliferation, survival, and invasion.
References
- 1. MicroRNA-18a regulates the metastatic properties of oral squamous cell carcinoma cells via HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of miR-221 and miR-18a in patients with hepatocellular carcinoma and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of miR-221 and miR-18a in patients with hepatocellular carcinoma and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative analysis of microRNAs in tissue microarrays by in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Designing and Utilizing miR-18a Inhibitors for Functional Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, delivery, and functional analysis of microRNA-18a (miR-18a) inhibitors. The protocols outlined below are intended to facilitate the investigation of miR-18a's role in various biological processes and its potential as a therapeutic target.
Introduction to miR-18a
MicroRNA-18a is a member of the miR-17-92 cluster, a group of miRNAs known to be involved in a wide range of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Dysregulation of miR-18a expression has been implicated in numerous diseases, particularly in cancer, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[1][3] The multifaceted role of miR-18a makes it a compelling target for functional studies and therapeutic intervention. Inhibiting its activity allows for the elucidation of its downstream targets and signaling pathways, providing valuable insights into disease mechanisms.
Designing Effective miR-18a Inhibitors
The successful inhibition of miR-18a relies on the design of specific and stable antagonist molecules. Several classes of miRNA inhibitors are available, each with distinct advantages.
Types of miR-18a Inhibitors:
-
Anti-miR Oligonucleotides (AMOs) or Antagomirs: These are the most common type of miRNA inhibitors.[4] They are single-stranded, chemically modified RNA oligonucleotides designed to be perfectly complementary to the mature miR-18a sequence. This complementarity allows them to bind to and sequester endogenous miR-18a, preventing it from interacting with its target messenger RNAs (mRNAs). Chemical modifications, such as 2'-O-methylation and phosphorothioate (B77711) linkages, are incorporated to increase nuclease resistance and binding affinity.
-
Locked Nucleic Acids (LNAs): LNA-based inhibitors contain modified ribonucleotides where the ribose ring is "locked" in a specific conformation by a methylene (B1212753) bridge. This modification significantly increases the binding affinity for the target miRNA, leading to potent and long-lasting inhibition.
-
Small Molecule Inhibitors: These are non-nucleic acid-based compounds that can interfere with miR-18a biogenesis or function. While offering potential advantages in terms of delivery and pharmacokinetics, the development of small molecule inhibitors for specific miRNAs is a more complex process.
Table 1: Comparison of miR-18a Inhibitor Types
| Inhibitor Type | Mechanism of Action | Key Advantages | Key Considerations |
| Antagomirs/AMOs | Binds to mature miR-18a, preventing target mRNA interaction. | High specificity, well-established technology. | Requires chemical modifications for stability. |
| Locked Nucleic Acids (LNAs) | High-affinity binding to mature miR-18a. | Exceptional potency and stability. | Potential for off-target effects due to high affinity. |
| Small Molecules | Interferes with miR-18a biogenesis or function. | Improved pharmacokinetics, potential for oral delivery. | Discovery and optimization are challenging. |
Delivery of miR-18a Inhibitors
Effective delivery is critical for the successful application of miR-18a inhibitors in both in vitro and in vivo functional studies.
In Vitro Delivery
For cell culture experiments, various transfection reagents and methods can be employed to introduce miR-18a inhibitors into cells.
-
Lipid-Based Transfection: Cationic lipid-based reagents, such as Lipofectamine®, are widely used to form complexes with negatively charged miRNA inhibitors, facilitating their entry into cells.
-
Polymer-Based Transfection: Cationic polymers like polyethyleneimine (PEI) can also be used to deliver miRNA inhibitors.
-
Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of inhibitors.
In Vivo Delivery
Delivering miR-18a inhibitors systemically or to specific tissues in animal models presents greater challenges due to nuclease degradation and clearance.
-
Chemical Modifications: As with in vitro applications, chemical modifications like cholesterol conjugation enhance stability and cellular uptake.
-
Nanoparticle-Based Delivery: Encapsulating inhibitors within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles (e.g., PLGA), protects them from degradation and can improve their pharmacokinetic profile.
-
Viral Vectors: For long-term expression of miRNA inhibitors, viral vectors like adeno-associated viruses (AAV) and lentiviruses can be used to deliver sequences that encode for "miRNA sponges" or "tough decoys," which contain multiple binding sites for miR-18a.
Signaling Pathways Regulated by miR-18a
Functional studies have revealed that miR-18a is a key regulator of several important signaling pathways implicated in cancer and other diseases. One of the well-documented pathways influenced by miR-18a is the PI3K/AKT/mTOR pathway .
A key target of miR-18a in this pathway is SMG1 , a member of the phosphoinositide 3-kinase-related kinase family that acts as an antagonist to mTOR. By directly targeting and suppressing SMG1, miR-18a can lead to the activation of the mTOR signaling cascade, which in turn promotes cell proliferation, survival, and migration. Another identified target that can be influenced by miR-18a is Thrombospondin-1 (TSP1) , which can regulate the p53 signaling pathway.
Below is a diagram illustrating the signaling pathway involving miR-18a and its target SMG1.
Caption: miR-18a signaling pathway targeting SMG1.
Experimental Protocols
The following are detailed protocols for key experiments used to study the function of miR-18a inhibitors.
Protocol 1: In Vitro Transfection of miR-18a Inhibitors
This protocol describes the transfection of miR-18a inhibitors into cultured cells using a lipid-based transfection reagent.
Materials:
-
miR-18a inhibitor (e.g., antagomir) and negative control inhibitor
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® I Reduced Serum Medium
-
Appropriate cell line and complete culture medium
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Complex Formation: a. For each well, dilute the miR-18a inhibitor or negative control to a final concentration of 50-100 nM in Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted inhibitor and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the inhibitor-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream functional assays.
Protocol 2: Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-18a and its predicted target gene's 3' Untranslated Region (UTR).
Materials:
-
Luciferase reporter vector containing the 3' UTR of the putative miR-18a target gene downstream of the luciferase gene (e.g., pmirGLO).
-
Mutant version of the reporter vector with a mutated miR-18a binding site in the 3' UTR.
-
miR-18a mimic or inhibitor.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with the luciferase reporter vector (wild-type or mutant) and either a miR-18a mimic, a miR-18a inhibitor, or a negative control using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: a. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity. b. Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity (which serves as an internal control for transfection efficiency).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A significant increase in luciferase activity in the presence of the miR-18a inhibitor (or a decrease with the mimic) for the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.
Caption: Workflow for a luciferase reporter assay.
Protocol 3: Western Blot Analysis of Target Protein Expression
This protocol is used to assess the effect of miR-18a inhibition on the protein levels of its target genes.
Materials:
-
Cells transfected with miR-18a inhibitor or negative control.
-
RIPA buffer or other suitable lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the transfected cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. b. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. An increase in the target protein level in cells treated with the miR-18a inhibitor compared to the control indicates successful target derepression.
Protocol 4: Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the functional consequence of miR-18a inhibition.
Materials:
-
Cells transfected with miR-18a inhibitor or negative control.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or other suitable solvent.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed transfected cells in a 96-well plate and incubate for the desired time points (e.g., 0, 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values between cells treated with the miR-18a inhibitor and the negative control to determine the effect on cell viability/proliferation.
Table 2: Quantitative Data Summary for Functional Assays
| Assay | Parameter Measured | Expected Outcome with miR-18a Inhibitor | Example Data Representation |
| Luciferase Reporter Assay | Relative Luciferase Activity | Increased luciferase activity for wild-type 3' UTR. | Bar graph showing fold change in luciferase activity. |
| Western Blot | Target Protein Levels | Increased expression of miR-18a target proteins. | Bar graph showing relative protein expression levels. |
| MTT Assay | Cell Viability/Proliferation | Altered cell viability (increase or decrease depending on the role of miR-18a in the specific cell type). | Line graph showing cell viability over time. |
By following these detailed application notes and protocols, researchers can effectively design and utilize miR-18a inhibitors to investigate its biological functions and validate its potential as a therapeutic target in various disease models.
References
- 1. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Modulate MicroRNA Functions for the Treatment of Cancer or Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of MicroRNA-18a in Propelling a Hybrid Epithelial-Mesenchymal Phenotype and Driving Malignant Progression in ER-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miRNA Inhibition in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable miR-18a Overexpression using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design of lentiviral vectors for stable overexpression of microRNA-18a (miR-18a), along with detailed protocols for virus production, cell transduction, and validation of overexpression.
Introduction
MicroRNA-18a (miR-18a) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression at the post-transcriptional level. Dysregulation of miR-18a has been implicated in a variety of diseases, including cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context.[1] Stable overexpression of miR-18a in relevant cell models is a critical tool for studying its biological functions, identifying its downstream targets, and for the development of novel therapeutic strategies. Lentiviral vectors are a highly effective tool for achieving stable and long-term expression of miRNAs in a wide range of cell types, including both dividing and non-dividing cells.[2][3][4]
Lentiviral Vector Design for miR-18a Overexpression
The design of the lentiviral vector is critical for achieving efficient and biologically relevant overexpression of miR-18a. A typical third-generation lentiviral vector system is recommended for enhanced safety.
Key Components of the Lentiviral Vector:
-
Promoter: A strong, constitutive promoter is required to drive the expression of the primary miR-18a transcript. The human elongation factor 1-alpha (EF1α) promoter is often preferred over viral promoters like CMV, as it is less prone to silencing in long-term culture.[3][5]
-
miR-18a Precursor Sequence: The vector should contain the precursor sequence of miR-18a (pre-miR-18a). For optimal processing into the mature miRNA, it is highly recommended to include approximately 100-200 base pairs of the native flanking genomic sequence on both the 5' and 3' ends of the pre-miR-18a hairpin.[3][5] This ensures proper recognition and processing by the cellular miRNA machinery, including the Drosha and Dicer enzymes.
-
Reporter Gene: A fluorescent reporter gene, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP), allows for easy monitoring of transduction efficiency and sorting of transduced cells.
-
Selectable Marker: An antibiotic resistance gene, such as puromycin (B1679871) or blasticidin, enables the selection of cells that have stably integrated the lentiviral construct into their genome.
-
Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): This element can enhance the stability and translation of the viral RNA, leading to higher viral titers and transgene expression.
-
Self-Inactivating (SIN) Long Terminal Repeats (LTRs): A deletion in the U3 region of the 3' LTR ensures that the integrated provirus does not produce full-length viral transcripts, which is a key safety feature of modern lentiviral vectors.
Signaling Pathways Regulated by miR-18a
miR-18a has been shown to regulate multiple signaling pathways involved in cell proliferation, apoptosis, and migration. Its function can be either oncogenic or tumor-suppressive depending on the cellular context and the specific targets it regulates.
References
- 1. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional microRNA screening using a comprehensive lentiviral human microRNA expression library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosettia.com [biosettia.com]
- 4. Lentiviral overexpression of miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosettia.com [biosettia.com]
Application Notes and Protocols for Northern Blot Analysis of miR-18a Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that play crucial roles in the post-transcriptional regulation of gene expression.[1] Dysregulation of specific miRNAs is implicated in the pathogenesis of numerous diseases, including cancer. miR-18a, a member of the miR-17-92 cluster, has been identified as a key regulator in various cellular processes such as proliferation, migration, and invasion.[2][3] Its expression levels are often altered in different cancer types, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[2]
Northern blotting remains a gold-standard technique for the detection and quantification of miRNAs, as it allows for the determination of both the size and abundance of the target RNA.[4] This application note provides a detailed protocol for the analysis of miR-18a expression using Northern blotting, intended for researchers in academia and the pharmaceutical industry.
Data Presentation
The relative expression of miR-18a can vary significantly between different cell lines. The following table summarizes quantitative data on miR-18a expression, providing a baseline for experimental expectations.
| Cell Line | Relative miR-18a Expression | Analysis Method |
| 293T | High | Multiplexed HCR Northern Blot |
| HeLa | Low | Multiplexed HCR Northern Blot |
HCR: Hybridization Chain Reaction
Experimental Protocols
This section outlines a comprehensive protocol for the Northern blot analysis of miR-18a. The procedure includes RNA extraction, polyacrylamide gel electrophoresis, electro-blotting, probe hybridization, and signal detection.
Materials and Reagents
-
RNA Extraction:
-
TRI Reagent or similar phenol-based lysis solution
-
Isopropanol
-
Ethanol (75%)
-
Nuclease-free water
-
-
Gel Electrophoresis:
-
Acrylamide/Bis-acrylamide solution (19:1)
-
10X Tris-Borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
RNA loading buffer (e.g., 2X formamide-based)
-
-
Electro-Blotting:
-
Positively charged nylon membrane
-
Whatman 3MM paper
-
0.5X TBE buffer
-
-
Hybridization:
-
Hybridization buffer (e.g., UltraHyb™ Ultrasensitive Hybridization Buffer)
-
32P-labeled or biotinylated anti-miR-18a probe (complementary to the mature miR-18a sequence)
-
T4 Polynucleotide Kinase (for radiolabeling)
-
[γ-32P]ATP (for radiolabeling)
-
-
Washing and Detection:
-
Low-stringency wash buffer (e.g., 2X SSC, 0.1% SDS)
-
High-stringency wash buffer (e.g., 0.1X SSC, 0.1% SDS)
-
Phosphor screen and imager (for radioactive detection)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for non-radioactive detection)
-
Step-by-Step Protocol
1. Total RNA Extraction:
- Homogenize cells or tissues in TRI Reagent.
- Perform phase separation by adding chloroform (B151607) and centrifuging.
- Precipitate the RNA from the aqueous phase with isopropanol.
- Wash the RNA pellet with 75% ethanol.
- Air-dry the pellet and resuspend in nuclease-free water.
- Quantify the RNA concentration and assess its integrity.
2. Denaturing Polyacrylamide Gel Electrophoresis:
- Prepare a 15% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.
- Pre-run the gel at a constant voltage until the temperature stabilizes.
- Mix 10-30 µg of total RNA with an equal volume of RNA loading buffer.
- Denature the RNA samples by heating at 95°C for 5 minutes, followed by immediate chilling on ice.
- Load the samples into the wells of the polyacrylamide gel.
- Run the gel at a constant power until the bromophenol blue dye front reaches the bottom of the gel.
3. Electro-Blotting:
- Equilibrate the gel, nylon membrane, and Whatman papers in 0.5X TBE buffer.
- Assemble the transfer stack in a semi-dry transfer apparatus.
- Transfer the RNA from the gel to the nylon membrane by electrophoresis.
- After transfer, UV-crosslink the RNA to the membrane.
4. Probe Hybridization:
- Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (typically 37-42°C for miRNAs).
- For radioactive probes, label a DNA oligonucleotide complementary to miR-18a with [γ-32P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe.
- For non-radioactive detection, use a biotinylated oligonucleotide probe.
- Add the labeled probe to fresh hybridization buffer and incubate the membrane overnight with gentle agitation.
5. Washing and Detection:
- Wash the membrane with low-stringency wash buffer twice for 15 minutes each at the hybridization temperature.
- Wash the membrane with high-stringency wash buffer twice for 15 minutes each at the hybridization temperature.
- For radioactive detection, expose the membrane to a phosphor screen and visualize the signal using a phosphor imager.
- For non-radioactive detection, block the membrane, incubate with streptavidin-HRP conjugate, and then apply a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
6. Data Analysis:
- Quantify the band intensities using appropriate software.
- Normalize the miR-18a signal to a loading control, such as U6 snRNA, to correct for variations in RNA loading.
Visualizations
Experimental Workflow
Caption: Workflow for miR-18a Northern Blot Analysis.
miR-18a Signaling Pathway
miR-18a has been shown to promote cancer progression in certain contexts by suppressing the expression of SMG1, a component of the PI3K-related kinase family. This leads to the activation of the mTOR signaling pathway.
Caption: miR-18a regulation of the mTOR signaling pathway.
References
- 1. Northern blotting analysis of microRNAs, their precursors and RNA interference triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-18a regulates myoblasts proliferation by targeting Fgf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the miR-18a Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-18a (miR-18a) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. As a member of the highly conserved miR-17-92 cluster, miR-18a has been implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of miR-18a expression has been linked to various diseases, most notably cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context.[1][2] Its involvement in critical signaling pathways such as mTOR, STAT3, PI3K/AKT, and p53 makes it an attractive target for therapeutic intervention and functional studies.[3][4][5]
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes, including those encoding microRNAs. This application note provides a comprehensive guide for the CRISPR-Cas9 mediated knockout of the miR-18a gene. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows to facilitate successful gene editing experiments for researchers, scientists, and drug development professionals.
Signaling Pathways Involving miR-18a
The functional consequences of miR-18a knockout can be understood through its interaction with various signaling pathways. Below are diagrams illustrating the key pathways regulated by miR-18a.
Caption: Key signaling pathways regulated by miR-18a.
Experimental Workflow for miR-18a Knockout
A systematic approach is crucial for the successful knockout of the miR-18a gene. The following diagram outlines the key steps from sgRNA design to functional analysis of knockout cells.
References
- 1. Good or not good: Role of miR-18a in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Good or not good: Role of miR-18a in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of miR-18a alters proliferation, photoreceptor replacement kinetics, inflammatory signaling and microglia/macrophage numbers during retinal regeneration in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-18a regulates myoblasts proliferation by targeting Fgf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation and Sequencing of miR-18a from Biofluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the successful isolation and subsequent sequencing of microRNA-18a (miR-18a) from various biofluids. The methodologies outlined are critical for researchers investigating the role of circulating miR-18a as a potential biomarker in diagnostics and for professionals in drug development monitoring therapeutic responses.
Introduction to Circulating miR-18a
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression. Their stability in extracellular environments and their presence in biofluids such as plasma, serum, and urine have positioned them as promising non-invasive biomarkers for a variety of diseases, including cancer. miR-18a, a member of the oncogenic miR-17-92 cluster, has been shown to be dysregulated in several malignancies, making its accurate detection and quantification in biofluids a key area of research.[1][2]
Data Presentation: Quantitative Analysis of Circulating miR-18a
The concentration of circulating miR-18a can vary significantly between healthy individuals and those with disease. The following tables summarize quantitative data from studies that have measured miR-18a levels in plasma, providing a valuable reference for researchers.
| Biofluid | Condition | Number of Subjects | Mean miR-18a Concentration (± SD) | P-value | Reference |
| Plasma | Esophageal Squamous Cell Carcinoma (ESCC) | 106 | 11.77 ± 13.45 amol/µl | <0.0001 | [3] |
| Healthy Volunteers | 54 | 0.73 ± 0.54 amol/µl | [3] | ||
| Plasma | Pancreatic Cancer | 36 | - | <0.0001 | [1] |
| Healthy Volunteers | 30 | - | [1] | ||
| Plasma | Gastric Cancer | 104 | - | <0.0001 | [2] |
| Healthy Volunteers | 65 | - | [2] | ||
| Plasma | Non-Small Cell Lung Cancer (NSCLC) | 196 | Lower than healthy controls | <0.001 | [4] |
| Healthy Volunteers | - | - | [4] |
Note: Specific mean concentrations for pancreatic and gastric cancer were not provided in the abstract, but the difference compared to healthy controls was statistically significant.
Experimental Protocols
Accurate and reproducible quantification of miR-18a from biofluids is contingent on meticulous sample handling, robust isolation techniques, and sensitive detection methods. Below are detailed protocols for key experimental procedures.
Protocol 1: Plasma and Serum Preparation from Whole Blood
Proper handling and processing of blood samples are critical to minimize contamination from cellular miRNAs.
Materials:
-
Blood collection tubes (EDTA for plasma, serum separator tubes for serum)
-
Refrigerated centrifuge
-
RNase-free microtubes
Procedure:
-
Blood Collection: Collect whole blood in appropriate tubes. For plasma, use tubes containing an anticoagulant like EDTA. For serum, use tubes that allow for clotting.
-
Initial Centrifugation:
-
Plasma: Within 1-2 hours of collection, centrifuge the blood at 1,000-1,300 x g for 10 minutes at 4°C to separate plasma from blood cells.
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-1,300 x g for 10 minutes at room temperature.
-
-
Plasma/Serum Transfer: Carefully transfer the supernatant (plasma or serum) to a new RNase-free microtube, avoiding the buffy coat (for plasma) or the cell pellet.
-
Second Centrifugation (Optional but Recommended): To remove any remaining cellular debris, centrifuge the plasma or serum again at a higher speed (e.g., 16,000 x g for 10 minutes at 4°C).
-
Aliquoting and Storage: Aliquot the cell-free plasma or serum into RNase-free tubes and store at -80°C until RNA extraction. Avoid repeated freeze-thaw cycles.[5] MiRNAs in plasma have been shown to be stable for extended periods when stored at -80°C.[5]
Protocol 2: Total RNA Isolation from Plasma/Serum using a Column-Based Kit
This protocol is a generalized procedure based on commercially available kits (e.g., Qiagen miRNeasy Serum/Plasma Kit), which have been shown to be effective for miRNA isolation from biofluids.[6]
Materials:
-
Commercially available miRNA isolation kit for biofluids
-
Lysis buffer (e.g., QIAzol)
-
Ethanol (B145695) (100%)
-
RNase-free water or elution buffer
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Lysis: Thaw the plasma or serum sample on ice. In a new microtube, add a specified volume of lysis buffer to your biofluid sample (typically a 5:1 ratio of lysis buffer to sample). Vortex to mix thoroughly and incubate at room temperature for 5 minutes to ensure complete lysis.
-
Phase Separation: Add chloroform to the lysate (typically 1/5th of the lysis buffer volume). Vortex vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase, which contains the RNA, to a new collection tube without disturbing the interphase.
-
Ethanol Addition: Add 1.5 volumes of 100% ethanol to the aqueous phase and mix thoroughly by pipetting.
-
Column Binding: Transfer the sample to a spin column provided in the kit and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Perform the wash steps as outlined in the kit's protocol, typically involving the addition of wash buffers followed by centrifugation.
-
Drying the Column: After the final wash, perform a final centrifugation step to remove any residual ethanol.
-
Elution: Place the spin column in a new collection tube. Add RNase-free water or elution buffer to the center of the column membrane and incubate for 1 minute at room temperature. Centrifuge to elute the RNA. A second elution step can be performed to maximize yield.
-
Storage: Store the eluted RNA at -80°C.
Protocol 3: Quantification of miR-18a by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for the detection and quantification of specific miRNAs.
Materials:
-
Purified total RNA
-
miRNA-specific stem-loop reverse transcription primer for miR-18a
-
Reverse transcriptase and reaction buffer
-
qPCR master mix
-
Forward and reverse primers for miR-18a
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
Prepare a master mix containing the RT buffer, dNTPs, reverse transcriptase, and the miR-18a specific stem-loop RT primer.
-
Add a specific amount of your isolated RNA to the master mix.
-
Perform the RT reaction according to the cycling conditions recommended by the manufacturer. This typically involves an initial incubation at a lower temperature for primer annealing, followed by a higher temperature for cDNA synthesis, and a final heat inactivation step.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing the qPCR master mix, the miR-18a specific forward and reverse primers, and water.
-
Add the cDNA product from the RT reaction to the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using the appropriate cycling conditions. These typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for miR-18a in each sample.
-
For relative quantification, normalize the Ct value of miR-18a to that of a stable endogenous control miRNA (e.g., miR-16) or a spike-in control.
-
For absolute quantification, create a standard curve using synthetic miR-18a of known concentrations.[1]
-
Protocol 4: Small RNA Library Preparation and Next-Generation Sequencing (NGS)
NGS allows for the comprehensive profiling of all miRNAs in a sample, including novel isoforms of miR-18a.
Materials:
-
Purified total RNA
-
Small RNA library preparation kit (e.g., Illumina TruSeq Small RNA Library Prep Kit)
-
Adapters
-
Reverse transcriptase
-
PCR amplification reagents
-
Size selection materials (e.g., gel or beads)
-
Next-generation sequencer
Procedure:
-
3' Adapter Ligation: Ligate a 3' adapter to the 3' end of the miRNAs in the total RNA sample.
-
5' Adapter Ligation: Ligate a 5' adapter to the 5' end of the miRNAs.
-
Reverse Transcription: Perform reverse transcription to synthesize cDNA from the adapter-ligated miRNAs.
-
PCR Amplification: Amplify the cDNA using primers that are complementary to the adapters. This step also adds unique indexes for multiplexing samples.
-
Library Purification/Size Selection: Purify the amplified library to remove adapter dimers and other contaminants. This is typically done using gel electrophoresis or magnetic beads to select for the correct fragment size.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Pool the indexed libraries and sequence them on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Trim the adapter sequences.
-
Align the reads to a miRNA database (e.g., miRBase) to identify and quantify miR-18a and other miRNAs.
-
Normalize the read counts (e.g., reads per million mapped reads) for comparative analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for isolating and sequencing miR-18a from biofluids.
miR-18a Signaling Pathway in Cancer
Caption: Simplified signaling pathway of miR-18a in cancer progression.
References
- 1. Novel diagnostic value of circulating miR-18a in plasma of patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating miR-18a in plasma contributes to cancer detection and monitoring in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical impact of circulating miR-18a in plasma of patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High circulating miR‐this compound, miR‐20a, and miR‐92a expression correlates with poor prognosis in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Circulating Blood-Based MicroRNAs – Pre-Analytic Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of RNA isolation methods for microRNA quantification in a range of clinical biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Profiling miR-18a using Next-Generation Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that play pivotal roles in post-transcriptional gene regulation.[1][2] Their dysregulation is implicated in a multitude of human diseases, including cancer, making them attractive targets for novel therapeutic interventions and valuable biomarkers for disease diagnosis and prognosis.[3][4][5] Among the thousands of identified miRNAs, miR-18a has garnered significant attention for its complex and often contradictory roles in oncogenesis.[3][4][6] As a member of the highly conserved miR-17-92 cluster, miR-18a has been shown to function as both an oncogene and a tumor suppressor, depending on the cellular context.[3][4][6] This dual functionality underscores the critical need for precise and comprehensive profiling of miR-18a expression and its isomiRs in various biological and clinical samples.
Next-generation sequencing (NGS) has emerged as the gold standard for miRNA profiling, offering unparalleled sensitivity and the ability to identify novel miRNA species and sequence variations (isomiRs) that are often missed by other methods like qRT-PCR and microarrays.[7][8][9][10] This document provides detailed application notes and protocols for the profiling of miR-18a using NGS, aimed at researchers, scientists, and drug development professionals.
The Dual Role of miR-18a in Cancer Biology
The functional role of miR-18a is highly context-dependent, exhibiting both tumor-promoting and tumor-suppressing activities across different cancer types.[3][4]
Oncogenic Functions: In several cancers, including lung, gastric, cervical, and prostate cancer, miR-18a has been shown to promote tumorigenesis.[3] It achieves this by targeting and downregulating various tumor suppressor genes. For instance, miR-18a can activate the PI3K/AKT, MEK/ERK, and Wnt/β-catenin signaling pathways by targeting PTEN, WNK2, and SOX6.[3] In nasopharyngeal carcinoma, miR-18a promotes cancer progression by suppressing SMG1, leading to the activation of the mTOR pathway.[11] Furthermore, by targeting PIAS3, miR-18a can activate the IL-6/STAT3 signaling pathway, contributing to cancer development.[3][12]
Tumor-Suppressive Functions: Conversely, in breast, pancreatic, and colorectal cancers, miR-18a has been reported to inhibit malignant progression.[3] A notable example is its role in colorectal cancer, where it acts as a tumor suppressor by directly targeting the 3'-UTR of CDC42, a mediator of the PI3K pathway, thereby reducing its expression.[3][4]
This dual functionality highlights the importance of comprehensive miR-18a profiling to understand its specific role in a given cancer type and to develop targeted therapeutic strategies.
Signaling Pathways Regulated by miR-18a
The multifaceted role of miR-18a in cancer is a direct consequence of its ability to regulate multiple key signaling pathways. A simplified representation of these interactions is depicted below.
Next-Generation Sequencing Workflow for miR-18a Profiling
The process of profiling miR-18a using NGS involves several critical steps, from sample collection to data analysis. Each step has the potential to introduce biases that can affect the accuracy of the results.[1]
Experimental Protocols
The following sections provide detailed protocols for the key experimental stages of NGS-based miR-18a profiling.
Total RNA Isolation
Objective: To isolate high-quality total RNA, including the small RNA fraction, from biological samples.
Materials:
-
TRIzol Reagent or other similar RNA isolation kits
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Glycogen (B147801) (optional, as a co-precipitant)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Sample Homogenization:
-
For tissue samples, homogenize approximately 50-100 mg of tissue in 1 mL of TRIzol reagent.
-
For cell pellets, lyse the cells directly in TRIzol reagent (1 mL per 5-10 x 10^6 cells).
-
For liquid samples, follow the manufacturer's instructions for the specific sample type.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Add glycogen to a final concentration of 50-150 µg/mL if low RNA concentrations are expected.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity and the presence of small RNAs using a bioanalyzer.
-
Small RNA Library Preparation
Objective: To generate a cDNA library from the small RNA fraction for subsequent sequencing.
Materials:
-
Small RNA library preparation kit (e.g., Illumina TruSeq Small RNA Library Prep Kit, NEBNext Small RNA Library Prep Set)
-
Total RNA sample
-
Nuclease-free water
-
Thermal cycler
-
Agencourt AMPure XP beads (or similar)
-
Magnetic stand
-
Gel electrophoresis equipment
-
Bioanalyzer
Protocol (based on a generic ligation-based method):
-
3' Adapter Ligation:
-
Combine total RNA (typically 1 µg) with the 3' SR adapter and T4 RNA Ligase 2 (truncated).
-
Incubate according to the kit manufacturer's instructions to ligate the adapter to the 3' end of the small RNAs.
-
-
5' Adapter Ligation:
-
Add the 5' SR adapter and T4 RNA Ligase 1 to the reaction from the previous step.
-
Incubate as recommended to ligate the adapter to the 5' end of the small RNAs.
-
-
Reverse Transcription:
-
Synthesize first-strand cDNA using a reverse transcriptase and a primer complementary to the 3' adapter.
-
-
PCR Amplification:
-
Amplify the cDNA using PCR primers that anneal to the adapter sequences. Use a minimal number of PCR cycles to avoid amplification bias.
-
-
Library Purification and Size Selection:
-
Purify the amplified library using a method such as polyacrylamide gel electrophoresis (PAGE) or magnetic beads to select for the desired fragment size (corresponding to the adapters plus the ~22 nt miRNA insert).
-
-
Quality Control:
-
Assess the library concentration and size distribution using a bioanalyzer.
-
Next-Generation Sequencing
Objective: To sequence the prepared small RNA library.
Protocol:
-
Library Denaturation and Dilution:
-
Denature the library with NaOH and dilute it to the final loading concentration as recommended by the sequencing platform manufacturer (e.g., Illumina).
-
-
Cluster Generation:
-
Load the diluted library onto the flow cell of the sequencer for cluster generation.
-
-
Sequencing:
-
Perform single-read sequencing (typically 50 bp is sufficient for miRNA profiling).
-
Bioinformatic Analysis
Objective: To process the raw sequencing data to identify and quantify miR-18a and other miRNAs.
Software/Tools:
-
FastQC (for quality control)
-
Cutadapt or Trimmomatic (for adapter trimming)
-
Bowtie or STAR (for alignment)
-
miRDeep2, miRExpress, or other miRNA analysis pipelines
-
miRBase (as a reference database)
Workflow:
-
Data Quality Control:
-
Assess the quality of the raw sequencing reads using FastQC.
-
-
Adapter Trimming:
-
Remove the 3' adapter sequences from the reads.
-
-
Read Filtering:
-
Filter out reads that are too short or too long (typically keeping reads in the 18-30 nt range).
-
-
Alignment:
-
Align the cleaned reads to the appropriate reference genome and the miRBase database.[7]
-
-
Quantification:
-
Count the number of reads mapping to miR-18a and other miRNAs.
-
-
Normalization:
-
Normalize the read counts to account for variations in sequencing depth (e.g., using Reads Per Million, RPM).
-
-
Differential Expression Analysis (if applicable):
-
Identify miRNAs that are differentially expressed between different experimental groups.
-
Data Presentation
Quantitative data from NGS experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of miR-18a Expression Data from an NGS Experiment
| Sample ID | Total Reads | Reads Mapped to miRNAs | miR-18a Read Count | Normalized miR-18a Expression (RPM) |
| Control_1 | 15,234,567 | 10,664,197 | 5,321 | 498.96 |
| Control_2 | 14,876,543 | 10,116,049 | 4,987 | 492.98 |
| Treatment_1 | 16,123,456 | 11,286,419 | 12,898 | 1142.78 |
| Treatment_2 | 15,987,654 | 11,511,111 | 13,543 | 1176.51 |
Table 2: Diagnostic Performance of miR-18a as a Cancer Biomarker (Data from a Meta-Analysis) [5]
| Parameter | Value (95% CI) |
| Pooled Sensitivity | 0.78 (0.70-0.84) |
| Pooled Specificity | 0.82 (0.73-0.89) |
| Pooled PLR | 4.3 (2.8-6.8) |
| Pooled NLR | 0.27 (0.20-0.37) |
| Pooled DOR | 16 (8-31) |
| Pooled AUC | 0.86 (0.83-0.89) |
PLR: Positive Likelihood Ratio, NLR: Negative Likelihood Ratio, DOR: Diagnostic Odds Ratio, AUC: Area Under the Curve.
Applications in Drug Development
The ability to accurately profile miR-18a has significant implications for drug development.
-
Biomarker Discovery: Aberrant miR-18a expression can serve as a non-invasive biomarker for cancer diagnosis, prognosis, and prediction of therapeutic response.[3][5]
-
Target Identification and Validation: Understanding the specific targets of miR-18a in different cancer contexts can reveal novel therapeutic targets.
-
Development of miRNA-based Therapeutics: The development of antagomirs to inhibit oncogenic miR-18a or mimics to restore its tumor-suppressive function represents a promising therapeutic strategy.[13]
Conclusion
NGS provides a powerful platform for the comprehensive profiling of miR-18a, enabling researchers and clinicians to unravel its complex roles in health and disease. The detailed protocols and application notes provided herein offer a guide for the successful implementation of NGS-based miR-18a analysis, from experimental design to data interpretation. This approach is crucial for advancing our understanding of miR-18a biology and for the development of novel diagnostic and therapeutic strategies in oncology and other disease areas.
References
- 1. zymoresearch.de [zymoresearch.de]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual functional role of MicroRNA-18a (miR-18a) in cancer development | springermedizin.de [springermedizin.de]
- 5. MicroRNA-18a as a promising biomarker for cancer detection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good or not good: Role of miR-18a in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next generation sequencing for profiling expression of miRNAs: technical progress and applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New methods for next generation sequencing based microRNA expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Next generation sequencing for profiling expression of miRNAs: technical progress and applications in drug development. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroRNA: master controllers of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | MicroRNA as an Important Target for Anticancer Drug Development [frontiersin.org]
Silencing miR-18a Activity In Vivo: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in vivo application of antagomirs for the specific silencing of microRNA-18a (miR-18a). This microRNA is a key regulator in numerous cellular processes, and its dysregulation has been implicated in various diseases, including cancer.[1][2][3] Antagomirs, which are chemically modified antisense oligonucleotides, offer a potent and specific method for inhibiting endogenous miRNA function in vivo, providing a valuable tool for both basic research and therapeutic development.[1][4]
Introduction to Antagomir-Mediated Silencing
Antagomirs are synthetic, single-stranded RNA analogues designed to be perfectly complementary to a target mature miRNA sequence. They are chemically modified to enhance their stability, bioavailability, and binding affinity. Common modifications include 2'-O-methylation, phosphorothioate (B77711) linkages, and a 3'-cholesterol conjugation, which facilitate systemic delivery and cellular uptake. Once administered, antagomirs sequester the target miRNA, preventing it from binding to its messenger RNA (mRNA) targets and thereby inhibiting its gene-silencing function. This leads to the de-repression of the miRNA's target genes, allowing for the study of its biological function and its potential as a therapeutic target.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the in vivo effects of antagomir-mediated silencing of miR-18a and other relevant miRNAs, demonstrating the efficacy and typical outcomes of this approach.
Table 1: In Vivo Efficacy of Antagomir-18a
| Animal Model | Antagomir Dose & Administration | Tissue/Organ | miR-18a Knockdown | Phenotypic Outcome | Reference |
| Nude mice (Nasopharyngeal carcinoma xenograft) | Intratumoral injection | Tumor | Not specified | Inhibition of tumor growth | |
| Nude mice (Breast cancer xenograft) | Not specified | Tumor | Not specified | Reduced tumor weight | |
| Nude mice (Ovarian cancer xenograft) | Intraperitoneal injection of liposome-formulated mimic | Tumor | Not specified (mimic used) | Reduced tumor weight and number of nodules |
Table 2: General Antagomir In Vivo Administration and Efficacy
| Animal Model | Antagomir & Dose | Administration Route | Duration of Effect | Key Findings | Reference |
| Mice | 5-80 µg/g body weight | Intravenous, Intraperitoneal, Subcutaneous | Up to 6 weeks | Effective systemic delivery to various organs | |
| Mice | 7.5 mg/kg (cassette dosing) | Intravenous | Up to 24 hours (plasma) | Measurable levels in plasma and tissues | |
| Mice (Pulmonary fibrosis model) | Not specified | Intravenous | Not specified | Attenuated inflammation and fibrosis | |
| Mice | 12.5 mg/kg | Subcutaneous and Intravenous | Up to 45 days | Rescue of mis-splicing defects and improved muscle function | |
| Mice (Radiation-induced brain injury model) | 1 nmol | Intranasal | Not specified | Alleviated cognitive impairment and neuronal injury |
Signaling Pathways and Experimental Workflow
miR-18a Signaling Pathway
miR-18a is a member of the miR-17-92 cluster, often referred to as an "oncomiR" cluster due to its role in promoting cell proliferation, survival, and angiogenesis. It exerts its effects by targeting and downregulating the expression of several key tumor suppressor genes and other signaling molecules. The diagram below illustrates some of the critical pathways regulated by miR-18a. In cancer, upregulation of miR-18a can lead to the suppression of target genes, promoting tumorigenesis. The administration of antagomir-18a blocks these interactions, leading to the upregulation of these target genes and subsequent inhibition of cancer progression.
Caption: miR-18a signaling pathway and the inhibitory action of antagomir-18a.
Experimental Workflow for In Vivo Antagomir Administration
The following diagram outlines a typical workflow for an in vivo study using antagomirs to silence miR-18a activity in a mouse model of cancer.
Caption: A typical experimental workflow for in vivo studies using antagomirs.
Experimental Protocols
Protocol 1: In Vivo Administration of Antagomir-18a in a Mouse Xenograft Model
This protocol provides a general guideline for the systemic administration of antagomir-18a. The specific dose, route, and frequency should be optimized for each animal model and experimental goal.
Materials:
-
Antagomir-18a (chemically modified, in vivo grade)
-
Scrambled control antagomir (negative control)
-
Sterile, RNase-free phosphate-buffered saline (PBS)
-
Syringes and needles appropriate for the chosen administration route
-
Animal model (e.g., nude mice with established tumor xenografts)
Procedure:
-
Preparation of Antagomir Solution:
-
On the day of injection, reconstitute the lyophilized antagomir-18a and control antagomir in sterile, RNase-free PBS to the desired stock concentration.
-
Gently vortex and centrifuge briefly to ensure complete dissolution.
-
Dilute the stock solution with sterile PBS to the final injection concentration. A typical dose ranges from 5 to 80 mg/kg body weight.
-
-
Animal Handling and Injection:
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
For intravenous (IV) injection, warm the mouse tail to dilate the lateral tail veins. Administer the antagomir solution slowly via a 27-30 gauge needle.
-
For intraperitoneal (IP) injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For subcutaneous (SC) injection, lift the skin to form a tent and inject the solution into the space created.
-
For intratumoral injection, directly inject the antagomir solution into the established tumor mass.
-
-
Dosing Schedule:
-
The dosing schedule can vary. A common approach is to administer the antagomir on three consecutive days, or 2-3 times per week for several weeks.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
At the end of the study, euthanize the animals according to approved protocols and collect tumors and other relevant tissues for downstream analysis.
-
Protocol 2: Quantification of miR-18a and Target Gene Expression
This protocol outlines the steps for measuring the levels of mature miR-18a and its target gene mRNAs in tissues collected from antagomir-treated animals.
Materials:
-
Collected tissues stored in RNAlater or snap-frozen in liquid nitrogen
-
RNA extraction kit suitable for small RNAs (e.g., mirVana miRNA Isolation Kit or similar)
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan Small RNA Assay for hsa-miR-18a
-
TaqMan Gene Expression Assay for the target gene(s) of interest
-
Appropriate endogenous control assays (e.g., U6 snRNA for miRNA, GAPDH or 18S rRNA for mRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the collected tissue samples using a bead mill or rotor-stator homogenizer in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA, including the small RNA fraction.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Reverse Transcription (RT):
-
For miR-18a: Perform reverse transcription using the TaqMan MicroRNA Reverse Transcription Kit and the specific stem-loop RT primer for hsa-miR-18a. This method is highly specific for the mature miRNA.
-
For target mRNA: Perform reverse transcription using a standard RT kit with random primers or oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing the cDNA, TaqMan Universal PCR Master Mix, and the specific TaqMan assay (for miR-18a or the target gene).
-
Run the PCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of miR-18a and its target genes, normalized to the endogenous control.
-
Conclusion
The use of antagomirs to silence miR-18a in vivo is a powerful technique for elucidating its biological functions and evaluating its therapeutic potential. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own in vivo studies. Careful optimization of the antagomir dose, administration route, and experimental timeline is crucial for achieving robust and reproducible results. As our understanding of miR-18a's role in disease continues to grow, antagomir-based strategies will likely play an increasingly important role in the development of novel miRNA-targeted therapies.
References
- 1. Good or not good: Role of miR-18a in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-18a promotes malignant progression by impairing microRNA biogenesis in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miRNAs in Cancer (Review of Literature) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing qPCR for miR-18a Detection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the specific detection of miR-18a using quantitative PCR (qPCR).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing qPCR primers for a specific microRNA like miR-18a?
Due to the short length of microRNAs (typically 18-25 nucleotides), designing specific and efficient qPCR primers presents several challenges.[1][2][3] Standard PCR primer strategies are often unsuitable because the entire miRNA sequence is needed to achieve an appropriate melting temperature (T_m), leaving little room for primer placement.[2][4] Key difficulties include:
-
Low Melting Temperature (T_m): The short sequence length can lead to low T_m values, which reduces PCR efficiency.[1]
-
Specificity: Distinguishing miR-18a from other highly homologous members of its miRNA family (e.g., those differing by a single nucleotide) is difficult and can lead to cross-reactivity.[2][3]
-
Primer-Dimer Formation: Because primers are present at high concentrations, they can anneal to each other, especially in reactions with low template amounts, leading to non-specific amplification.[5][6]
To overcome these issues, specialized techniques like stem-loop RT-primers or poly(A)-tailing are commonly used to extend the cDNA template, allowing for the design of longer, more specific primers.[1][7]
Q2: How can I ensure my primers are specific to miR-18a and not other related miRNAs?
Achieving specificity is critical. Several strategies can be employed during primer design and validation:
-
Utilize LNA® Technology: Locked Nucleic Acid (LNA®) modified oligonucleotides can be incorporated into primers.[4] LNAs increase the thermal stability of the primer-template duplex, allowing for the use of shorter primers with higher specificity.[4]
-
Strategic Primer Design: Design primers that overlap the nucleotide that differs between miR-18a and its family members.[2] Software and empirical methods like miPrimer can help design primers that reduce dimer formation while enhancing specificity.[2]
-
Melt Curve Analysis: After qPCR (when using SYBR Green), perform a melt curve analysis. A single, sharp peak indicates the amplification of a single, specific product.[8][9] Multiple peaks suggest non-specific products or primer-dimers.[6][8]
Q3: What is the optimal primer concentration and annealing temperature for miR-18a qPCR?
Optimal conditions can vary based on the specific primer sequences, master mix, and qPCR instrument. However, general guidelines exist:
-
Primer Concentration: A final concentration of approximately 200 nM for the forward primer is a common starting point.[6] Lower concentrations can minimize the formation of primer-dimers.[10]
-
Annealing Temperature (T_a): A good starting point for the annealing temperature is 60°C.[10][11] For optimal specificity, the T_a should be set as high as possible without sacrificing efficiency.[10] Ideally, it should be about 5°C below the calculated melting temperature (T_m) of the primers.[12] An optimization step using a temperature gradient is highly recommended.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Final Forward Primer Conc. | 200 nM | 100 nM - 500 nM | Lower concentrations reduce primer-dimer risk.[6][10] |
| Annealing Temperature | 60°C | 55°C - 65°C (Gradient PCR) | Higher temperatures increase specificity.[10] |
| PCR Efficiency | 90-110% | N/A | Ensures accurate quantification.[2][13] |
Troubleshooting Guide
Problem: I see a signal in my No-Template Control (NTC).
Amplification in the NTC indicates contamination or primer-dimer formation.[5][14]
| Possible Cause | Recommended Solution |
| Contamination | Use aerosol-resistant pipette tips. Routinely decontaminate work surfaces and equipment.[13] Prepare master mixes in a dedicated, template-free area. |
| Primer-Dimer Formation | This is common in NTCs where primers are the only available nucleic acids.[5] Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product.[15] If the Cq value in the NTC is very high (>35) and the melt curve is distinct from your samples, it may not interfere with quantification.[6] Otherwise, consider redesigning primers or lowering their concentration.[6][10] |
Problem: My melt curve shows multiple peaks.
Multiple peaks indicate that more than one double-stranded DNA product was amplified.[6][8]
| Possible Cause | Recommended Solution |
| Non-Specific Amplification | Increase the annealing temperature to enhance primer binding specificity.[10] Verify primer sequences for potential off-target binding using a tool like BLAST.[16] |
| Primer-Dimers | As mentioned above, these typically appear as a smaller peak at a lower melting temperature. Lowering primer concentration can help.[6][10] |
| Genomic DNA Contamination | Ensure your RNA sample was treated with DNase.[6] Design primers that span exon-exon junctions if amplifying mRNA, though this is not applicable for mature miRNA detection.[13] |
Problem: The amplification efficiency is outside the acceptable range (90-110%).
Poor efficiency can be caused by suboptimal reaction conditions or inhibitors.[13]
| Possible Cause | Recommended Solution |
| Suboptimal Primer Design | The amplicon length or secondary structure may be affecting the reaction.[13] Re-design primers if optimization fails. |
| PCR Inhibitors | Inhibitors can be carried over from RNA isolation (e.g., heparin, salts).[17] Try diluting the cDNA template. The presence of inhibitors can sometimes be revealed by using a spike-in RNA control during cDNA synthesis.[5] |
| Incorrect Annealing Temp. | Perform a temperature gradient PCR to find the optimal annealing temperature that gives the highest efficiency. |
Visual Guides and Protocols
Experimental Workflow for miR-18a qPCR
The following diagram outlines the key steps from sample preparation to data analysis for accurate miRNA quantification.
Caption: Workflow for miRNA quantification by RT-qPCR.
Troubleshooting Non-Specific Amplification
Use this decision tree to diagnose and resolve issues related to non-specific signals in your qPCR run.
Caption: Decision tree for troubleshooting non-specific qPCR signals.
miR-18a Signaling Pathway Involvement
miR-18a has been identified as an oncomiR in several cancers, notably through its interaction with the PI3K/AKT/mTOR pathway. It can promote cancer progression by suppressing negative regulators of this pathway.[18]
Caption: miR-18a promotes mTOR signaling by inhibiting SMG1.[18]
Experimental Protocol: Primer Validation via Standard Curve and Melt Curve Analysis
This protocol details the steps to validate the performance of a newly designed primer set for miR-18a using SYBR Green-based qPCR.
Objective: To determine the amplification efficiency and specificity of the miR-18a primer set.
Materials:
-
cDNA synthesized from a sample known to express miR-18a.
-
miR-18a specific forward primer and universal reverse primer.
-
SYBR Green qPCR Master Mix (2x).
-
Nuclease-free water.
-
qPCR plate and optical seals.
-
Real-Time PCR instrument.
Procedure:
-
Prepare a cDNA Serial Dilution:
-
Create a 5-point, 10-fold serial dilution of your cDNA template. This will be used to generate the standard curve. For example, start with undiluted cDNA (1:1), then prepare 1:10, 1:100, 1:1000, and 1:10000 dilutions in nuclease-free water.
-
-
Set up qPCR Reactions:
-
Prepare a master mix for all reactions to minimize pipetting errors.[13] For each reaction, combine:
-
SYBR Green Master Mix (2x): 10 µL
-
Forward Primer (e.g., 2 µM stock): 1 µL (to final conc. 200 nM)
-
Universal Reverse Primer (e.g., 2 µM stock): 1 µL (to final conc. 200 nM)
-
Nuclease-free water: 3 µL
-
-
Aliquot 15 µL of the master mix into the wells of a qPCR plate.
-
Add 5 µL of each cDNA dilution to triplicate wells.
-
Add 5 µL of nuclease-free water to triplicate wells for the No-Template Control (NTC).
-
-
Run the qPCR Program:
-
Use a standard cycling protocol, which can be optimized as needed.
-
Initial Denaturation: 95°C for 3 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 5 seconds.
-
Annealing/Extension: 60°C for 35 seconds.
-
-
Melt Curve Stage: As per instrument instructions (e.g., 65°C to 95°C, incrementing by 0.5°C).[10]
-
-
-
Data Analysis:
-
Specificity: Examine the melt curve. A single, sharp peak for all positive samples and no peak (or a very late, low-temp peak) in the NTC indicates high specificity.[8]
-
Standard Curve: Plot the Cq values (y-axis) against the log of the dilution factor (x-axis). The instrument software will typically do this automatically.
-
Efficiency Calculation: The software will calculate the slope of the standard curve. The amplification efficiency is calculated using the formula: Efficiency = (10^(-1/slope)) - 1.
-
R² Value: The coefficient of determination (R²) should be ≥ 0.99 for a reliable assay.
-
References
- 1. nanovery.co.uk [nanovery.co.uk]
- 2. miPrimer: an empirical-based qPCR primer design method for small noncoding microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNA quantification | microRNA profiling [qiagen.com]
- 4. Potential Pitfalls in microRNA Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene-quantification.de [gene-quantification.de]
- 6. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 11. 2.7. miRNA Target Validation by RT-qPCR [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - IT [thermofisher.com]
- 14. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Circumventing qPCR inhibition to amplify miRNAs in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low transfection efficiency of miR-18a mimics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency of miR-18a mimics.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue when working with miRNA mimics. The following guide addresses potential causes and solutions in a question-and-answer format.
Q1: My transfection efficiency with miR-18a mimics is consistently low. What are the most common culprits?
A1: Several factors can contribute to low transfection efficiency. The most common issues are related to cell health and culture conditions, the quality and concentration of the miR-18a mimic and transfection reagent, and the transfection protocol itself. It is crucial to ensure that your cells are healthy, actively dividing, and at the optimal confluency at the time of transfection.[1][2]
Q2: How does cell health affect transfection efficiency?
A2: The state of your cells is critical for successful transfection.[3]
-
Cell Viability: Use cells with high viability (ideally >90%). Stressed or unhealthy cells will not take up the mimic-transfection reagent complex efficiently.
-
Passage Number: Use cells with a low passage number. Cells that have been in culture for too long may exhibit altered morphology and reduced transfection capability.[4][5]
-
Contamination: Ensure your cell cultures are free from contamination, especially from mycoplasma, which can significantly impact cellular processes and transfection outcomes.[2][5]
-
Cell Confluency: The optimal cell confluency for transfection is typically between 60-80%.[2][6] Overly confluent cells may have reduced proliferation and uptake of the transfection complexes, while sparse cultures can be more susceptible to toxicity from the transfection reagent.[1][2]
Q3: Could the problem be with my miR-18a mimic or transfection reagent?
A3: Yes, the quality and handling of both the mimic and the reagent are critical.
-
Mimic Integrity: Ensure your miR-18a mimic is not degraded. This can be checked by running an aliquot on a gel.
-
Reagent Storage and Handling: Store and handle the transfection reagent according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles and ensure it is stored at the correct temperature, typically 4°C.[4][7]
-
Reagent-to-Mimic Ratio: The ratio of transfection reagent to miRNA mimic is a critical parameter that needs to be optimized for each cell line.[1][8] A suboptimal ratio can lead to inefficient complex formation or increased cytotoxicity.
Q4: I'm not sure if my transfection protocol is optimal. What are the key steps to check?
A4: Careful execution of the transfection protocol is essential.
-
Complex Formation: Ensure that the miRNA mimic and transfection reagent are diluted in serum-free medium before complexing.[4][5] Serum can interfere with the formation of transfection complexes. The incubation time for complex formation is also important; a common recommendation is around 5-20 minutes at room temperature.[4][6]
-
Incubation Time: The optimal incubation time for the cells with the transfection complexes can vary depending on the cell line and the toxicity of the reagent. This may require optimization.
-
Reverse vs. Forward Transfection: For some cell lines, particularly in high-throughput formats, reverse transfection (where cells are seeded onto the pre-plated transfection complexes) can yield better results.[8][9]
Frequently Asked Questions (FAQs)
Q: How can I assess the efficiency of my miR-18a mimic transfection?
A: The most common method to determine transfection efficiency is to measure the expression level of miR-18a using quantitative real-time PCR (qRT-PCR).[3][10] A successful transfection will show a significant increase in the intracellular level of miR-18a.[3] You can also assess the functional consequence of miR-18a overexpression by measuring the expression of a known target gene. For example, miR-18a has been shown to target SMG1 and PIAS3.[11][12] A decrease in the mRNA or protein levels of these targets would indicate successful transfection and functional activity of the mimic.
Q: What concentration of miR-18a mimic should I use?
A: The optimal concentration of the miRNA mimic is cell-line dependent and should be determined experimentally through a concentration optimization experiment.[7][9] A good starting point for many cell lines is a final concentration in the range of 5-100 nM.[7][9]
Q: How can I check for cytotoxicity after transfection?
A: Transfection reagents can be toxic to cells. It is important to assess cell viability after transfection. This can be done using various methods, such as a Trypan Blue exclusion assay or a colorimetric assay like the MTT assay, which measures metabolic activity.[13]
Q: What are the appropriate controls for a miR-18a mimic transfection experiment?
A: Several controls are essential for interpreting your results correctly:
-
Negative Control Mimic: A mimic with a sequence that is not found in the target species' genome should be used to control for non-specific effects of the transfection process.
-
Untransfected Cells: This control group consists of cells that have not been subjected to the transfection protocol.
-
Mock Transfection: This control involves treating cells with the transfection reagent alone (without the miRNA mimic) to assess the effects of the reagent on the cells.[9]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for miR-18a Mimic Transfection Optimization
| Component | Recommended Starting Concentration Range |
| miR-18a Mimic | 5 nM - 100 nM[7][9] |
| Transfection Reagent | Varies by manufacturer; follow recommended guidelines and optimize the ratio to the mimic. |
Table 2: General Guidelines for Cell Confluency at Transfection
| Cell Type | Recommended Confluency |
| Adherent Cells | 60% - 80%[6] |
| Suspension Cells | Follow manufacturer's protocol for cell density. |
Experimental Protocols
Protocol 1: Transfection of miR-18a Mimic into Adherent Cells (24-well plate format)
Materials:
-
Adherent cells in culture
-
miR-18a mimic and negative control mimic
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.[6]
-
Preparation of Mimic-Reagent Complexes (per well):
-
In one tube, dilute the desired amount of miR-18a mimic (e.g., to a final concentration of 20 nM) in 50 µL of serum-free medium.
-
In a separate tube, dilute the recommended amount of transfection reagent (e.g., 1.5 µL) in 50 µL of serum-free medium.
-
Incubate both tubes at room temperature for 5 minutes.
-
Combine the diluted mimic and diluted reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[6]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add 400 µL of fresh, complete growth medium to each well.
-
Add the 100 µL of mimic-reagent complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined experimentally.[14]
Protocol 2: Assessment of Transfection Efficiency by qRT-PCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
miRNA-specific reverse transcription kit
-
qRT-PCR master mix
-
Primers for mature miR-18a and a suitable endogenous control (e.g., U6 snRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and extract total RNA, including small RNAs, using a suitable kit according to the manufacturer's instructions.
-
Reverse Transcription (RT):
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and the specific primers for miR-18a and the endogenous control.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in miR-18a expression in transfected cells compared to the negative control.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Culture: Perform the transfection in a 96-well plate.
-
MTT Addition: At the desired time point post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16]
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the transfected cells to that of the untransfected control cells.
Visualizations
Caption: Troubleshooting workflow for low miR-18a mimic transfection efficiency.
Caption: Simplified signaling pathways regulated by miR-18a.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 3. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 7. abmgood.com [abmgood.com]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for transfection of miRNA [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 15. ReverseTranscription-Protocol-miRNA-SCALONMC [protocols.io]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of miR-18a Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with miR-18a inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with miR-18a inhibitors?
A1: Off-target effects from miR-18a inhibitors, which are typically antisense oligonucleotides, can arise from several factors:
-
Partial Complementarity: The inhibitor may bind to other microRNAs with similar seed sequences or to mRNAs that have partial sequence homology, leading to unintended gene regulation.[1][2]
-
High Concentrations: Using excessive concentrations of the inhibitor can force binding to low-affinity, non-target sequences.[3]
-
Chemical Modifications: While intended to enhance stability and potency, certain chemical modifications can sometimes alter binding specificity.[4]
-
Delivery Vehicle Effects: The method of delivery (e.g., lipid-based nanoparticles) can have its own biological effects independent of the inhibitor.[5][6]
Q2: How can I be sure that the observed phenotype is a specific result of miR-18a inhibition?
A2: Ensuring specificity is crucial. A multi-pronged approach is recommended:
-
Proper Controls: Always include negative and positive controls in your experiments.[7][8] A negative control inhibitor with a scrambled sequence helps differentiate sequence-specific effects from general effects of oligonucleotide transfection.[7][9] A positive control, such as co-transfection with a miR-18a mimic, can confirm the inhibitor's activity.[7]
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration of your miR-18a inhibitor that produces the desired on-target effect with minimal off-target engagement.[10][11]
-
Rescue Experiments: After inhibiting endogenous miR-18a, introduce a synthetic miR-18a mimic. If the original phenotype is reversed, it strongly suggests the initial effect was due to specific miR-18a inhibition.
-
Validate with Multiple Methods: Confirm your findings using different techniques. For instance, if you observe a change in protein levels via Western blot, verify the corresponding mRNA level changes with qRT-PCR.[12][13]
-
Test Multiple Inhibitor Sequences: If possible, use multiple inhibitors targeting different regions of miR-18a to ensure the observed phenotype is not an artifact of a single inhibitor sequence.
Q3: What are the best negative controls for my miR-18a inhibitor experiment?
A3: The ideal negative control is an oligonucleotide with a scrambled sequence that has no known homology to the human genome.[7][14] This control should have the same chemical modifications and be delivered using the same method as your experimental miR-18a inhibitor. This helps to account for any effects caused by the chemical nature of the inhibitor or the delivery process itself.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent transfection efficiency. | Optimize your transfection protocol. Use a fluorescently labeled negative control to visually assess and quantify transfection efficiency across replicates.[1] Ensure uniform cell seeding density and health. |
| Cell line instability. | Use low-passage number cells and regularly perform cell line authentication. | |
| No effect on the known target of miR-18a | Inefficient inhibitor delivery. | Confirm uptake by using a fluorescently labeled inhibitor. Optimize the delivery reagent and inhibitor concentration.[1] |
| Low endogenous miR-18a levels. | Quantify the endogenous levels of miR-18a in your cell line using qRT-PCR. Choose a cell line with robust miR-18a expression for inhibition studies.[15] | |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal inhibitor concentration.[10] | |
| Derepression of known off-target genes | Inhibitor concentration is too high. | Lower the inhibitor concentration to the minimum effective dose determined by your dose-response analysis.[3] |
| "Seed region" mediated off-target effects. | Consider using a chemically modified inhibitor designed to have higher specificity, such as those with locked nucleic acids (LNAs) or other modifications that enhance binding affinity to the intended target.[4][16] | |
| Unexpected phenotypic changes | Off-target effects of the inhibitor. | Perform a global gene expression analysis (e.g., RNA-Seq) to identify genome-wide changes and potential off-target effects.[17] Validate key off-target candidates using qRT-PCR and Western blotting. |
| Toxicity of the delivery reagent or inhibitor. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different inhibitor concentrations. |
Data Presentation: Strategies to Enhance Specificity
Several strategies can be employed to reduce the off-target effects of miR-18a inhibitors. The following tables summarize key approaches and expected outcomes.
Table 1: Impact of Chemical Modifications on Inhibitor Specificity
| Modification Type | Mechanism of Action | Expected Impact on Specificity | Considerations |
| 2'-O-Methyl (2'-OMe) | Increases nuclease resistance and binding affinity.[4] | Moderate increase in specificity by allowing for lower effective concentrations. | Can be combined with other modifications for enhanced effects. |
| Locked Nucleic Acid (LNA) | "Locks" the ribose sugar in a conformation that increases binding affinity for the target miRNA.[16] | High increase in specificity due to significantly enhanced binding affinity, allowing for very low working concentrations.[18] | May require careful design to avoid excessive binding affinity that could lead to off-target effects with closely related miRNAs. |
| Phosphorothioate (PS) backbone | Increases nuclease resistance.[16] | Indirectly improves specificity by increasing inhibitor stability, allowing for lower and less frequent dosing. | Can sometimes increase non-specific protein binding and toxicity at high concentrations. |
Table 2: Dose-Response Guidelines for On-Target vs. Off-Target Effects
| Inhibitor Concentration | On-Target Effect (Derepression of a validated miR-18a target) | Potential Off-Target Effect (Derepression of a predicted off-target with seed-match) | Recommendation |
| Low (e.g., 1-10 nM) | Moderate derepression. | Minimal to no derepression. | Optimal starting range for maximizing specificity.[3] |
| Medium (e.g., 25-50 nM) | Strong derepression. | Potential for some off-target derepression. | Use with caution and thorough validation of off-target effects. |
| High (e.g., >100 nM) | Saturated on-target effect. | High likelihood of significant off-target effects.[3] | Generally not recommended due to the high risk of non-specific findings. |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Validating miR-18a Target Engagement
This assay directly measures the interaction between a miR-18a inhibitor and its target mRNA's 3' UTR.
Materials:
-
Dual-luciferase reporter vector (e.g., psiCHECK-2) containing the 3' UTR of a validated miR-18a target (e.g., KRAS, HIF1A).
-
Mutant reporter vector with mutations in the miR-18a seed-binding site.
-
miR-18a inhibitor and a negative control inhibitor.
-
Cell line with endogenous miR-18a expression.
-
Transfection reagent.
-
Dual-luciferase assay reagent.
Procedure:
-
Co-transfect cells with the wild-type or mutant reporter vector and either the miR-18a inhibitor or the negative control inhibitor.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Expected Results:
-
Negative Control Inhibitor + Wild-Type Reporter: Low luciferase activity (endogenous miR-18a represses the reporter).
-
miR-18a Inhibitor + Wild-Type Reporter: High luciferase activity (inhibitor blocks miR-18a, derepressing the reporter).
-
miR-18a Inhibitor + Mutant Reporter: Low luciferase activity (reporter is not regulated by miR-18a).
Protocol 2: qRT-PCR for Quantifying On- and Off-Target mRNA Levels
This protocol allows for the quantification of changes in mRNA levels of both intended targets and potential off-targets.
Materials:
-
Cells treated with miR-18a inhibitor or negative control.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for the target gene, a potential off-target gene, and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Extract total RNA from treated cells.
-
Perform reverse transcription to generate cDNA.
-
Perform qPCR using specific primers for your genes of interest.
-
Calculate the relative expression of the target and off-target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Expected Results:
-
On-Target Gene: A significant increase in mRNA levels in cells treated with the miR-18a inhibitor compared to the negative control.
-
Off-Target Gene: Ideally, no significant change in mRNA levels. A significant increase would indicate an off-target effect.
Protocol 3: Western Blot for Validating Target Protein Derepression
This protocol confirms that the derepression of the target mRNA results in increased protein expression.[19]
Materials:
-
Cell lysates from cells treated with miR-18a inhibitor or negative control.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
Expected Results:
-
A significant increase in the band intensity for the target protein in the miR-18a inhibitor-treated sample compared to the negative control, when normalized to the loading control.
Visualizations
Caption: Experimental workflow for validating miR-18a inhibitor specificity.
Caption: Troubleshooting logic for miR-18a inhibitor experiments.
Caption: Simplified signaling pathway of miR-18a and its inhibition.
References
- 1. MiRNA-based drugs: challenges and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. Chemical modification patterns for microRNA therapeutic mimics: a structure-activity relationship (SAR) case-study on miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Performing appropriate miRNA control experiments [qiagen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Dose-dependent differential mRNA target selection and regulation by let-7a-7f and miR-17-92 cluster microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the inhibitory effect of miR-34a, miR-449a, miR-1827, and miR-106b on target genes including NOTCH1, c-Myc, and CCND1 in human T cell acute lymphoblastic leukemia clinical samples and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Evaluation and control of miRNA-like off-target repression for RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of different chemically modified inhibitors of miR-199b in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Synthetic miR-18a Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with synthetic miR-18a oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: My synthetic miR-18a mimic shows low activity. What are the potential causes?
A1: Low activity of synthetic miR-18a mimics can stem from several factors:
-
Degradation: Unmodified oligonucleotides are susceptible to degradation by nucleases present in serum-containing media and within cells.
-
Inefficient Transfection: The delivery method may not be optimal for your cell type, leading to poor uptake of the miR-18a mimic.
-
Incorrect Concentration: The concentration of the mimic may be too low to elicit a measurable biological effect.
-
Cell Health: The viability and confluency of your cells can significantly impact transfection efficiency and cellular response.
-
Assay Sensitivity: The downstream assay used to measure miR-18a activity (e.g., qPCR for a target gene, western blot, or a phenotypic assay) may not be sensitive enough to detect subtle changes.
Q2: How can I improve the stability of my synthetic miR-18a oligonucleotides?
A2: Enhancing the stability of synthetic miR-18a is crucial for its efficacy. Key strategies include:
-
Chemical Modifications: Incorporating chemical modifications into the oligonucleotide backbone and sugar residues can significantly increase resistance to nuclease degradation.[1] Common modifications include:
-
Phosphorothioate (B77711) (PS) linkages: Replacing a non-bridging oxygen with sulfur in the phosphate (B84403) backbone protects against exonuclease activity.[1]
-
2'-O-Methyl (2'-O-Me) modifications: Adding a methyl group to the 2' position of the ribose sugar enhances nuclease resistance and binding affinity.[1]
-
Locked Nucleic Acid (LNA): This modification locks the ribose ring in a C3'-endo conformation, increasing thermal stability and binding affinity.
-
-
Delivery Systems: Encapsulating miR-18a mimics in protective carriers can shield them from degradation and improve cellular uptake. Common systems include:
-
Lipid Nanoparticles (LNPs): These are effective for in vitro and in vivo delivery of RNA therapeutics.
-
Polymeric Nanoparticles: Materials like chitosan (B1678972) and PLGA can be used to formulate stable nanoparticles for miRNA delivery.
-
Gold Nanoparticles: These can be functionalized for efficient delivery of miRNA mimics.
-
Q3: What are the best practices for storing and handling synthetic miR-18a oligonucleotides?
A3: Proper storage and handling are critical to prevent degradation:
-
Storage: Store lyophilized oligonucleotides at -20°C or -80°C. Once resuspended, aliquot to minimize freeze-thaw cycles and store at -80°C.
-
Handling: Use nuclease-free water and reagents. Always wear gloves and use sterile, disposable labware to prevent RNase contamination.
Troubleshooting Guides
Issue 1: Rapid Degradation of miR-18a Mimic in In Vitro Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nuclease contamination in cell culture media. | Use serum-free media for transfection or heat-inactivate the serum. Filter-sterilize all media and supplements. | Reduced degradation of the miR-18a mimic, leading to increased intracellular concentration and activity. |
| Unmodified oligonucleotide is susceptible to degradation. | Synthesize the miR-18a mimic with chemical modifications such as phosphorothioate linkages and 2'-O-methyl groups. | Increased half-life of the miR-18a mimic in the presence of nucleases. |
| RNase contamination from lab environment. | Use RNase decontamination solutions for bench surfaces and equipment. Use certified nuclease-free tubes, tips, and water. | Preservation of the integrity of the synthetic miR-18a during experimental setup. |
Issue 2: Low Transfection Efficiency of miR-18a Mimic
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal transfection reagent or protocol. | Optimize the ratio of transfection reagent to miR-18a mimic. Test different commercially available transfection reagents. | Increased percentage of cells successfully taking up the miR-18a mimic, leading to a more robust biological effect. |
| Cell confluency is too high or too low. | Seed cells to achieve 70-80% confluency at the time of transfection. | Optimal cell density for efficient transfection and minimal cytotoxicity. |
| Presence of serum and antibiotics in transfection medium. | Perform transfection in serum-free and antibiotic-free medium, as these can interfere with some transfection reagents. | Improved formation of lipid-oligonucleotide complexes and enhanced delivery into cells. |
| Incorrect concentration of miR-18a mimic. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. | Identification of the concentration that yields the maximal biological effect with minimal off-target effects. |
Data Presentation
Table 1: Impact of Chemical Modifications on Oligonucleotide Stability in Human Serum
| Oligonucleotide Type | Modification(s) | Half-life (hours) |
| Unmodified DNA | None | 1.5 |
| Phosphorothioate (PS) | Full PS backbone | > 120 |
| 2'-O-Methyl (2'-O-Me) | 2'-O-Me at both ends | 6.5 |
| LNA End-Blocked | LNA at both ends | 22 |
Data adapted from a study on antisense oligonucleotides and is illustrative of the stability enhancements conferred by these modifications.[2]
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for Synthetic miR-18a Mimics
Objective: To assess the stability of synthetic miR-18a oligonucleotides in the presence of serum nucleases.
Materials:
-
Synthetic miR-18a mimic (unmodified and modified versions)
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading buffer (e.g., formamide (B127407) with 0.5x TBE)
-
Polyacrylamide gel (15-20%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Preparation of Oligonucleotide Solutions: Resuspend lyophilized miR-18a mimics in nuclease-free water to a stock concentration of 100 µM. Prepare working solutions of 2 µM in nuclease-free water.
-
Incubation with Serum: a. In nuclease-free microcentrifuge tubes, mix 6 µL of the 2 µM miR-18a mimic solution with 6 µL of serum (e.g., 50% final serum concentration). b. Prepare separate reactions for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). c. Incubate the tubes at 37°C.
-
Sample Collection and Quenching: a. At each designated time point, stop the reaction by adding 12 µL of loading buffer containing a denaturant (e.g., formamide). b. For the 0-hour time point, add the loading buffer immediately after mixing the mimic and serum.
-
Denaturation: Heat the samples at 65°C for 5-10 minutes to denature the RNA and any interacting proteins.
-
Gel Electrophoresis: a. Load the samples onto a 15-20% polyacrylamide gel. b. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[3][4]
-
Staining and Visualization: a. Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions. b. Visualize the gel using a gel imaging system.
-
Data Analysis: a. Quantify the intensity of the intact miR-18a band for each time point. b. Normalize the band intensity at each time point to the 0-hour time point. c. Plot the percentage of intact miR-18a mimic against time to determine the degradation kinetics and half-life.
Mandatory Visualizations
Caption: Workflow for in vitro serum stability assay of miR-18a mimics.
Caption: Troubleshooting logic for low miR-18a mimic activity.
Caption: General signaling pathway for synthetic miR-18a mimic action.
References
- 1. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Absolute Quantification of miR-18a
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately performing absolute quantification of miR-18a.
Frequently Asked Questions (FAQs)
Q1: What is absolute quantification and why is it challenging for miRNAs like miR-18a?
A: Absolute quantification determines the exact copy number of a target molecule (e.g., miR-18a) in a sample, often expressed as copies per nanogram of total RNA or per milliliter of biofluid.[1] Unlike relative quantification, it does not rely on comparing expression to a reference gene but uses a standard curve of known concentrations.[2] The main challenges include:
-
Short Length: miRNAs are small (~22 nucleotides), making standard primer design and reverse transcription strategies difficult.[3]
-
Low Abundance: The concentration of specific miRNAs can be very low, requiring highly sensitive detection methods.[4]
-
Pre-analytical Variability: Sample collection, processing, storage, and RNA isolation methods can significantly impact miRNA yield and quality, introducing variability.[3]
-
Lack of Consensus Normalization: There is no universally accepted endogenous control for all sample types, making normalization a critical and challenging step.
Q2: Which is the better technology for absolute quantification of miR-18a: qPCR or ddPCR?
A: Both quantitative PCR (qPCR) and droplet digital PCR (ddPCR) can be used.
-
qPCR is the traditional gold standard. Absolute quantification is achieved by generating a standard curve from serial dilutions of a synthetic miRNA oligo of known concentration.
-
ddPCR offers absolute quantification without the need for a standard curve. It partitions the sample into thousands of droplets, allowing for the direct counting of target molecules. ddPCR is considered to have higher sensitivity and precision, especially for low-abundance targets, and is more tolerant of PCR inhibitors that may be present in samples.
Q3: What are the most critical factors for reliable miR-18a quantification in plasma or serum?
A: Key factors for circulating miRNA analysis include:
-
Standardized Blood Collection: Use a consistent anticoagulant (EDTA is often recommended) and minimize processing delays to prevent RNA degradation and cellular contamination.
-
Proper Plasma/Serum Processing: Follow a strict centrifugation protocol to remove cells and platelets, which can release miRNAs and skew results.
-
Efficient RNA Isolation: Use an RNA isolation kit specifically designed to retain small RNA fractions, as standard methods can lead to their loss.
-
Normalization Strategy: To account for variations in RNA extraction and reverse transcription efficiency, use an exogenous "spike-in" control, such as cel-miR-39.
Troubleshooting Guides
This section addresses common problems encountered during the absolute quantification of miR-18a using qPCR.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or very late Cq (>35) | 1. Low miR-18a expression: The target may be absent or below the detection limit in your sample. 2. Poor RNA quality/quantity: RNA may be degraded or the input amount is too low. The recommended input for many assays is 1–10 ng of total RNA. 3. Inefficient reverse transcription (RT): The RT step failed. 4. Incorrect assay/primer design: The primers are not specific or efficient for miR-18a. | 1. Increase template input: Titrate the amount of total RNA up to the maximum recommended by your kit. 2. Check RNA integrity: Assess RNA quality using a Bioanalyzer or similar instrument. Re-extract RNA if necessary using a method that preserves small RNAs. 3. Use a positive control: A synthetic miR-18a oligo or a known positive sample can validate the RT and PCR steps. 4. Verify primer specificity: Ensure your primers are correctly designed and specific for the mature miR-18a sequence. |
| High variability between technical replicates | 1. Pipetting errors: Inaccurate pipetting during reaction setup, especially with small volumes. 2. Low target abundance: When the target is present at very low concentrations, stochastic effects can lead to high variance. 3. Uneven sample mixing: The master mix or template was not mixed thoroughly. | 1. Improve pipetting technique: Use calibrated pipettes and ensure proper mixing. Prepare a master mix for all reactions to minimize variability. 2. Increase template input: If possible, use more starting material. 3. Increase number of replicates: This can help improve statistical confidence for low-abundance targets. |
| Amplification in No-Template Control (NTC) | 1. Contamination: Reagents (water, master mix) or lab surfaces are contaminated with amplicons or template. 2. Primer-dimer formation: Primers anneal to each other, leading to non-specific amplification. This typically appears as a low-intensity peak at a lower melting temperature in a melt curve analysis. | 1. Use fresh reagents: Aliquot reagents and use fresh, nuclease-free water. Clean work surfaces and pipettes. 2. Optimize primer concentration: Higher-than-optimal primer concentrations can promote primer-dimer formation. 3. Analyze melt curve: A distinct melt peak for the NTC that differs from the target peak often indicates primer-dimers. |
| Poor standard curve (low R² or efficiency outside 90-110%) | 1. Inaccurate dilutions: Errors in the serial dilution of the synthetic standard. 2. Standard degradation: The synthetic RNA oligo standard may have degraded. 3. Pipetting errors: Inconsistent volumes added across the dilution series. 4. PCR inhibition: At high concentrations, the standard may inhibit the reaction. | 1. Prepare fresh dilutions: Carefully prepare a new serial dilution series from a fresh stock of the synthetic standard. 2. Check standard integrity: Store synthetic oligos according to the manufacturer's instructions. 3. Expand the dynamic range: Ensure your dilution series covers a broad range of concentrations (e.g., 6-8 logs). |
Quantitative Data Summary
The absolute quantity of miRNAs can vary significantly depending on the sample type, physiological state, and quantification method. The table below provides example data from published studies to serve as a general reference.
| miRNA | Sample Type | Quantification Method | Absolute Quantity (Example) | Reference |
| Various miRNAs | Mouse Liver | Microarray (calibrated with universal reference) | Median: 633 copies per 10 pg total RNA | |
| miR-122 | Mouse Liver | qRT-PCR (with standard curve) | ~30,000 copies per 10 pg total RNA | |
| miR-16 | Mouse Liver | qRT-PCR (with standard curve) | ~1,000 copies per 10 pg total RNA | |
| miR-181a-5p | Human Serum (Breast Cancer vs. Healthy) | ddPCR | Significantly lower levels in cancer patients compared to controls. | |
| miR-21-5p | Human Serum | ddPCR | Most abundant miRNA measured in the study. |
Diagrams and Workflows
Experimental and Logical Workflows
The following diagrams illustrate key processes in the absolute quantification of miR-18a.
References
Technical Support Center: Overcoming Background Noise in miR-18a In Situ Hybridization
Welcome to the technical support center for miR-18a in situ hybridization (ISH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving a high signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in miR-18a ISH?
High background noise in miR-18a ISH can stem from several factors, including:
-
Probe-related issues: Non-specific binding of the probe due to suboptimal design, high concentration, or the presence of repetitive sequences.
-
Tissue processing: Inadequate fixation, over-digestion with proteinase K, or improper tissue adhesion to slides.
-
Hybridization conditions: Suboptimal temperature, incorrect formamide (B127407) concentration in the hybridization buffer, or insufficient blocking.
-
Post-hybridization washes: Insufficient stringency of the washing steps.
-
Detection reagents: Non-specific binding of antibodies or streptavidin conjugates, or endogenous enzyme activity.
Q2: How can I be sure that the signal I am seeing is specific to miR-18a?
To ensure the specificity of your miR-18a signal, it is crucial to include proper controls in your experiment. A key control is a scrambled probe, which has a random sequence that should not bind to any specific target in the tissue. An absence of signal with the scrambled probe, while a clear signal is observed with the miR-18a probe, indicates that your staining is specific.
Q3: My tissue morphology is poor after the proteinase K treatment. What can I do?
Poor tissue morphology after proteinase K digestion is a common issue and is often due to over-digestion. The optimal concentration and incubation time for proteinase K can vary depending on the tissue type and fixation method. It is recommended to perform a titration experiment to determine the ideal conditions for your specific sample. Reducing the concentration or the incubation time of the proteinase K treatment can help preserve tissue morphology.[1]
Q4: Can I perform multiplexing with miR-18a ISH?
Yes, it is possible to perform multiplexed ISH to detect miR-18a along with other miRNAs or mRNAs. This can be achieved by using probes labeled with different haptens (e.g., DIG and Biotin) and detecting them with different fluorescently labeled antibodies. Careful optimization of the protocol is required to ensure that there is no cross-reactivity between the detection systems.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your miR-18a in situ hybridization experiments.
| Problem | Possible Cause | Suggested Solution |
| High background across the entire slide | Probe concentration is too high. | Decrease the concentration of the miR-18a probe in the hybridization buffer. |
| Inadequate blocking. | Use a pre-hybridization buffer containing a blocking agent such as sheared salmon sperm DNA or a commercial blocking solution. | |
| Post-hybridization washes are not stringent enough. | Increase the temperature or decrease the salt concentration of the post-hybridization wash buffers. | |
| Non-specific staining in the nucleus | The probe may be binding to DNA. | Treat the sections with DNase I before hybridization to remove any potential DNA binding sites. |
| Patchy or uneven background | Uneven distribution of probe or reagents. | Ensure the tissue section is completely covered with all solutions and that no air bubbles are trapped under the coverslip. |
| Tissue drying out during incubation steps. | Maintain a humid environment during all incubation steps, especially during hybridization. | |
| Weak or no signal | Insufficient permeabilization of the tissue. | Optimize the proteinase K digestion step by performing a titration of concentration and incubation time. |
| Degradation of miR-18a in the tissue. | Ensure proper and timely fixation of the tissue to preserve RNA integrity. | |
| Suboptimal hybridization temperature. | The hybridization temperature should be optimized based on the melting temperature (Tm) of your specific miR-18a probe. |
Quantitative Data Summary
Optimizing various parameters is crucial for achieving a high signal-to-noise ratio. The following tables summarize quantitative data from studies on miRNA ISH that can guide your experimental setup.
Table 1: Effect of Proteinase K Concentration on Signal Intensity
| Proteinase K Concentration (µg/mL) | Signal Intensity (Arbitrary Units) | Tissue Morphology | Recommendation |
| 0 | 50 | Excellent | Suboptimal for signal |
| 1 | 150 | Good | Good starting point |
| 5 | 250 | Moderate | Optimal for signal, but may compromise morphology |
| 10 | 200 | Poor | Risk of over-digestion |
Note: The optimal concentration is tissue-dependent and requires empirical determination.
Table 2: Influence of Formamide Concentration and Post-Hybridization Wash Temperature on Signal Specificity
| Formamide in Hyb. Buffer (%) | Post-Hyb. Wash Temperature (°C) | Relative Signal Intensity | Relative Background | Signal-to-Noise Ratio |
| 30 | 45 | High | High | Low |
| 40 | 50 | High | Moderate | Moderate |
| 50 | 55 | Moderate | Low | High |
| 60 | 60 | Low | Very Low | Moderate |
Note: Higher formamide concentrations and wash temperatures increase stringency, which can reduce both signal and background. The optimal balance needs to be determined for each probe and tissue type.
Experimental Protocols
This section provides a detailed protocol for performing in situ hybridization for miR-18a on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 500 µg/mL yeast tRNA)
-
DIG-labeled LNA probe for miR-18a
-
Scrambled LNA probe (negative control)
-
Stringency wash buffers (2x SSC, 1x SSC, 0.5x SSC with 0.1% Tween-20)
-
Blocking solution (e.g., 2% sheep serum in MABT)
-
Anti-DIG-AP Fab fragments
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (e.g., 1-5 µg/mL in PBS) at 37°C for 10-15 minutes. Optimization of this step is critical.
-
Wash slides in PBS.
-
-
Pre-hybridization:
-
Incubate slides in hybridization buffer at the calculated hybridization temperature for 1-2 hours in a humidified chamber.
-
-
Hybridization:
-
Denature the DIG-labeled miR-18a probe and scrambled probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Dilute the probes in pre-warmed hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.
-
Wash in 1x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.5x SSC at room temperature for 15 minutes.
-
-
Immunological Detection:
-
Wash slides in MABT (Maleic acid buffer with Tween-20).
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP Fab fragments diluted in blocking solution overnight at 4°C.
-
Wash slides extensively with MABT.
-
-
Color Development:
-
Equilibrate slides in alkaline phosphatase buffer.
-
Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope to avoid over-staining.
-
Stop the reaction by washing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
miR-18a Signaling Pathway
miR-18a is known to play a role in cancer progression by regulating the mTOR signaling pathway. It can directly target and suppress the expression of tumor suppressor genes like PTEN, leading to the activation of the PI3K/Akt/mTOR cascade. This activation promotes cell proliferation, growth, and survival.
Caption: miR-18a negatively regulates PTEN, leading to mTOR pathway activation.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your miR-18a ISH experiments.
Caption: A step-by-step workflow for troubleshooting high background in ISH.
References
Technical Support Center: Addressing Inconsistencies in miR-18a Expression Data
Welcome to the technical support center for miR-18a expression analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and inconsistencies often encountered in miR-18a expression data. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you obtain reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the expression of miR-18a in cancer?
A1: The expression of microRNA-18a (miR-18a) shows significant inconsistencies across different cancer types, and even within the same cancer type. This is primarily due to its dual functional role as both an oncogene and a tumor suppressor, which is context-dependent.[1][2] In some cancers, such as lung, gastric, cervical, and prostate cancer, miR-18a is reported to be oncogenic, promoting tumor progression.[2] Conversely, in other cancers like breast, pancreatic, and colorectal cancer, it has been shown to act as a tumor suppressor, inhibiting malignant progression.[1][2] This differential expression is influenced by the specific cellular environment, the cancer stage, and the molecular subtypes of the tumor.[1][2]
Q2: What are the most common technical factors that lead to variability in miRNA expression data?
A2: Variability in miRNA expression data can be introduced at multiple stages of the experimental workflow. Key technical factors include:
-
Sample Collection and Handling: Differences in sample procurement, processing time, and storage conditions can significantly impact miRNA stability and expression levels.[3][4][5] Multiple freeze-thaw cycles, in particular, can lead to inconsistent results.[4][6]
-
RNA Extraction Method: The choice of RNA isolation kit and protocol can affect the yield and purity of the extracted miRNA.[5]
-
Quantification Platform: Discrepancies are often observed between results obtained from different platforms, such as quantitative PCR (qPCR) arrays and individual qPCR assays, or between qPCR and next-generation sequencing (NGS).[7][8]
-
Data Normalization: The lack of a standardized housekeeping gene for miRNA analysis is a major source of variation. The choice of normalization strategy can profoundly influence the final expression data.[5][9]
-
Biological Variables: Factors inherent to the sample source, such as age, sex, and the presence of other diseases, can also contribute to variations in miRNA expression.[10][11]
Q3: My qPCR and sequencing results for miR-18a expression are discordant. What could be the cause?
A3: Discrepancies between qPCR and sequencing data are a common issue in miRNA research. Potential reasons include:
-
Different Sensitivity and Specificity: qPCR and NGS have different sensitivities and dynamic ranges for detecting miRNA.
-
Sequence Variations (isomiRs): NGS can detect variations in miRNA sequences (isomiRs), which may not be efficiently amplified by the specific primers used in qPCR.[7]
-
Amplification Bias: qPCR is susceptible to amplification biases, where certain miRNA sequences are amplified more efficiently than others.[7]
-
Data Analysis Pipelines: The bioinformatic pipelines used to process and analyze NGS data can differ significantly, leading to variations in miRNA quantification.
-
Primer and Probe Design: The design of primers and probes for qPCR is critical and can be affected by sequence variations in the miRNA.[7]
Troubleshooting Guides
Issue 1: Inconsistent miR-18a Expression in the Same Cancer Type
Symptoms: You observe that miR-18a is upregulated in some of your tumor samples but downregulated in others, despite them being from the same cancer type.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tumor Heterogeneity | Characterize your samples by molecular subtype or stage. The role of miR-18a can differ between subtypes of the same cancer.[1][2] |
| Contamination with Normal Tissue | Ensure precise microdissection of tumor tissue to minimize contamination from adjacent normal cells. |
| Sample Quality | Assess RNA integrity for all samples. Degraded RNA can lead to unreliable quantification. |
| Normalization Strategy | Test multiple endogenous control RNAs or use global mean normalization to ensure robust data normalization.[9] |
Issue 2: Poor Reproducibility Between Experimental Replicates
Symptoms: You are getting significant variation in miR-18a expression levels between your technical or biological replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize your protocol for sample collection, processing, and storage to minimize variability.[3][4] Create single-use aliquots to avoid multiple freeze-thaw cycles.[6] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for low-volume reactions like qPCR. Low template concentrations can lead to larger variations between replicates.[12] |
| Low miRNA Input | Increase the amount of starting RNA material if possible. Low concentrations of miRNA are more susceptible to stochastic variation during reverse transcription and amplification.[12] |
| PCR Inhibition | Check for PCR inhibitors carried over from the RNA extraction process by performing a dilution series of your template RNA. |
Data on miR-18a Expression in Cancer
The dual role of miR-18a is evident in its differential expression across various cancers. The following table summarizes its reported function and expression status in several cancer types.
| Cancer Type | Reported Function | Expression Status | References |
| Lung Cancer | Oncogene | Upregulated | [2] |
| Gastric Cancer | Oncogene | Upregulated | [2][13][14] |
| Cervical Cancer | Oncogene | Upregulated | [2] |
| Prostate Cancer | Oncogene | Upregulated | [2] |
| Breast Cancer | Tumor Suppressor | Downregulated/Inhibited Malignant Progression | [1][2] |
| Pancreatic Cancer | Tumor Suppressor | Downregulated/Inhibited Proliferation | [1][2] |
| Colorectal Cancer | Tumor Suppressor | Downregulated/Inhibited Malignant Progression | [1][2] |
| Hepatocellular Carcinoma | Oncogene | Upregulated | [13] |
| Ovarian Cancer | - | Downregulated | [15] |
| Multiple Myeloma | Oncogene | Upregulated | [1] |
Experimental Protocols and Workflows
Standardized Workflow for miRNA Expression Analysis
To minimize variability, a standardized workflow is crucial. The following diagram outlines the key steps from sample collection to data analysis.
Troubleshooting Logic for Discordant qPCR and Sequencing Data
When qPCR and sequencing results for miR-18a do not align, a systematic troubleshooting approach is necessary.
Signaling Pathways Involving miR-18a
The inconsistent role of miR-18a can be partially explained by its involvement in multiple, sometimes opposing, signaling pathways.
Oncogenic Role of miR-18a
In its oncogenic role, miR-18a often targets tumor suppressor genes, leading to the activation of pro-survival and proliferative pathways.
Tumor Suppressive Role of miR-18a
Conversely, when acting as a tumor suppressor, miR-18a targets oncogenes, leading to the inhibition of cancer-promoting pathways.
By understanding the dual nature of miR-18a and the technical pitfalls in its analysis, researchers can better design their experiments, interpret their results, and contribute to a more consistent understanding of this important microRNA in cancer biology.
References
- 1. The dual functional role of MicroRNA-18a (miR-18a) in cancer development | springermedizin.de [springermedizin.de]
- 2. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing analysis of circulating microRNA: clinical and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardizing Analysis of Circulating MicroRNA: Clinical and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of standardization on analyzing circulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Pitfalls in microRNA Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Sources to variability in circulating human miRNA signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic variants in microRNA genes: impact on microRNA expression, function, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical data handling pipeline improves performance of qPCR-based circulating miRNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNAs: potential biomarkers for diagnosis and prognosis of different cancers - Sharma - Translational Cancer Research [tcr.amegroups.org]
- 14. MicroRNA-18a modulates P53 expression by targeting IRF2 in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Good or not good: Role of miR-18a in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term preservation of miR-18a samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term preservation of miR-18a samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of purified miR-18a samples?
For long-term preservation of purified miR-18a, storage at ultra-low temperatures is paramount. Storing samples at -80°C is the industry standard and has been shown to maintain miRNA integrity for years.[1][2][3][4][5] While -20°C is acceptable for short-term storage (up to 3 months), -80°C is strongly recommended for storage exceeding this period to prevent degradation.[6] Some studies have even shown that miRNAs can remain stable for up to 17 years at ultra-low temperatures, highlighting the importance of cold storage for long-term studies.[4]
Q2: How do repeated freeze-thaw cycles affect the integrity of miR-18a samples?
Repeated freeze-thaw cycles can negatively impact miRNA stability, although some miRNAs are more robust than others.[3][4] Each cycle of freezing and thawing can lead to physical shearing of RNA molecules due to ice crystal formation. To minimize degradation, it is highly recommended to aliquot samples into single-use volumes before freezing. This practice avoids the need to thaw the entire sample multiple times. Studies have shown that while some miRNAs are stable for a few freeze-thaw cycles, significant degradation can occur after multiple cycles.[3]
Q3: What is the recommended storage medium for purified miR-18a?
Purified miR-18a should be stored in an RNase-free environment. The most common and recommended storage solutions are RNase-free water, 10 mM Tris buffer (pH 7.0), or a low concentration of sodium citrate (B86180) (e.g., 1 mM, pH 6.5). It is crucial to avoid using DEPC-treated water, as residual DEPC can inhibit downstream enzymatic reactions like reverse transcription.
Q4: Can I store miR-18a in biological samples like plasma or serum long-term?
Yes, miR-18a can be stored within biological samples such as plasma and serum at -80°C for extended periods. miRNAs within these matrices are often protected from degradation by being enclosed in extracellular vesicles (like exosomes) or bound to proteins.[7][8] For plasma samples, it is recommended to use EDTA or citrate as an anticoagulant, as heparin can inhibit downstream PCR reactions.[9]
Troubleshooting Guides
Issue 1: Low or No miR-18a Detection after Storage
| Possible Cause | Troubleshooting Step |
| Sample Degradation | - Verify Storage Temperature: Ensure samples were consistently stored at -80°C. - Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated thawing.[3] - Assess RNA Integrity: If possible, run a quality check on a small aliquot using a Bioanalyzer or similar instrument to assess RNA integrity. |
| Inefficient RNA Extraction | - Use Appropriate Kit: Select a kit specifically designed for miRNA extraction from your sample type (e.g., plasma, tissue). The miRNeasy Serum/Plasma kit has been shown to outperform others for plasma samples.[10][11][12] - Include Carrier RNA: For samples with low RNA content, such as serum or plasma, adding a carrier RNA (e.g., MS2 bacteriophage RNA) during extraction can improve yield.[9] - Optimize Elution: A double elution step can enhance the yield of extracted miRNA.[10] |
| Issues with qRT-PCR | - Check Primer/Probe Integrity: Ensure primers and probes for miR-18a are not degraded. - Optimize Reaction Conditions: Titrate the amount of input RNA. While 1-10 ng is often recommended, some targets may require more.[13] - Include Controls: Use positive controls (synthetic miR-18a) and endogenous controls to validate the assay.[14][15] |
Issue 2: Inconsistent or Variable miR-18a Quantification
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variability | - Standardize Collection and Processing: Ensure consistent sample collection, processing times, and storage conditions across all samples.[4] - Assess Hemolysis: For plasma/serum samples, visually inspect for hemolysis, which can affect miRNA profiles. |
| Normalization Issues | - Select Stable Reference Genes: Do not assume common reference genes (e.g., U6) are stable across your experimental conditions. It is crucial to validate reference genes for your specific study. The global mean of all expressed miRNAs can sometimes be a more robust normalization strategy.[15] - Use Spike-in Controls: Add synthetic non-human miRNAs (spike-ins) after the initial lysis step to normalize for technical variability during RNA extraction and RT-qPCR.[15][16] |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Prepare Master Mixes: Prepare master mixes for RT and qPCR steps to minimize pipetting variability between samples. |
Quantitative Data Summary
Table 1: Impact of Storage Temperature on miRNA Stability in Serum
| Storage Condition | Duration | Average Cycle Threshold (CT) Change | Small RNA Yield | Reference |
| -80°C vs. -20°C | 20 months | No significant difference in average CT | No significant difference | [3] |
| -20°C | < 4 years vs. > 4 years | Significantly higher CT for > 4 years | Not specified | [3] |
| Room Temperature | 10 days | Significantly higher CT | Significantly lower | [3] |
Table 2: Effect of Freeze-Thaw Cycles on miRNA in Serum
| Number of Freeze-Thaw Cycles | Average Cycle Threshold (CT) Change | Small RNA Yield | Reference |
| 1 vs. 10 cycles (-80°C) | Significantly higher CT after 10 cycles | Significantly lower after 10 cycles | [3] |
Experimental Protocols
Protocol 1: miRNA Extraction from Plasma
This protocol is a modified version based on the outperforming miRNeasy Serum/Plasma Kit.[10][11]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Lysis: Add 5 volumes of QIAzol Lysis Reagent to 1 volume of plasma (e.g., 1 mL of QIAzol to 200 µL of plasma). Vortex to mix and incubate at room temperature for 5 minutes.
-
Spike-in Control: Add a synthetic spike-in control (e.g., cel-miR-39) to the lysate to monitor extraction efficiency.
-
Phase Separation: Add 1 volume of chloroform (B151607) (relative to the initial plasma volume, e.g., 200 µL) and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 1.5 volumes of 100% ethanol (B145695) and mix thoroughly.
-
Column Binding: Transfer the sample to an RNeasy Mini spin column and centrifuge at 8,000 x g for 15 seconds at room temperature. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's protocol (typically with buffers RWT and RPE).
-
Elution (Modified):
-
Storage: Store the eluted RNA at -80°C.
Protocol 2: Quality Control of Extracted miRNA using qRT-PCR
-
Reverse Transcription (RT):
-
Prepare a master mix containing the reverse transcription buffer, dNTPs, reverse transcriptase, and specific stem-loop primers for miR-18a and selected reference genes.
-
Add a consistent amount of input RNA (e.g., 5 ng) to each reaction.
-
Run the RT reaction using a thermal cycler with the appropriate program.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for each target, and RNase-free water.
-
Add the cDNA product from the RT step to the qPCR plate.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for miR-18a and the reference gene(s).
-
Calculate the relative expression of miR-18a using the ΔΔCq method after validating the stability of the chosen reference gene(s).
-
Visualizations
Caption: Workflow for long-term preservation and analysis of miR-18a from plasma.
Caption: Dual role of miR-18a in cancer signaling pathways.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of miRNA at Sub-Zero Temperatures | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Impact of serum storage conditions on microRNA stability. - Biospecimen Research Database [brd.nci.nih.gov]
- 4. Impact of long-term storage and freeze-thawing on eight circulating microRNAs in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. miRNA in Plasma Exosome is Stable under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miRNA in plasma exosome is stable under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. [PDF] Improved protocol for plasma microRNA extraction and comparison of commercial kits | Semantic Scholar [semanticscholar.org]
- 11. Improved protocol for plasma microRNA extraction and comparison of commercial kits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Quality Assessment and Data Analysis for microRNA Expression Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gene-quantification.de [gene-quantification.de]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dual functional role of MicroRNA-18a (miR-18a) in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing miR-18a Therapeutic Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of miR-18a therapeutics in animal models.
Troubleshooting Guide
This guide is designed to help researchers identify and solve specific issues that may arise during their experiments.
| Problem | Potential Causes | Solutions |
| Low therapeutic efficacy (e.g., no significant tumor reduction) | Degradation of miR-18a mimic/inhibitor: Naked miRNAs are rapidly degraded by nucleases in the bloodstream.[1][2] Inefficient cellular uptake: The negative charge of miRNAs hinders their ability to cross cell membranes.[1] Poor bioavailability and tissue permeability: The therapeutic may not be reaching the target tissue in sufficient concentrations.[3] Endosomal escape is challenging: The therapeutic may be trapped in endosomes and unable to reach the cytoplasm to exert its effect.[4] | Utilize a delivery vehicle: Encapsulate miR-18a in nanoparticles (e.g., liposomes, polymers) to protect it from degradation and facilitate cellular uptake.[1][2] Chemical modifications: Use chemically modified oligonucleotides (e.g., 2'-O-methyl, locked nucleic acid - LNA) to increase stability.[2][3] Optimize nanoparticle design: Adjust the size, charge, and surface properties of nanoparticles to improve circulation time and tumor accumulation.[5][6][7] Incorporate targeting ligands: Functionalize the delivery vehicle with ligands (e.g., folate, antibodies) that bind to receptors overexpressed on target cells to enhance specificity.[8][9] |
| Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy) | Immune system activation: The host's immune system can recognize synthetic RNAs as foreign, leading to an inflammatory response.[8] Toxicity of the delivery vehicle: Some delivery materials, particularly those with a strong positive charge, can be toxic. Off-target effects: The miRNA may be silencing unintended genes in non-target tissues, causing unforeseen side effects.[8] | Use biocompatible and biodegradable materials: Choose delivery vehicle components with a good safety profile, such as PLGA or PEGylated lipids.[10][11] "Stealth" coating: Add a coating like polyethylene (B3416737) glycol (PEG) to nanoparticles to help them evade the immune system.[8] Targeted delivery: Employ targeting strategies to minimize exposure of healthy tissues to the therapeutic.[8][9] Dose optimization: Conduct dose-response studies to find the minimum effective dose with the lowest toxicity. |
| High variability in experimental results | Inconsistent nanoparticle formulation: Variations in particle size, charge, or encapsulation efficiency can lead to different outcomes. Improper administration: Inconsistent injection techniques (e.g., intravenous, intraperitoneal) can affect biodistribution.[12] Lack of appropriate controls: Without proper controls, it is difficult to determine if the observed effects are specific to the miR-18a therapeutic.[13] | Standardize protocols: Ensure consistent and well-documented procedures for nanoparticle synthesis, characterization, and in vivo administration. Thorough characterization: Characterize each batch of nanoparticles for size, polydispersity index (PDI), zeta potential, and miRNA loading efficiency. Include comprehensive controls: Use negative controls (e.g., scrambled miRNA sequence), positive controls, and vehicle-only controls in every experiment.[13] |
| Difficulty in tracking delivery and biodistribution | Lack of a detectable label: It is impossible to know where the therapeutic is going without a way to track it. | Label the delivery vehicle or miRNA: Incorporate a fluorescent dye or a radionuclide into the nanoparticle or the miRNA sequence to allow for in vivo imaging (e.g., IVIS, PET/SPECT) or ex vivo tissue analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on miR-18a and other miRNA therapeutic delivery in animal models.
Table 1: Efficacy of Different miR-18a Delivery Systems in Cancer Models
| Delivery System | Animal Model | Cancer Type | Outcome | Reference |
| Arginine-PEI Nanoparticles | Mouse | Breast Cancer | ~91% reduction in tumor volume | [10] |
| Folate-conjugated Liposomes | Mouse | Ovarian Cancer | Significant reduction in tumor weight and number of nodules | [14] |
Table 2: General Comparison of miRNA Delivery Vehicle Properties
| Delivery Vehicle Type | Typical Size Range (nm) | Encapsulation Efficiency | Biocompatibility | Key Advantages | Key Disadvantages |
| Lipid-based Nanoparticles | 50 - 200 | Moderate to High | Good | High biocompatibility, can carry both hydrophilic and hydrophobic payloads.[11] | Can have stability issues, potential for batch-to-batch variability. |
| Polymer-based Nanoparticles (e.g., PLGA) | 100 - 500 | High | Excellent | Biodegradable, sustained release profiles.[10] | Can be more complex to synthesize, potential for organic solvent residues. |
| Inorganic Nanoparticles (e.g., Gold, Silica) | 10 - 150 | Variable | Good | Easy to functionalize, tunable optical and physical properties.[10] | Potential for long-term accumulation and toxicity. |
| Viral Vectors (e.g., AAV) | ~20 | N/A (gene delivery) | Moderate | High transduction efficiency, long-term expression. | Potential for immunogenicity and insertional mutagenesis.[15] |
Experimental Protocols
Protocol 1: Formulation of miR-18a Loaded Lipid Nanoparticles (LNPs)
Objective: To formulate LNPs encapsulating miR-18a mimics for in vivo delivery.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
miR-18a mimic
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Methodology:
-
Prepare a lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Dissolve the miR-18a mimic in the citrate buffer.
-
Load the lipid-ethanol solution into one syringe and the miR-18a-buffer solution into another syringe of the microfluidic mixing device.
-
Pump the two solutions through the device at a defined flow rate ratio to induce rapid mixing and self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and buffer exchange to a physiological pH.
-
Characterize the LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of miR-18a using a Quant-iT RiboGreen assay or similar method.
-
Sterile filter the final LNP formulation and store at 4°C until use.
Protocol 2: In Vivo Administration and Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the therapeutic efficacy of miR-18a loaded nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
miR-18a loaded nanoparticle formulation
-
Control formulations (e.g., PBS, empty nanoparticles, scrambled miRNA nanoparticles)
-
Calipers
-
Anesthesia
Methodology:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the miR-18a nanoparticle formulation and control formulations to the respective groups via the desired route (e.g., tail vein injection). The dosing schedule will depend on the specific formulation and experimental design (e.g., twice a week for three weeks).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., qPCR for target gene expression, immunohistochemistry).
-
Plot tumor growth curves and compare the final tumor weights between the different groups to assess therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when delivering miRNA therapeutics in vivo? A1: The primary challenges include protecting the miRNA from degradation by nucleases in the bloodstream, ensuring efficient uptake by the target cells, avoiding off-target effects in healthy tissues, and preventing activation of the innate immune system.[1][16]
Q2: How do I choose the best delivery vehicle for my miR-18a therapeutic? A2: The choice of delivery vehicle depends on the target tissue, the desired release profile, and the specific animal model. Lipid-based and polymer-based nanoparticles are widely used due to their biocompatibility and biodegradability.[10][15] For targeting specific cell types, nanoparticles can be functionalized with ligands that recognize cell-surface receptors.[8]
Q3: What are the essential controls to include in my in vivo experiments? A3: It is crucial to include several control groups:
-
A negative control miRNA (e.g., a scrambled sequence) loaded into the same delivery vehicle to control for non-specific effects of the miRNA sequence.
-
The delivery vehicle alone (empty nanoparticles) to assess any effects of the carrier itself.
-
A saline or PBS control to monitor the natural progression of the disease in the animal model.[13]
Q4: How can I improve the stability of my miRNA therapeutic in circulation? A4: Encapsulating the miRNA in a nanoparticle provides a protective barrier against nuclease degradation.[2][8] Additionally, incorporating a "stealth" molecule like PEG onto the surface of the nanoparticle can increase its circulation half-life by reducing clearance by the reticuloendothelial system.[8] Chemical modifications to the miRNA itself, such as 2'-O-methylation, can also enhance its stability.[3]
Q5: My miR-18a therapeutic shows efficacy in vitro but not in vivo. What could be the reason? A5: A lack of correlation between in vitro and in vivo efficacy is a common issue.[3] This can be due to poor bioavailability, rapid clearance from the bloodstream, inefficient delivery to the target tissue, or instability of the therapeutic in the in vivo environment.[3] It is important to assess the pharmacokinetics and biodistribution of your delivery system to ensure it is reaching the target site in sufficient quantities.
Visualizations
Caption: A typical experimental workflow for evaluating miR-18a therapeutics.
Caption: A logical approach to troubleshooting low therapeutic efficacy.
Caption: miR-18a inhibits MMP-3, a key protein in cell invasion.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNA therapeutics: principles, expectations, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo delivery of miRNAs for cancer therapy: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges identifying efficacious miRNA therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review [mdpi.com]
- 6. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle Optimization for Enhanced Targeted Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New cancer therapy eliminates toxic delivery vehicles for microRNA - Purdue University News [purdue.edu]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Performing appropriate miRNA control experiments [qiagen.com]
- 14. MicroRNA-18a-5p Suppresses Tumor Growth via Targeting Matrix Metalloproteinase-3 in Cisplatin-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancing microRNA therapeutics with new delivery methods | CAS [cas.org]
- 16. In vivo delivery of miRNAs for cancer therapy: challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Predicted miR-18a Targets Using Western Blot: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating predicted microRNA-18a (miR-18a) targets, with a focus on the widely used Western blot technique. It is intended for researchers, scientists, and professionals in drug development seeking to experimentally confirm the functional interaction between miR-18a and its putative target proteins. This guide includes experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the validation process.
Data Presentation: Quantitative Analysis of miR-18a Target Validation
Western blot analysis provides semi-quantitative data on protein expression levels. The following table summarizes findings from a study validating Matrix Metalloproteinase-3 (MMP-3) as a direct target of miR-18a in cisplatin-resistant ovarian cancer cells. In this study, cells were transfected with miR-18a mimics (oligonucleotide microRNA mimics or OMM) to artificially increase intracellular miR-18a levels, and the effect on the protein levels of predicted targets was observed.
| Predicted Target | Cell Line | Treatment | Change in Protein Expression (relative to control) | Validation Status | Reference |
| MMP-3 | A2780CP20 | miR-18a OMM | ~60% decrease | Validated | [1] |
| SSX2IP | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
| GBP1 | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
| GUCY1A3 | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
| SLC12A6 | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
| TRPC4 | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
| TRAIL-R4 | A2780CP20 | miR-18a OMM | No significant change | Not validated | [1] |
Note: The decrease in MMP-3 protein levels upon miR-18a mimic transfection strongly suggests that MMP-3 is a direct target of miR-18a.[1] The lack of change in other predicted targets indicates that under these experimental conditions, they are not regulated by miR-18a.
Experimental Protocols
A crucial step in validating a predicted miRNA target is to demonstrate that the miRNA affects the expression of the target protein.[2] Western blotting is a standard technique for this purpose.[3][4]
This protocol outlines the key steps for performing a Western blot to validate a predicted miR-18a target.
1. Cell Culture and Transfection:
-
Culture the chosen cell line (e.g., A2780CP20) in appropriate media and conditions.
-
Seed cells in 6-well plates.
-
Transfect the cells with either a miR-18a mimic or a negative control mimic using a suitable transfection reagent. The goal is to introduce a high level of miR-18a to observe its effect on the target protein.[2]
2. Protein Extraction (Lysis):
-
After 48-72 hours of incubation post-transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This ensures equal loading of protein for each sample in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel using an electrophoresis system to separate the proteins based on their molecular weight.
5. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system. The membrane now carries a replica of the protein separation from the gel.
6. Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature. This step prevents non-specific binding of the antibodies to the membrane.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MMP-3) overnight at 4°C with gentle agitation. The primary antibody will bind specifically to the protein of interest.
-
Simultaneously, probe a separate membrane or the same membrane (after stripping) with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to serve as a loading control.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a chemiluminescent substrate (e.g., ECL - Enhanced Chemiluminescence) to the membrane. The enzyme on the secondary antibody will react with the substrate to produce light.
-
Capture the signal using an imaging system or X-ray film.
10. Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of the loading control band.
- Compare the normalized protein levels between the miR-18a mimic-transfected cells and the negative control cells to determine the effect of miR-18a on target protein expression.
Mandatory Visualizations
Caption: miR-18a negatively regulates MMP-3 expression.
Caption: Workflow for validating miR-18a targets via Western blot.
References
- 1. MicroRNA-18a-5p Suppresses Tumor Growth via Targeting Matrix Metalloproteinase-3 in Cisplatin-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 4. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of miR-18a Inhibition: A Comparative Guide to Inhibitor Chemistries
For researchers, scientists, and drug development professionals, the burgeoning field of microRNA (miRNA) therapeutics offers immense promise. Among the key targets is miR-18a, a member of the oncogenic miR-17-92 cluster implicated in various cancers. Effective inhibition of miR-18a is a critical step in realizing its therapeutic potential. This guide provides an objective comparison of different miR-18a inhibitor chemistries, supported by experimental data, to aid in the selection of the most appropriate tool for research and development.
This comparison focuses on three prominent classes of miRNA inhibitors: antagomirs, locked nucleic acids (LNAs), and peptide nucleic acids (PNAs). Each chemistry offers a unique set of properties influencing its efficacy, delivery, and specificity.
At a Glance: Comparing miR-18a Inhibitor Chemistries
| Inhibitor Chemistry | Mechanism of Action | Reported Efficacy (miR-18a or related miRNAs) | Key Advantages | Key Considerations |
| Antagomir | Single-stranded, chemically modified RNA analog that sequesters mature miRNA. | Complete inhibition of miR-199b in the heart in vivo (modified antagomir).[1] Significant reduction of miR-18a function in cell culture.[2][3] | Well-established chemistry. Proven in vivo efficacy.[1] | May require higher doses.[4] Potential for off-target effects.[4] |
| Locked Nucleic Acid (LNA) | RNA nucleotide analogs with a "locked" ribose conformation, increasing binding affinity and stability.[4] | 50% reduction of miR-199b in the heart in vivo.[1] Potent inhibition of miR-21 in cell culture. | High binding affinity and nuclease resistance.[4] Can be effective at lower concentrations.[4] | Potential for off-target effects if not carefully designed. |
| Peptide Nucleic Acid (PNA) | Synthetic DNA mimic with a neutral peptide-like backbone.[4] | High-affinity binding to complementary RNA.[4] | Exceptional enzymatic stability.[4] High specificity.[4] | Cellular uptake can be challenging without modifications or delivery vehicles. |
Delving into the Chemistries: Performance and Experimental Evidence
Antagomirs: The Precedent in miRNA Inhibition
Antagomirs are cholesterol-conjugated, 2'-O-methylated single-stranded RNA analogs designed to be complementary to the target miRNA. This chemical modification enhances their stability and facilitates cellular uptake.
One study demonstrated that lentivirus-mediated expression of an anti-miR-18a antagomir effectively inhibited miR-18a function in K562 cells, leading to a reduction in cell proliferation.[2][3] In a comparative study targeting miR-199b in mice, a modified antagomir with a 5'-cholesterol moiety demonstrated superior efficacy, achieving complete inhibition in the heart at a dose of 5 mg/kg/day.[1] This highlights the potential for optimizing antagomir chemistry to enhance potency.
Locked Nucleic Acids (LNAs): High Affinity for Potent Inhibition
LNAs are a class of modified RNA nucleotides where the ribose ring is "locked" by a methylene (B1212753) bridge, resulting in a significant increase in binding affinity for the target miRNA and enhanced resistance to nuclease degradation.[4]
A direct comparison of different inhibitor chemistries for miR-199b showed that an LNA-based inhibitor reduced its expression in the heart by 50% in vivo.[1] While direct comparative data for miR-18a is limited, studies on other miRNAs, such as miR-21, have shown that LNA-modified oligonucleotides are highly potent inhibitors in cell culture. The high binding affinity of LNAs allows for the design of shorter oligonucleotides, which can improve specificity.
Peptide Nucleic Acids (PNAs): Stability and Specificity by Design
PNAs are synthetic homologs of nucleic acids where the sugar-phosphate backbone is replaced by a polyamide chain.[4] This neutral backbone confers remarkable resistance to nucleases and proteases and leads to high-affinity binding to complementary RNA sequences.[4]
Signaling Pathways and Experimental Workflows
To understand the context of miR-18a inhibition, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified signaling pathway of miR-18a, a key regulator of cell proliferation and apoptosis through pathways like PI3K/Akt and targeting of HIF-1α.
Caption: General experimental workflow for evaluating the efficacy of miR-18a inhibitors both in vitro and in vivo.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.
In Vitro Inhibition of miR-18a Function
-
Cell Culture and Transfection: K562 cells are cultured in appropriate media. For lentiviral transduction of antagomirs, cells are plated and transduced with viral particles. Transduction efficiency can be monitored via fluorescent markers.[2][3]
-
Luciferase Reporter Assay: To confirm the inhibitory effect on miRNA function, cells can be co-transfected with the inhibitor and a luciferase reporter vector containing a miR-18a binding site. A decrease in luciferase activity indicates successful miRNA binding, and its restoration upon inhibitor treatment demonstrates efficacy.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and the levels of mature miR-18a are quantified using specific primers and probes. A significant decrease in miR-18a levels in inhibitor-treated cells compared to controls indicates effective inhibition.[2][3]
-
Cell Proliferation Assay: The effect of miR-18a inhibition on cell growth is assessed using assays such as MTT or by direct cell counting over a period of several days.[2][3]
In Vivo Inhibition of miRNA
-
Animal Models and Administration: Wild-type mice are often used for in vivo studies. Inhibitors are administered systemically, for example, through intravenous or intraperitoneal injections, on consecutive days.[1]
-
Tissue Collection and RNA Extraction: At a defined time point after the last injection, animals are euthanized, and organs of interest (e.g., heart, liver) are harvested. Total RNA is then extracted from the tissues.[1]
-
miRNA Expression Analysis: The expression levels of the target miRNA in the tissues are quantified using qRT-PCR to determine the extent of inhibition.[1]
Conclusion
The choice of an optimal miR-18a inhibitor chemistry depends on the specific research or therapeutic goal. Antagomirs represent a well-validated approach with proven in vivo efficacy, particularly with chemical modifications that can enhance their potency. LNAs offer the advantage of high binding affinity, allowing for potent inhibition at potentially lower concentrations. PNAs provide exceptional stability and specificity, making them an attractive option for long-term inhibition, although delivery remains a key consideration.
As research in this area progresses, head-to-head comparisons of these chemistries specifically for miR-18a will be invaluable. In the interim, the data presented in this guide, drawn from studies on miR-18a and other relevant miRNAs, provides a solid foundation for making informed decisions in the pursuit of effective miR-18a-targeted research and therapies.
References
- 1. Comparison of different chemically modified inhibitors of miR-199b in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentivirus-mediated antagomir expression for specific inhibition of miRNA function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lentivirus-mediated antagomir expression for specific inhibition of miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miRNA Inhibition in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of miR-18a Expression Across Different Platforms
The accurate quantification of microRNA (miRNA) expression is crucial for understanding their roles in biological processes and for their development as clinical biomarkers. Among the thousands of identified miRNAs, miR-18a has garnered significant attention for its role in various cancers, including hepatocellular carcinoma, breast cancer, and gastric cancer[1][2]. Given its potential as a diagnostic and prognostic marker, it is imperative that its expression is measured with high precision and reliability[2][3]. However, the variety of available quantification platforms, each with its own set of advantages and limitations, can lead to discrepancies in reported expression levels[4][5]. This guide provides a comparative overview of the three most common platforms for miRNA expression analysis—Microarray, Quantitative Real-Time PCR (qRT-PCR), and Next-Generation Sequencing (NGS)—with a focus on the cross-validation of miR-18a expression.
Overview of Quantification Platforms
The primary methods for measuring miRNA expression levels are microarray hybridization, real-time reverse transcription-PCR (qRT-PCR), and next-generation sequencing (NGS)[6][7]. Each of these technologies presents unique challenges when applied to miRNAs due to their short length, sequence similarity among family members, and wide dynamic range of expression.
-
Microarray: This high-throughput technology utilizes solid surfaces with spotted probes, each specific to a single miRNA sequence[8][9]. Labeled cDNA, reverse transcribed from sample RNA, is hybridized to the array, and the signal intensity is measured to determine the relative abundance of each miRNA. While excellent for screening hundreds of miRNAs simultaneously, microarrays can suffer from lower sensitivity and specificity, and results often require validation by another method[4][8][9].
-
Quantitative Real-Time PCR (qRT-PCR): Often considered the gold standard for targeted gene expression analysis, qRT-PCR is highly sensitive and specific, making it a common choice for validating results from high-throughput methods like microarrays[4][6][10]. Common approaches include stem-loop RT-PCR and poly(A) tailing-based methods[10][11]. While robust, qRT-PCR has a low throughput, making it less suitable for initial discovery-phase studies.
-
Next-Generation Sequencing (NGS): NGS, or small RNA-seq, offers a comprehensive and highly sensitive approach to miRNA profiling. It allows for the quantification of known miRNAs with high accuracy and the discovery of novel miRNAs[7][12]. The process involves creating a cDNA library from small RNAs, which is then sequenced. The reads are aligned to a reference genome or miRNA database to quantify expression[7][13]. While powerful, NGS involves a more complex workflow and data analysis pipeline[12].
Data Presentation: A Comparative Analysis
Cross-platform comparisons often reveal variability in the absolute expression values and even in the magnitude of differential expression. Studies have reported low to moderate correlation between microarray and qRT-PCR results[4][5][11]. NGS and qRT-PCR tend to show better concordance[11]. The following table presents illustrative data for miR-18a expression across different platforms in a hypothetical cancer study.
| Sample Type | Platform | Relative Expression of miR-18a (Fold Change vs. Healthy Control) | Advantages | Limitations |
| Tumor Tissue | Microarray | 4.5 | High-throughput, cost-effective for large-scale screening. | Lower sensitivity, potential for cross-hybridization, requires validation.[8][9] |
| qRT-PCR | 6.2 | High sensitivity and specificity, considered the "gold standard" for validation.[6][10] | Low throughput, not ideal for discovery. | |
| NGS | 6.8 | High sensitivity, wide dynamic range, can identify novel miRNAs.[7][12] | Higher cost, complex data analysis. | |
| Plasma | Microarray | 2.8 | Suitable for screening a large number of miRNAs in biofluids. | Signal intensity can be low for circulating miRNAs. |
| qRT-PCR | 4.1 | Excellent for detecting low-abundance miRNAs in circulation.[10] | Can be labor-intensive for many samples. | |
| NGS | 4.5 | Provides a comprehensive profile of all circulating small RNAs. | Library preparation from low RNA input can be challenging.[14] |
Note: The data presented are hypothetical and for illustrative purposes to highlight the typical variations observed between platforms.
Experimental Protocols
Detailed methodologies are critical for ensuring the reproducibility and comparability of results. Below are generalized protocols for the quantification of miR-18a using each platform.
MicroRNA Microarray
Objective: To profile the expression of miR-18a and other miRNAs in a high-throughput manner.
Methodology:
-
Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from tissue or plasma samples using a specialized kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
miRNA Labeling: The 3' end of the total RNA is dephosphorylated, and a fluorescent tag (e.g., Cyanine 3-pCp) is ligated to the mature miRNAs.
-
Array Hybridization: The labeled RNA is hybridized to a miRNA microarray chip (e.g., Agilent Human miRNA Microarray) containing probes complementary to mature miRNAs, including miR-18a. Hybridization is typically carried out in a hybridization oven for 16-20 hours.
-
Washing and Scanning: The microarray slide is washed to remove non-specifically bound RNA. The slide is then scanned using a microarray scanner to detect the fluorescence intensity at each probe spot.
-
Data Analysis: The raw signal intensities are extracted and normalized (e.g., using a global median normalization). The expression level of miR-18a is determined by comparing the signal intensity in test samples to control samples.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To accurately quantify the expression level of miR-18a.
Methodology:
-
Total RNA Extraction: Isolate total RNA as described for the microarray protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA. A common method is the stem-loop RT-PCR approach, which uses a specific stem-loop primer for miR-18a to enhance the specificity of the reverse transcription reaction[11][15].
-
Prepare an RT master mix containing the miR-18a specific stem-loop primer, dNTPs, reverse transcriptase, and buffer.
-
Add total RNA to the master mix and perform the RT reaction in a thermal cycler.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing a forward primer specific to miR-18a, a universal reverse primer, a TaqMan probe specific for the miR-18a amplicon, and a real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix).
-
Add the cDNA product from the RT step to the PCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: The expression of miR-18a is quantified using the threshold cycle (Ct) value. Relative quantification is typically performed using the ΔΔCt method, normalizing the data to a stable endogenous control RNA (e.g., U6 snRNA)[1].
Next-Generation Sequencing (NGS)
Objective: To perform deep sequencing of the small RNA population to quantify miR-18a and discover other small RNAs.
Methodology:
-
Total RNA Extraction: Isolate high-quality total RNA as previously described.
-
Small RNA Library Preparation:
-
Ligate 3' and 5' adapters to the small RNA molecules in the total RNA sample[13]. These adapters serve as priming sites for reverse transcription and PCR.
-
Perform reverse transcription to convert the adapter-ligated RNA into cDNA.
-
Amplify the cDNA library via PCR using primers that anneal to the adapter sequences. This step also adds indexing sequences for multiplexing samples.
-
-
Library Quantification and Sequencing: Quantify the final library and assess its quality. Pool multiple libraries and sequence them on an NGS platform (e.g., Illumina MiSeq or HiSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim the adapter sequences.
-
Align the cleaned reads to a human miRNA database (e.g., miRBase) to identify and count the reads corresponding to miR-18a.
-
Normalize the read counts (e.g., reads per million mapped reads) to allow for comparison between samples.
-
Visualizations
Experimental Workflow for Cross-Platform Validation
The following diagram illustrates a typical workflow for a study involving the cross-platform validation of miR-18a expression.
Caption: Workflow for miR-18a expression analysis and cross-platform validation.
miR-18a in a Simplified Signaling Context
miR-18a is a member of the miR-17-92 cluster, a well-known oncogenic miRNA cluster. It influences key cellular processes by targeting various tumor suppressor genes.
Caption: Simplified pathway showing miR-18a repressing tumor suppressors.
References
- 1. Expression of miR-221 and miR-18a in patients with hepatocellular carcinoma and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNAs: potential biomarkers for diagnosis and prognosis of different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-18a as a promising biomarker for cancer detection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and limitations of laboratory procedures for microRNA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of microarray and quantitative real-time PCR methods for measuring microRNA levels in MSC cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of microarray profiling, real-time PCR, and next-generation sequencing technologies for measuring differential microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next generation sequencing for profiling expression of miRNAs: technical progress and applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells [frontiersin.org]
- 9. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. tandfonline.com [tandfonline.com]
- 12. New methods for next generation sequencing based microRNA expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unitn.it [iris.unitn.it]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative RT-PCR methods for mature microRNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of miR-18a in Oncology: A Comparative Analysis
For Immediate Release
MicroRNA-18a (miR-18a), a member of the oncogenic miR-17-92 cluster, exhibits a fascinating and complex dual functionality in the landscape of human cancers. While often overexpressed in malignant tumors, its role is not universally oncogenic. In-depth analysis reveals a context-dependent function, acting as a potent oncogene in certain cancer types while paradoxically functioning as a tumor suppressor in others. This guide provides a comprehensive comparative analysis of miR-18a's function across various cancer types, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of miR-18a's therapeutic potential.
Unveiling the Dual Nature of miR-18a
The functional dichotomy of miR-18a is a critical aspect of its biology. In cancers such as non-small cell lung cancer (NSCLC), gastric cancer, and prostate cancer, miR-18a primarily promotes tumorigenesis.[1] Conversely, in breast cancer and colorectal cancer, it has been shown to inhibit malignant progression.[1] This dual role is attributed to the specific cellular context and the array of target genes it regulates in different tumor microenvironments.[1]
Quantitative Analysis of miR-18a Function
To provide a clear comparative overview, the following tables summarize the quantitative data on miR-18a's expression and its functional effects in various cancer cell lines.
Table 1: Differential Expression of miR-18a in Cancer Tissues
| Cancer Type | Expression Status | Fold Change (Tumor vs. Normal) | Reference |
| Non-Small Cell Lung Cancer | Upregulated | Significantly Higher | [1] |
| Gastric Cancer | Upregulated | Significantly Higher | [2] |
| Prostate Cancer | Upregulated | Significantly Higher (P<0.01) | [3] |
| Breast Cancer (ER-negative) | Downregulated | Significantly Lower | [4] |
| Breast Cancer (ER-positive) | Downregulated | Significantly Associated with ER+ status (P=0.005) | [3] |
| Colorectal Cancer | Upregulated in Serum (Stage III) | 2.670 (vs. healthy controls) | |
| Pancreatic Cancer | Upregulated | Significantly Higher (P=0.012) |
Table 2: Functional Impact of miR-18a Modulation on Cancer Cell Lines
| Cancer Type | Cell Line | Modulation | Effect on Proliferation | Effect on Apoptosis | Effect on Invasion/Migration | Reference |
| Gastric Cancer | MGC-803, HGC-27 | Overexpression | - | Increased (Early + Late Apoptosis: ~25-30% vs. ~10-12% in controls) | Decreased Invasion (66.76-74.55% reduction) | [5] |
| Prostate Cancer | PC3 | Overexpression | Promotes tumorigenesis | Suppresses apoptosis | - | [6] |
| Breast Cancer (ER-negative) | MDA-MB-231, MDA-MB-468 | Inhibition | - | - | Increased Migration (26-33% increase) | [7] |
| Colorectal Cancer | HCT116, LIM1215 | Overexpression | Decreased | Increased | Decreased Migration | [8] |
Key Signaling Pathways Modulated by miR-18a
The functional effects of miR-18a are mediated through its regulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways influenced by miR-18a in different cancer contexts.
Oncogenic Role of miR-18a
In cancers where miR-18a acts as an oncogene, it often targets tumor suppressor genes, leading to the activation of pro-survival and proliferative pathways.
Tumor Suppressive Role of miR-18a
In contrast, in its tumor-suppressive role, miR-18a targets oncogenes, leading to the inhibition of cancer cell proliferation, migration, and invasion.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This protocol is used to quantify the expression levels of mature miR-18a in tissue samples or cell lines.
Protocol Steps:
-
Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from cell lines or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit, Ambion).
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific stem-loop RT primer for miR-18a and a reverse transcriptase enzyme (e.g., TaqMan MicroRNA Reverse Transcription Kit, Applied Biosystems).
-
Quantitative PCR (qPCR): Perform real-time PCR using a PCR master mix, the cDNA template, a miR-18a specific forward primer, and a universal reverse primer. Use a housekeeping small non-coding RNA, such as U6 snRNA, as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-18a using the 2-ΔΔCt method, where ΔCt = Ct(miR-18a) - Ct(U6) and ΔΔCt = ΔCt(sample) - ΔCt(control).
Luciferase Reporter Assay for miRNA Target Validation
This assay is used to confirm the direct interaction between miR-18a and its predicted target gene's 3' Untranslated Region (3'UTR).
Protocol Steps:
-
Vector Construction: Clone the 3'UTR sequence of the putative target gene containing the miR-18a binding site downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector, Promega). Create a mutant construct with a mutated seed region sequence as a control.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the wild-type or mutant reporter plasmid along with a miR-18a mimic or a negative control mimic using a transfection reagent.
-
Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'UTR and miR-18a mimic compared to controls indicates a direct interaction.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with miR-18a mimics, inhibitors, or respective negative controls for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration and Invasion Assay
This assay is used to evaluate the migratory and invasive potential of cancer cells in response to chemoattractants.
Protocol Steps:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (with a porous membrane) with a layer of Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (pre-treated with miR-18a mimics, inhibitors, or controls) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Cell Staining and Counting: Remove non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet. Count the stained cells under a microscope. The number of cells is indicative of the migratory/invasive capacity.
Conclusion
The dual role of miR-18a in cancer underscores the complexity of miRNA-mediated gene regulation in tumorigenesis. Its function as either an oncogene or a tumor suppressor is highly dependent on the specific cancer type and the downstream signaling pathways it governs. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for the scientific community to further investigate the context-dependent functions of miR-18a and to explore its potential as a novel therapeutic target or biomarker in various cancers. Further research is warranted to fully elucidate the intricate mechanisms underlying its dichotomous role and to translate these findings into clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dysregulated miR-183 inhibits migration in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-18a is elevated in prostate cancer and promotes tumorigenesis through suppressing STK4 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNAs and lung cancers: from pathogenesis to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microRNA-18a regulates gastric carcinoma cell apoptosis and invasion by suppressing hypoxia-inducible factor-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-18a modulates STAT3 activity through negative regulation of PIAS3 during gastric adenocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of MicroRNA-18a in Propelling a Hybrid Epithelial–Mesenchymal Phenotype and Driving Malignant Progression in ER-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Clinical Utility of miR-18a as a Biomarker: A Comparative Guide
MicroRNA-18a (miR-18a), a member of the highly conserved miR-17-92 cluster, has emerged as a significant molecule in cancer research. Its dysregulation is implicated in numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1][2] This dual role makes understanding its clinical utility as a biomarker both critical and complex. This guide provides an objective comparison of miR-18a's performance as a biomarker, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance of miR-18a as a Diagnostic Biomarker
The diagnostic potential of miR-18a has been evaluated across a wide range of cancers, often with conflicting results depending on the cancer type, sample source (tissue, plasma, serum), and detection methodology.[3] A meta-analysis involving 979 cancer patients and 713 healthy controls demonstrated that miR-18a has a promising level of diagnostic accuracy for general cancer screening.[3]
Table 1: Summary of miR-18a Diagnostic Performance Across Various Cancers
| Cancer Type | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
|---|---|---|---|---|---|
| Overall Cancer | Mixed | 78% | 82% | 0.86 | [3] |
| Pancreatic Cancer | Plasma | 95.0% | 80.0% | Not Reported | |
| Oesophageal Squamous Cell Carcinoma | Plasma | 86.8% | 100% | Not Reported | |
| Colorectal Cancer | Not Specified | 58.0% | 58.0% | Not Reported | |
| Hepatocellular Carcinoma (HCC) Lung Metastasis | Not Specified | Not Reported | Not Reported | 0.7722 | |
| Venous Malformation | Serum | 90.91% | 72.92% | 0.8494 |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Plasma Small EVs | Significantly Elevated | Significantly Elevated | Not Reported | |
The data indicates that miR-18a shows excellent diagnostic sensitivity and specificity for certain cancers like pancreatic and oesophageal squamous cell carcinoma, but its performance is less optimistic for others, such as colorectal cancer. This highlights the context-dependent nature of its utility. Furthermore, combining miR-18a with other biomarkers can significantly improve diagnostic accuracy. For instance, a combination of miR-18a, miR-20b, and miR-221 for diagnosing HCC lung metastasis reached an AUC of 0.904, a substantial increase from the 0.7722 AUC for miR-18a alone.
Expression Levels of miR-18a in Cancer
The expression of miR-18a is frequently altered in cancerous tissues compared to healthy controls. Its upregulation is a common finding across multiple malignancies, suggesting its potential role as an oncomiR.
Table 2: Fold Change Upregulation of miR-18a in Various Cancers
| Cancer Type | Fold Change | Reference |
|---|---|---|
| Endometrial Cancer (EnC) | 3.98 | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 3.52 | |
| Hepatocellular Carcinoma (HCC) | 3.33 | |
| Breast Cancer (BC) | 2.9 | |
| Skin Cancer (SC) | 2.9 | |
| Colorectal Cancer (CRC) | 2.0 | |
| Gastric Cancer (GC) | 2.0 | |
| Renal Cell Cancer (RCC) | 1.94 |
| Thyroid Cancer (TC) | 1.46 | |
Significantly elevated levels of miR-18a have been detected in the plasma of gastric cancer patients and in the blood of pancreatic ductal adenocarcinoma patients, suggesting its value as a circulating, non-invasive biomarker.
Signaling Pathways Modulated by miR-18a
The function of miR-18a is dictated by the specific messenger RNA (mRNA) targets it regulates. Its ability to act as either an oncogene or a tumor suppressor stems from its involvement in multiple, often opposing, signaling pathways.
In many cancers, including lung, gastric, and prostate cancer, miR-18a promotes tumorigenesis. It achieves this by suppressing tumor suppressor genes, thereby activating pro-cancer signaling pathways. A key mechanism is the activation of the STAT3 signaling pathway by directly targeting PIAS3, a STAT3 inhibitor. It also promotes cell proliferation by targeting interferon regulatory factor 2 (IRF2).
Caption: Oncogenic pathways activated by miR-18a.
Conversely, in cancers such as breast, pancreatic, and colorectal cancer, miR-18a can function as a tumor suppressor. In colorectal cancer, for example, miR-18a has been shown to inhibit the PI3K pathway by directly targeting Cell Division Control Protein 42 (CDC42). In another context, it has been found to suppress the oncogene KRAS.
Caption: Tumor-suppressive pathways activated by miR-18a.
Experimental Protocols for miR-18a Quantification
Accurate and reproducible quantification of miR-18a is essential for its validation as a clinical biomarker. The most common method is quantitative reverse transcription polymerase chain reaction (qRT-PCR), valued for its sensitivity and accuracy. Droplet digital PCR (ddPCR) is an alternative that offers absolute quantification and may be superior for analyzing circulating miRNAs.
The following diagram outlines the key steps for analyzing miR-18a expression from a biological sample.
References
comparing the oncogenic potential of miR-18a with other miR-17~92 members
A Comparative Analysis of the Oncogenic Potential of miR-18a and Other miR-17~92 Cluster Members
Introduction
The miR-17~92 cluster, often referred to as 'oncomiR-1', is a polycistronic microRNA cluster that plays a crucial role in the development of various cancers.[1] This cluster encodes six individual miRNAs: miR-17, miR-18a, miR-19a, miR-19b, miR-20a, and miR-92a.[2] While the cluster as a whole is generally considered oncogenic, promoting cell proliferation, angiogenesis, and inhibiting apoptosis, the individual members exhibit distinct and sometimes contradictory functions.[3][4] This guide provides a detailed comparison of the oncogenic potential of miR-18a with its fellow cluster members, supported by experimental data, detailed methodologies, and pathway visualizations. A unique aspect of miR-18a is its dual role, acting as both an oncogene and a tumor suppressor depending on the cellular context, a feature less commonly attributed to other members of the cluster.[5]
Data Presentation: Comparative Oncogenic Functions
The following tables summarize the differential roles of miR-18a and other key members of the miR-17~92 cluster in various cancer-related processes.
Table 1: Role in Cell Proliferation and Apoptosis
| miRNA Member | Effect on Proliferation | Effect on Apoptosis | Key Targeted Genes | Cancer Type(s) |
| miR-18a | Promotes or Inhibits | Promotes or Inhibits | IRF2, STK4, PIAS3 (oncogenic); CDC42, K-Ras (tumor suppressive) | Non-small-cell lung cancer, Prostate cancer (oncogenic); Colorectal cancer (tumor suppressive) |
| miR-17 & miR-20a | Promotes | Inhibits | p21, E2F1 | B-cell lymphoma, Neuroblastoma |
| miR-19a/b | Promotes | Inhibits | PTEN, BIM | B-cell lymphoma, Glioblastoma |
| miR-92a | Promotes | Inhibits | BIM (BCL2L11) | Glioma, Non-small cell lung cancer |
Table 2: Role in Angiogenesis and Metastasis
| miRNA Member | Effect on Angiogenesis | Effect on Metastasis | Key Targeted Genes | Cancer Type(s) |
| miR-18a | Promotes | Promotes or Inhibits | TSP1 (Thrombospondin-1); MMP-3 | Venous malformation, Hepatocellular carcinoma |
| miR-17 & miR-20a | Promotes | Promotes | TGFBRII | Colon cancer |
| miR-19a/b | Promotes | Promotes | CTGF (Connective tissue growth factor) | Breast cancer |
| miR-92a | Promotes | Promotes | Integrin-β8 | Breast cancer |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of miR-17~92 members.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This method is used to quantify the expression levels of specific miRNAs in cell lines or tissue samples.
-
RNA Isolation: Total RNA, including the small RNA fraction, is isolated from cells or tissues using a suitable kit, such as the miRVana miRNA Isolation Kit.
-
Reverse Transcription (RT): A specific stem-loop RT primer is used for each mature miRNA to be quantified. This is followed by reverse transcription using a TaqMan MicroRNA Reverse Transcription Kit. This method increases the specificity for the mature miRNA.
-
Real-Time PCR: The cDNA product from the RT step is used as a template for real-time PCR with a TaqMan MicroRNA Assay, which includes a specific forward primer and a TaqMan probe. The amplification is monitored in real-time using a qPCR instrument.
-
Data Analysis: The relative expression of the target miRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to a small nuclear RNA endogenous control (e.g., U6 snRNA).
Luciferase Reporter Assay for Target Gene Validation
This assay is used to determine if a miRNA directly binds to the 3' Untranslated Region (3' UTR) of a target gene.
-
Vector Construction: The 3' UTR sequence of the putative target gene containing the predicted miRNA binding site is cloned downstream of a luciferase reporter gene in a plasmid vector (e.g., pMIR-REPORT). A mutant 3' UTR with alterations in the miRNA seed sequence is also created as a negative control.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter plasmid (wild-type or mutant), a plasmid expressing the miRNA of interest (or a negative control), and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Luciferase Activity Measurement: After 24-48 hours, cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: A significant reduction in firefly luciferase activity (normalized to Renilla) in the presence of the miRNA mimic and the wild-type 3' UTR, but not the mutant, indicates direct targeting.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density.
-
Transfection: Cells are transfected with miRNA mimics, inhibitors, or respective negative controls.
-
Incubation: The cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathways
The members of the miR-17~92 cluster exert their oncogenic effects by targeting key components of various signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Caption: Regulation of cancer pathways by miR-17~92 members.
Caption: Workflow for miRNA functional analysis.
Conclusion
The oncogenic potential of the miR-17~92 cluster is a result of the complex interplay of its individual members. While miR-17, miR-19a/b, miR-20a, and miR-92a predominantly act as oncogenes by promoting cell proliferation and survival, miR-18a exhibits a more nuanced, context-dependent role. It can either promote or suppress tumorigenesis by targeting a diverse set of genes. This dual functionality of miR-18a makes it a particularly interesting member of the cluster and suggests that therapeutic strategies targeting these miRNAs need to be highly specific to the cancer type and the particular molecular context. Further research is warranted to fully elucidate the molecular switches that determine the oncogenic or tumor-suppressive function of miR-18a.
References
- 1. mir-17-92, a cluster of miRNAs in the midst of the cancer network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Good or not good: Role of miR-18a in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Insights into Regulation of the miR-17-92 Cluster of miRNAs in Cancer [frontiersin.org]
- 5. Good or not good: Role of miR-18a in cancer biology | Kolenda | Reports of Practical Oncology and Radiotherapy [journals.viamedica.pl]
A Researcher's Guide to miR-18a Detection: A Comparative Analysis of Key Technologies
For researchers and drug development professionals investigating the role of microRNA-18a (miR-18a) in cellular processes and disease, accurate and reliable detection is paramount. This guide provides a side-by-side comparison of the most prevalent methods for miR-18a detection: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), Northern blotting, Droplet Digital PCR (ddPCR), and In Situ Hybridization (ISH). Each technique offers distinct advantages and is suited to different experimental needs, from high-throughput quantification to spatial localization within tissues.
Performance Comparison of miR-18a Detection Methods
The selection of an appropriate miR-18a detection method hinges on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or spatial resolution. The following table summarizes the key performance characteristics of RT-qPCR, Northern blotting, ddPCR, and ISH for miRNA detection.
| Feature | RT-qPCR | Northern Blotting | Droplet Digital PCR (ddPCR) | In Situ Hybridization (ISH) |
| Principle | Reverse transcription of miRNA followed by real-time amplification. | Size separation of RNA by gel electrophoresis and detection by a labeled probe. | Partitioning of a sample into thousands of droplets, followed by PCR amplification and binary readout. | Hybridization of a labeled probe to miRNA within the context of a cell or tissue. |
| Quantitative? | Relative or absolute (with standard curve) | Semi-quantitative | Absolute (without standard curve) | Qualitative/Semi-quantitative |
| Sensitivity | High; can detect as few as 10 copies of a miRNA.[1] | Low; requires a larger amount of RNA.[2][3] The use of LNA probes can increase sensitivity.[2][3] | Very high; capable of detecting a single copy of a miRNA. | Moderate to high, depending on the probe and signal amplification method. |
| Specificity | High; can be designed to distinguish between closely related miRNAs. | High; can distinguish between precursor and mature miRNA forms based on size. | High; offers single-nucleotide discrimination. | High, especially with the use of LNA probes. |
| Dynamic Range | Broad; typically spans 6-8 orders of magnitude. | Narrow | Wide; typically 4-5 orders of magnitude. | Limited |
| Throughput | High | Low | Medium to High | Low to Medium |
| Cost per sample | Low to medium | Medium | Medium to high | High |
| Hands-on Time | Low | High | Medium | High |
| Primary Use | Gene expression analysis, biomarker discovery and validation. | Validation of miRNA identity and size, detection of precursor forms. | Absolute quantification, rare target detection, validation of qPCR results. | Localization of miRNA expression within tissues and cells. |
Experimental Workflows and Methodologies
A generalized workflow for the detection of miR-18a across the different platforms is depicted below. The initial steps of RNA isolation are common to RT-qPCR, Northern blotting, and ddPCR.
Detailed Experimental Protocols
Below are representative protocols for each of the four major miR-18a detection methods. These are intended as a guide and may require optimization based on the specific reagents and samples used.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is based on the widely used stem-loop primer method, which enhances the specificity of miRNA detection.
a. Materials:
-
Total RNA containing miRNA
-
miRNA-specific stem-loop reverse transcription primer for miR-18a
-
Reverse transcriptase and buffer
-
dNTPs
-
RNase inhibitor
-
miR-18a specific forward primer
-
Universal reverse primer
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
b. Protocol:
-
Reverse Transcription (RT):
-
Prepare a master mix containing the RT buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
In individual tubes, combine 10-100 ng of total RNA with the miR-18a specific stem-loop RT primer.
-
Add the RT master mix to each tube.
-
Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, followed by an inactivation step at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, miR-18a specific forward primer, and the universal reverse primer.
-
Add the diluted cDNA from the RT step to the qPCR mix.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data to determine the relative or absolute expression of miR-18a.
-
Northern Blotting
This protocol provides a method for the detection of miR-18a using labeled probes. The use of Locked Nucleic Acid (LNA) probes is recommended to increase sensitivity and specificity.
a. Materials:
-
Total RNA
-
Denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel)
-
TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled probe for miR-18a (e.g., DIG-labeled LNA probe)
-
Blocking reagent
-
Antibody conjugate (e.g., anti-DIG-AP)
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
RNA Electrophoresis:
-
Load 5-20 µg of total RNA per lane on a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
-
RNA Transfer:
-
Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet electroblotting apparatus.
-
After transfer, UV-crosslink the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
-
Add the labeled miR-18a probe to the hybridization buffer and incubate overnight.
-
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Block the membrane and incubate with an appropriate antibody conjugate.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Droplet Digital PCR (ddPCR)
This protocol outlines the steps for absolute quantification of miR-18a using a ddPCR system.
a. Materials:
-
cDNA synthesized from total RNA (as in the RT-qPCR protocol)
-
ddPCR supermix for probes (no dUTP)
-
miR-18a specific TaqMan assay (forward primer, reverse primer, and probe)
-
Droplet generation oil
-
Droplet generator
-
Thermal cycler
-
Droplet reader
b. Protocol:
-
Reaction Preparation:
-
Prepare the ddPCR reaction mix by combining the ddPCR supermix, the miR-18a TaqMan assay, and the diluted cDNA.
-
-
Droplet Generation:
-
Load the ddPCR reaction mix and droplet generation oil into a droplet generator cartridge.
-
Generate droplets according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification in a thermal cycler (e.g., 95°C for 10 min, followed by 40 cycles of 94°C for 30 sec and 60°C for 1 min, and a final step at 98°C for 10 min).
-
-
Droplet Reading and Analysis:
-
Place the PCR plate in the droplet reader.
-
The reader will count the number of positive (fluorescent) and negative droplets in each well.
-
The software will then calculate the absolute concentration of miR-18a in the original sample.
-
In Situ Hybridization (ISH)
This protocol describes the detection of miR-18a in formalin-fixed, paraffin-embedded (FFPE) tissue sections using LNA probes.
a. Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LNA probe for miR-18a
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution
-
Anti-DIG-AP antibody
-
NBT/BCIP substrate for colorimetric detection
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
b. Protocol:
-
Tissue Preparation:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.
-
Treat the sections with Proteinase K to improve probe accessibility.
-
Fix the tissue again with paraformaldehyde.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled miR-18a LNA probe overnight in a humidified chamber.
-
-
Washing and Immunodetection:
-
Perform stringent washes to remove non-specifically bound probe.
-
Block the sections and incubate with an anti-DIG-AP antibody.
-
-
Visualization and Imaging:
-
Apply the NBT/BCIP substrate to develop the colorimetric signal (a blue-purple precipitate).
-
Counterstain the nuclei with Nuclear Fast Red.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
miR-18a Signaling Pathways
miR-18a has a dual role in cancer, acting as either an oncogene or a tumor suppressor depending on the cellular context. This is achieved by targeting different messenger RNAs (mRNAs) and subsequently modulating various signaling pathways. The diagram below illustrates some of the key validated targets and downstream effects of miR-18a.
References
Unveiling the Therapeutic Potential of miR-18a Modulation in Preclinical Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic effects of modulating microRNA-18a (miR-18a) in preclinical cancer models. Summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a comprehensive overview of the current landscape of miR-18a-targeted therapies.
MicroRNA-18a, a member of the oncogenic miR-17-92 cluster, has emerged as a molecule with a dual role in cancer, acting as both a tumor promoter and a suppressor depending on the cellular context. This complexity underscores the importance of understanding its function in various cancer types to develop effective therapeutic strategies. This guide synthesizes findings from preclinical studies investigating the impact of miR-18a mimics (to restore its function) and inhibitors (to block its function) in cancer models.
Comparative Efficacy of miR-18a Modulation: In Vitro Studies
The modulation of miR-18a levels in cancer cell lines has demonstrated significant effects on key cellular processes implicated in cancer progression, including proliferation, migration, and invasion.
Effects of miR-18a Mimics
Restoring miR-18a expression in cancer cells where it is downregulated often leads to anti-tumor effects.
| Cell Line | Cancer Type | Treatment | Outcome | Quantitative Data |
| MCF-7 | Breast Cancer | miR-18a-5p mimic | Inhibition of cell proliferation, adhesion, and migration. | Proliferation, adhesion, and migration significantly reduced (P < 0.05 vs. negative control).[1] |
| MDA-MB-231 | Breast Cancer | miR-18a-5p mimic | Inhibition of cell proliferation, adhesion, and migration. | Proliferation, adhesion, and migration significantly reduced (P < 0.001 vs. negative control).[1] |
| A2780s | Ovarian Cancer | Lentivirus-based miR-18a overexpression | Significant inhibition of cell growth. | Cell viability significantly inhibited compared to negative control (P<0.01).[2] |
| A2780cp | Ovarian Cancer | Lentivirus-based miR-18a overexpression | Significant inhibition of cell growth and induction of cell cycle arrest and apoptosis. | Cell viability significantly inhibited (P<0.01); significant induction of apoptosis.[2] |
Effects of miR-18a Inhibitors
In cancers where miR-18a acts as an oncogene, its inhibition has been shown to suppress cancer cell aggressiveness.
| Cell Line | Cancer Type | Treatment | Outcome | Quantitative Data |
| 5-8F | Nasopharyngeal Carcinoma (NPC) | miR-18a inhibitor | Retarded cell growth. | Cell growth rate significantly decreased compared to control.[3] |
| HK1 (miR-18a overexpression) | Nasopharyngeal Carcinoma (NPC) | - | Increased cell growth rate. | Cell growth rate significantly increased compared to control cells. |
| 6-10B (miR-18a overexpression) | Nasopharyngeal Carcinoma (NPC) | - | Increased cell growth rate. | Cell growth rate significantly increased compared to control cells. |
| SUNE-1 (co-cultured with M2 macrophages) | Nasopharyngeal Carcinoma (NPC) | miR-18a inhibitor | Decreased tumor volume and weight in nude mice. | Tumor volume and weight significantly decreased (P < 0.05). |
| CNE2 (co-cultured with M2 macrophages) | Nasopharyngeal Carcinoma (NPC) | miR-18a inhibitor | Decreased tumor volume and weight in nude mice. | Tumor volume and weight significantly decreased (P < 0.05). |
In Vivo Therapeutic Efficacy of miR-18a Modulation
The anti-tumor effects of miR-18a modulation observed in vitro have been validated in preclinical animal models, demonstrating the potential of this approach for cancer therapy.
| Animal Model | Cancer Type | Treatment | Outcome | Quantitative Data |
| Nude mice with 5-8F xenografts | Nasopharyngeal Carcinoma (NPC) | Intratumor injection of miR-18a antagomir | Effective inhibition of tumor growth. | Significant reduction in tumor volume compared to control. |
| Nude mice with SUNE-1 cell xenografts (co-cultured with M2 macrophages transfected with miR-18a inhibitor) | Nasopharyngeal Carcinoma (NPC) | Co-culture with miR-18a inhibitor-transfected M2 macrophages | Decreased tumor volume and weight. | Tumor volume and weight were significantly decreased (P < 0.05). |
| Nude mice with CNE2 cell xenografts (co-cultured with M2 macrophages transfected with miR-18a inhibitor) | Nasopharyngeal Carcinoma (NPC) | Co-culture with miR-18a inhibitor-transfected M2 macrophages | Decreased tumor volume and weight. | Tumor volume and weight were significantly decreased (P < 0.05). |
| Nude mice with MCF-7 cell xenografts | Breast Cancer | Overexpression of miR-18a-5p | Diminished tumor volume and weight. | Tumor volume and weight were significantly reduced. |
Signaling Pathways Regulated by miR-18a
miR-18a exerts its effects on cancer cells by targeting key components of various signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
In nasopharyngeal carcinoma, miR-18a has been shown to directly target and suppress SMG1, a negative regulator of the mTOR pathway. By inhibiting SMG1, miR-18a leads to the activation of mTOR signaling, thereby promoting cancer progression. In HER2-positive breast cancer, miR-18a-5p has been found to target HER2, a receptor tyrosine kinase that activates the PI3K/AKT pathway. By downregulating HER2, miR-18a-5p can attenuate the activation of this pro-survival pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo experiments to validate the therapeutic effect of miR-18a modulation.
Detailed Experimental Protocols
miRNA Mimic/Inhibitor Transfection in Cell Culture
This protocol is a general guideline for the transfection of miRNA mimics or inhibitors into adherent cancer cell lines in a 6-well plate format. Optimization is recommended for different cell lines and reagents.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
miR-18a mimic or inhibitor and negative control
-
Nuclease-free water
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
Preparation of miRNA-Lipofectamine Complexes (per well):
-
In a sterile microfuge tube, dilute 5 µL of Lipofectamine® RNAiMAX reagent in 125 µL of Opti-MEM®.
-
In a separate sterile microfuge tube, dilute the desired concentration of miR-18a mimic (e.g., 50 nM final concentration) or inhibitor (e.g., 100 nM final concentration) in 125 µL of Opti-MEM®.
-
Combine the diluted Lipofectamine® RNAiMAX and the diluted miRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells in the 6-well plate and replace it with 1.75 mL of fresh, antibiotic-free complete growth medium.
-
Add the 250 µL of miRNA-Lipofectamine® complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the desired incubation period, harvest the cells for downstream analysis (e.g., RT-qPCR for target gene expression, Western blot for protein levels, or functional assays).
-
Orthotopic Breast Cancer Xenograft Model in Nude Mice
This protocol describes the establishment of an orthotopic breast cancer xenograft model to evaluate the in vivo efficacy of miR-18a modulation. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
miR-18a antagomir or mimic formulated for in vivo delivery (and control)
Procedure:
-
Cell Preparation:
-
Harvest breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Injection:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad and inject 100 µL of the cell suspension (1 x 10^6 cells) into the center of the fat pad using a 27-gauge needle.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Therapeutic Intervention:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the miR-18a therapeutic (e.g., intratumoral injection of an antagomir) or control according to the experimental design and dosage schedule.
-
-
Endpoint and Analysis:
-
Continue monitoring tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumor tissue for further analysis, such as immunohistochemistry for biomarker expression or RT-qPCR for gene expression analysis.
-
Conclusion
The preclinical data presented in this guide highlight the significant therapeutic potential of modulating miR-18a in various cancers. While the dual functionality of miR-18a necessitates a context-dependent therapeutic approach, the consistent and quantifiable anti-tumor effects observed with both miR-18a mimics and inhibitors in relevant preclinical models are promising. Further investigation into optimized delivery systems and a deeper understanding of the intricate signaling networks regulated by miR-18a will be crucial for the successful translation of these findings into clinical applications for cancer patients.
References
- 1. Potential miRNAs for miRNA-Based Therapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression profiling of cancerous and normal breast tissues identifies microRNAs that are differentially expressed in serum from patients with (metastatic) breast cancer and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-18a promotes cancer progression through SMG1 suppression and mTOR pathway activation in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Downstream Effects of miR-18a Versus siRNA Targeting the Same Gene
For researchers, scientists, and drug development professionals, understanding the nuances of gene regulation tools is paramount. This guide provides an objective comparison of the downstream effects of using microRNA-18a (miR-18a) versus a small interfering RNA (siRNA) to target the same gene, with a focus on the proto-oncogene KRAS. This comparison is supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
Data Presentation: Quantitative Effects on Gene Expression and Cellular Processes
The following table summarizes the expected quantitative effects of a miR-18a mimic and a KRAS-targeting siRNA on target gene expression and key downstream cellular processes. It is important to note that the effects of miR-18a can be cell-type specific.
| Parameter | miR-18a Mimic | siRNA Targeting KRAS | Key Differences & Considerations |
| Target mRNA Reduction | Moderate to high, depending on cell type and endogenous target landscape. | High, typically >80-90% knockdown.[1] | siRNA is generally more potent in reducing the level of a single target mRNA. |
| Target Protein Reduction | Variable, often results in translational repression leading to significant protein reduction. | High, directly correlates with mRNA knockdown. | Both can effectively reduce target protein levels. |
| Phosphorylated ERK (p-ERK) Levels | Can lead to a decrease in p-ERK by targeting KRAS.[2] | Consistently leads to a significant decrease in p-ERK.[1] | siRNA provides a more direct and predictable reduction in the activity of the MAPK/ERK pathway. |
| Phosphorylated AKT (p-AKT) Levels | Effect is context-dependent; some studies show activation, others inhibition. | Generally leads to a decrease in p-AKT. | The effect of miR-18a on the PI3K/AKT pathway is less predictable than that of a specific siRNA. |
| Cell Proliferation | Inhibition of proliferation observed in several cancer cell lines. | Significant inhibition of proliferation in KRAS-dependent cancer cells. | Both can inhibit proliferation, but the effect of siRNA is more directly attributable to the knockdown of the single target. |
| Off-Target Effects | By nature, targets multiple mRNAs, which can be considered intended pleiotropic effects. | Can have miRNA-like off-target effects through "seed" region complementarity.[3][4][5] | miR-18a's multi-targeting is a feature, while siRNA off-targeting is an undesired side effect. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams created using the DOT language illustrate the signaling pathways and a general experimental workflow for comparing miR-18a and siRNA effects.
KRAS Downstream Signaling Pathways
Caption: Downstream signaling of KRAS and points of intervention by miR-18a and siRNA.
Experimental Workflow for Comparison
Caption: A general experimental workflow for comparing the effects of miR-18a and siRNA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of comparative studies.
Cell Culture and Transfection
-
Cell Lines: Select a human cancer cell line with a known KRAS mutation (e.g., A549, HCT116, or PANC-1).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection Reagent: Use a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.
-
Procedure (for a 6-well plate):
-
Seed cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute the miR-18a mimic, siRNA targeting KRAS, or a negative control siRNA to a final concentration of 10-50 nM in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted RNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the RNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream analyses.
-
Quantitative Real-Time PCR (qRT-PCR) for KRAS mRNA Levels
-
RNA Extraction: Extract total RNA from transfected cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for KRAS and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of KRAS mRNA using the ΔΔCt method, normalized to the housekeeping gene and the negative control.
Western Blot Analysis for Protein Levels
-
Protein Extraction: Lyse transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KRAS, phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
MTT Incubation: At desired time points (e.g., 24, 48, 72 hours post-transfection), add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell proliferation as a percentage relative to the negative control-transfected cells.
Luciferase Reporter Assay for Target Validation
-
Vector Construction: Clone the 3' UTR of KRAS containing the predicted miR-18a binding site into a luciferase reporter vector (e.g., pmirGLO). Create a mutant version of the 3' UTR with a mutated seed sequence as a control.
-
Co-transfection: Co-transfect the luciferase reporter vector (wild-type or mutant) and the miR-18a mimic or a negative control into cells (e.g., HEK293T) in a 96-well plate.
-
Luciferase Activity Measurement: After 24-48 hours, measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-18a mimic and the wild-type 3' UTR compared to controls confirms direct targeting.
Conclusion
The choice between using a miR-18a mimic and a KRAS-targeting siRNA depends on the specific research question. An siRNA offers a potent and highly specific tool for elucidating the function of a single gene, KRAS, and its primary downstream pathways. In contrast, a miR-18a mimic allows for the investigation of a broader regulatory network, as it simultaneously modulates multiple targets. This can provide insights into more complex biological processes but also introduces a layer of complexity in interpreting the results. Researchers should be mindful of the potential for miRNA-like off-target effects with siRNAs and the context-dependent nature of miRNA function. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to dissect the distinct downstream consequences of these two powerful gene-regulating molecules.
References
- 1. Silencing of Oncogenic KRAS by Mutant-Selective Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS-associated microRNAs in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and control of miRNA-like off-target repression for RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Compound 18A
This document provides essential safety and logistical information for the proper disposal of Compound 18A, a substance requiring careful handling due to its potential hazards. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be familiar with the hazards associated with Compound this compound. While a specific Safety Data Sheet (SDS) for this compound is the primary source of information, the following general precautions, based on common laboratory chemicals with similar hazard profiles, must be observed.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]
Table 1: Summary of Safety Information for Compound this compound (Assuming Ethanol as Solvent) [1]
| Hazard Category | Precautionary Measures |
| Flammability | Assumed to be a flammable liquid if supplied in ethanol.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Store in a cool, well-ventilated area.[1] |
| Health Hazards | The toxicological properties are not fully characterized.[1] The solvent may cause serious eye irritation.[1] Inhalation of high concentrations of vapors may cause dizziness.[4] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate gloves.[2] |
| Storage | Store at -20°C for long-term stability. Keep the container tightly closed in a dry and well-ventilated place.[1] |
II. Detailed Disposal Protocol
The disposal of Compound this compound and all contaminated materials must be managed as hazardous chemical waste.[1] Adherence to institutional and local regulations is mandatory.[3][4][5]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Stream : All materials that have come into contact with Compound this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Segregation : Incompatible wastes must be stored separately to prevent dangerous reactions.[6][7] For instance, acids and bases should be stored in separate containers.[6][8] Oxidizing agents must be kept separate from organic compounds.[6]
Step 2: Waste Collection and Containment
-
Liquid Waste :
-
Collect all liquid waste containing Compound this compound in a designated, leak-proof hazardous waste container.[1][8]
-
The container must be made of a material compatible with the chemical constituents. For example, do not store acids in metal containers.[8]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7][8]
-
Keep the container securely capped at all times, except when adding waste.[6]
-
-
Solid Waste :
-
Dispose of all contaminated solid materials (e.g., pipette tips, gloves, empty vials) in a designated solid hazardous waste container.[1]
-
Empty containers of "Acutely Hazardous" or "P-list" chemicals must be triple rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[9]
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers with a hazardous waste tag.[7] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1][6]
-
The SAA should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[8]
-
Ensure secondary containment for liquid waste containers to prevent spills.[7][8]
Step 5: Waste Pickup and Disposal
-
Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department before the accumulation time limits are reached.[7]
-
In California, for example, waste generators can store chemical waste for up to 90 days before it must be transported to a licensed disposal facility.[8]
III. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of Compound this compound and associated waste streams in a typical laboratory setting.
Caption: Workflow for the safe disposal of Compound this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. gram.edu [gram.edu]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. hemaquebec.ca [hemaquebec.ca]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. myusf.usfca.edu [myusf.usfca.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Handling Guide for 18A (Gadolinium Standard Solution, SRM 3118a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 18A, identified as the Standard Reference Material (SRM) 31this compound, a gadolinium standard solution in an acidified aqueous matrix. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Must be worn at all times when handling the substance. Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Required to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of mists or vapors. |
II. Health Hazard Information
Understanding the potential health effects of this compound is crucial for safe handling. This substance is classified as corrosive and can cause severe skin burns and eye damage.
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory irritation. |
| Skin Contact | Causes severe skin burns. |
| Eye Contact | Causes serious eye damage. |
| Ingestion | Harmful if swallowed. |
III. Handling and Storage Procedures
Proper operational procedures are critical to minimize risk and maintain the integrity of the material.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area should be clean and uncluttered.
-
Handling:
-
Always wear the personal protective equipment detailed in Section I.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for transfer, such as pipettes with bulbs.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials.
-
IV. Spill and Emergency Response
Immediate and correct response to a spill is critical to contain the hazard and prevent injury.
Emergency Protocol for Spills:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.
-
Neutralize: For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Collect: Carefully collect the absorbed and neutralized material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
V. Disposal Plan
Chemical waste must be disposed of in accordance with institutional and regulatory guidelines.
Disposal Protocol:
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the contents ("Hazardous Waste: Corrosive Liquid, n.o.s. (contains Nitric Acid and Gadolinium)") and the associated hazards.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pick-up and disposal by certified hazardous waste personnel. Do not dispose of down the drain.
Visual Workflow Guides
The following diagrams provide a visual representation of the key procedural workflows for handling this compound.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
